Technical Documentation Center

1H-indole-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-indole-2-carboxylic acid
  • CAS: 1228050-17-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-2-Carboxylic Acid

Introduction 1H-Indole-2-carboxylic acid, a heterocyclic compound, is a significant molecule in the fields of medicinal chemistry and drug development. Its indole (B1671886) core is a prevalent scaffold in numerous biolo...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Indole-2-carboxylic acid, a heterocyclic compound, is a significant molecule in the fields of medicinal chemistry and drug development. Its indole (B1671886) core is a prevalent scaffold in numerous biologically active compounds. The physicochemical properties of 1H-indole-2-carboxylic acid are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy as a therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-indole-2-carboxylic acid, detailed experimental protocols for their determination, and a summary of its roles in relevant biological pathways.

Physicochemical Properties

The key physicochemical properties of 1H-indole-2-carboxylic acid are summarized in the tables below. This data is crucial for researchers in drug design and development for predicting the compound's behavior and for designing derivatives with improved properties.

General and Structural Properties
PropertyValueSource(s)
Molecular Formula C9H7NO2[1][2][3]
Molecular Weight 161.16 g/mol [1][2][3]
Appearance Off-white to yellow to brown crystalline powder[1][3]
CAS Number 1477-50-5[1][2][3]
InChI InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)[2]
SMILES O=C(O)c1cc2ccccc2[nH]1[2]
Thermodynamic and Solubility Properties
PropertyValueSource(s)
Melting Point 202-206 °C[1][3][4]
Boiling Point 287.44 °C (estimated)[1]
pKa 4.44 ± 0.30 (predicted)[1][3]
LogP (Octanol/Water Partition Coefficient) 1.384 - 2.31[2][5]
Water Solubility (log10WS) -2.56 (in mol/l)[2]
Solubility Soluble in ethanol, dimethyl sulfoxide, and methanol.[1]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity.[1] A sharp melting range typically signifies a pure compound, while impurities can lead to a depressed and broader melting range.[1]

Protocol:

  • Sample Preparation: A small amount of finely powdered 1H-indole-2-carboxylic acid is packed into a capillary tube to a height of 2-3 mm.[6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.[1] The apparatus is heated slowly, at a rate of about 1-2 °C per minute, as the temperature approaches the expected melting point.[7]

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded. This range is the melting point of the compound.[1][7] For an initial, approximate determination, a faster heating rate can be used.[1]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5]

Protocol (Capillary Method):

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[5][8]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid.[5] The test tube is then attached to a thermometer and heated in a Thiele tube or an aluminum block.[5][8]

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[4] The heat source is then removed, and the liquid is allowed to cool.[9] The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[4][5]

pKa Determination by Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a weak acid like 1H-indole-2-carboxylic acid, this can be determined by titration with a strong base.[2]

Protocol:

  • Solution Preparation: A known concentration of 1H-indole-2-carboxylic acid is dissolved in water. A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is prepared.[10]

  • Titration: The NaOH solution is slowly added to the acid solution from a burette. The pH of the solution is monitored continuously using a pH meter after each addition of the titrant.[2][11]

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of NaOH added.[2] The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.[12] At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[2][12]

Solubility Determination

Solubility tests provide qualitative information about the polarity and functional groups present in a molecule.

Protocol:

  • Sample Preparation: A small, measured amount of 1H-indole-2-carboxylic acid (e.g., 30 mg) is placed in a series of test tubes.[3]

  • Solvent Addition: A measured volume of various solvents (e.g., 1 mL of water, 5% aq. HCl, 5% aq. NaHCO3, 5% aq. NaOH, and an organic solvent like diethyl ether) is added to the respective test tubes.[3][13]

  • Observation: The tubes are shaken vigorously for a set period (e.g., 60 seconds).[3][14] The compound is classified as soluble if it dissolves completely, and insoluble if it does not.[14] Observations should also be made after gentle heating.[3] The solubility in acidic and basic solutions gives an indication of the presence of basic and acidic functional groups, respectively.[3]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the gold standard for its determination.[15]

Protocol:

  • Phase Saturation: n-octanol and a buffered aqueous solution (typically pH 7.4) are saturated with each other by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15][16]

  • Partitioning: A known amount of 1H-indole-2-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a flask.[16]

  • Equilibration: The flask is shaken for a period to allow the compound to partition between the two phases until equilibrium is reached.[16]

  • Phase Separation and Analysis: The two phases are separated, and the concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]

Biological Activity and Relevant Pathways

1H-Indole-2-carboxylic acid and its derivatives have been shown to interact with several biological targets, making them interesting scaffolds for drug discovery.

Synthesis Workflow: Fischer Indole Synthesis

One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis.[18][19] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.[18][19]

Fischer_Indole_Synthesis Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Intermediate Phenylhydrazine->Phenylhydrazone Condensation Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Phenylhydrazone Acid Acid Catalyst (e.g., ZnCl2, H2SO4) Enamine Enamine Intermediate Acid->Enamine Phenylhydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Cyclization & Ammonia Elimination Diimine->Cyclization Indole 1H-Indole-2-carboxylic acid Derivative Cyclization->Indole

Fischer Indole Synthesis Workflow
NMDA Receptor Antagonism

1H-Indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[20] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.[21] Its overactivation can lead to excitotoxicity and neuronal cell death.[21] By blocking the glycine co-agonist site, 1H-indole-2-carboxylic acid prevents the channel from opening, thus inhibiting the influx of calcium ions.[20][22]

NMDA_Antagonism cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel Glycine_Site Glycine Binding Site Inhibition Channel Remains Closed No Ca2+ Influx Glycine_Site->Inhibition Leads to Activation Channel Opening Ca2+ Influx Ion_Channel->Activation Leads to Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds ICA 1H-Indole-2- carboxylic acid ICA->Glycine_Site Competitively Binds

NMDA Receptor Antagonism by 1H-Indole-2-carboxylic acid
HIV-1 Integrase Inhibition

Derivatives of 1H-indole-2-carboxylic acid have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus.[23][24] The integrase enzyme facilitates the insertion of the viral DNA into the host cell's genome.[25] The indole-2-carboxylic acid scaffold is believed to chelate with the magnesium ions (Mg2+) in the active site of the integrase, thereby blocking its strand transfer activity.[23][25]

HIV_Integrase_Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase (with Mg2+ cofactors) Viral_DNA->Integrase Binds to Host_DNA Host DNA Integration Integration of Viral DNA into Host Genome Host_DNA->Integration Integrase->Integration Catalyzes Inhibition Inhibition of Strand Transfer Integrase->Inhibition Replication Viral Replication Integration->Replication ICA_Derivative Indole-2-carboxylic acid Derivative ICA_Derivative->Integrase Binds to Active Site (Chelates Mg2+) No_Replication No Viral Replication Inhibition->No_Replication

Mechanism of HIV-1 Integrase Inhibition

References

Exploratory

A Deep Dive into the Spectral Data of 1H-indole-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of the spectral data for 1H-indole-2-carboxylic acid, a key heterocyclic compound and a common scaffo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 1H-indole-2-carboxylic acid, a key heterocyclic compound and a common scaffold in medicinal chemistry. Understanding its spectral signature is fundamental for researchers engaged in the synthesis, characterization, and application of indole-based molecules. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflows.

Spectroscopic Data Summary

The structural identity of 1H-indole-2-carboxylic acid is confirmed through a combination of spectroscopic techniques. The quantitative data gathered from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented was obtained in a DMSO-d₆ solvent.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~13.0Broad s1H-COOH
~11.8Broad s1HNH -1
7.67d1HAr-H 7
7.48d1HAr-H 4
7.26s1HH -3
7.14t1HAr-H 6
7.08t1HAr-H 5

s = singlet, d = doublet, t = triplet

Table 2: ¹³C NMR Spectral Data

Carbon NMR spectroscopy identifies all unique carbon atoms in the molecule. The expected chemical shifts in DMSO-d₆ are listed below, based on typical ranges for such structures.[2][3][4]

Chemical Shift (δ) ppmAssignment
~163.5C OOH
~137.0C -7a
~129.5C -2
~127.5C -3a
~124.0C -5
~122.0C -6
~120.5C -4
~112.5C -7
~105.0C -3
Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400-3300N-H stretchIndole (B1671886) N-H
3300-2500 (broad)O-H stretchCarboxylic Acid O-H
~1680C=O stretchCarboxylic Acid C=O
1600-1450C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid C-O
Table 4: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/z ValueInterpretation
161[M]⁺, Molecular Ion
144[M-OH]⁺, Loss of hydroxyl radical
116[M-COOH]⁺, Loss of carboxyl radical
89Fragmentation of the indole ring

Visualizing the Analysis Workflow

Effective structural elucidation relies on a systematic approach, integrating data from multiple analytical techniques. The following diagrams illustrate the workflow for data acquisition and the logical connections between spectral data and molecular structure.

Spectral_Acquisition_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Prep Pure Solid Sample of 1H-Indole-2-Carboxylic Acid NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Interpret Integrate & Correlate Data NMR->Interpret IR->Interpret MS->Interpret Structure Confirm Structure of 1H-Indole-2-Carboxylic Acid Interpret->Structure

Workflow for spectral data acquisition and interpretation.

Structure_Confirmation_Logic cluster_structure Molecular Structure: 1H-Indole-2-Carboxylic Acid cluster_data Supporting Spectral Data cluster_features Confirmed Structural Features Structure C₉H₇NO₂ HNMR ¹H NMR: - Signals at 13.0 & 11.8 ppm - Aromatic signals (7.0-7.7 ppm) - Singlet at 7.26 ppm COOH Carboxylic Acid Group HNMR->COOH Indole Indole Ring System HNMR->Indole CNMR ¹³C NMR: - Carbonyl at ~163 ppm - 8 Aromatic/Vinyl carbons (105-137 ppm) CNMR->COOH CNMR->Indole IR IR: - Broad O-H (~3300-2500 cm⁻¹) - N-H stretch (~3350 cm⁻¹) - C=O stretch (~1680 cm⁻¹) IR->COOH IR->Indole MS MS: - Molecular Ion at m/z 161 - Fragment at m/z 116 ([M-COOH]⁺) MS->COOH MW Molecular Weight (161.16 g/mol) MS->MW

Logical relationships between spectral data and structure.

For drug development professionals, understanding the potential biological relevance is crucial. While specific signaling pathways for the parent compound are not extensively documented, its derivatives are widely studied. The following diagram outlines a conceptual workflow for investigating the biological activity of such a compound.

Biological_Activity_Workflow cluster_start Initiation cluster_screening Screening & Identification cluster_elucidation Mechanism of Action cluster_optimization Lead Optimization Compound 1H-Indole-2-Carboxylic Acid (Lead Compound) Screen High-Throughput Screening (Target-Based or Phenotypic) Compound->Screen HitID Hit Identification & Validation Screen->HitID TargetID Target Deconvolution (e.g., Proteomics, Genetics) HitID->TargetID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR Iterative Process Pathway Signaling Pathway Analysis TargetID->Pathway Pathway->SAR Candidate Preclinical Candidate Selection SAR->Candidate

Conceptual workflow for biological activity investigation.

Detailed Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedure. The following are generalized protocols for the analysis of a solid organic compound like 1H-indole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of purified 1H-indole-2-carboxylic acid in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial.[5]

  • Transfer : Filter the solution into a clean 5 mm NMR tube.

  • Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Acquisition : Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient.[2] For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Analysis : Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities for all signals. Identify the chemical shifts in the ¹³C spectrum.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or thin solid film methods are common.[2]

  • Sample Preparation (Thin Film Method) :

    • Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride).[2]

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[2]

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]

  • Instrumentation : Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Background Scan : Run a background spectrum of the empty instrument to subtract atmospheric and instrument-related absorptions.

  • Sample Scan : Acquire the IR spectrum of the sample. The typical range is 4000-400 cm⁻¹.

  • Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for volatile, small organic molecules.

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high vacuum environment.[6]

  • Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion [M]⁺.[6]

  • Fragmentation : The high energy of the ionization process often causes the molecular ion to break apart into smaller, charged fragments.[6]

  • Mass Analysis : Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field or a quadrupole analyzer.[6]

  • Detection : The separated ions are detected, and their abundance is recorded.

  • Analysis : The resulting mass spectrum is plotted as relative abundance versus m/z. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to gain structural information.[6]

References

Foundational

An In-depth Technical Guide on the Mechanism of Action of 1H-Indole-2-Carboxylic Acid Derivatives in Cancer

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the mechanisms of action of 1H-indole-2-carboxylic acid derivatives in the context of cancer therapy. While...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action of 1H-indole-2-carboxylic acid derivatives in the context of cancer therapy. While 1H-indole-2-carboxylic acid itself serves primarily as a structural scaffold with limited intrinsic therapeutic activity, its derivatives have emerged as a promising class of anticancer agents.[1][2][3] These compounds exert their effects through a variety of mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1] This document details these mechanisms, presents quantitative data on their efficacy, outlines relevant experimental protocols, and provides visual representations of the key signaling cascades involved.

Core Mechanisms of Action

The anticancer activity of 1H-indole-2-carboxylic acid derivatives is multifaceted, primarily targeting key cellular processes that are dysregulated in cancer.

1. Enzyme Inhibition:

A predominant mechanism of action for this class of compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling.

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many derivatives target RTKs such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] By binding to the ATP-binding site of the kinase domain, these compounds block receptor autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation, survival, and angiogenesis.[2] Some derivatives have also shown inhibitory activity against both wild-type and mutant forms of EGFR.[4]

  • Other Kinase Inhibition: Beyond RTKs, derivatives have been developed to target other kinases involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2) and Raf kinases.[5][6] Dual inhibition of EGFR and CDK2 has been reported for some indole-2-carboxamides.[5]

2. Induction of Apoptosis:

A significant number of 1H-indole-2-carboxylic acid derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[1][7] This is achieved through several interconnected pathways:

  • Regulation of Apoptotic Proteins: These compounds can modulate the expression of key apoptotic proteins, leading to an increase in pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.[4][5][8]

  • Caspase Activation: The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic process. Derivatives have been shown to activate initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3).[4][5]

  • Mitochondrial Pathway: Some derivatives trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytosol.[5] This event is a key step in the formation of the apoptosome and the subsequent activation of caspase-9.

3. Cell Cycle Arrest:

By interfering with the cell cycle machinery, 1H-indole-2-carboxylic acid derivatives can prevent the division and proliferation of cancer cells.[1] These compounds have been observed to cause cell cycle arrest at various phases, most notably the G1/S and G2/M phases.[7][9][10]

4. Inhibition of Tubulin Polymerization:

Certain derivatives of indole-2-carboxylic acid act as tubulin polymerization inhibitors.[7][8] By disrupting the dynamics of microtubules, which are essential for the formation of the mitotic spindle, these compounds lead to mitotic arrest and subsequent apoptosis.

5. Targeting 14-3-3 Proteins:

Novel derivatives have been specifically designed to target the 14-3-3η protein.[9][11] The 14-3-3 protein family is involved in a wide range of cellular processes, including signal transduction and cell cycle control, and their dysregulation has been implicated in cancer.[11]

6. Generation of Reactive Oxygen Species (ROS):

Conjugates of indole (B1671886) carboxylic acids with other molecules, such as primaquine, have been shown to exert their anticancer effects in part through the generation of reactive oxygen species (ROS).[12] Elevated levels of ROS can induce cellular damage and trigger apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by 1H-indole-2-carboxylic acid derivatives.

EGFR_VEGFR_Signaling Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 Ras Ras EGFR->Ras PI3K PI3K VEGFR2->PI3K Indole_Derivative 1H-Indole-2-carboxylic acid derivative Indole_Derivative->EGFR Indole_Derivative->VEGFR2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.

Apoptosis_Pathway Indole_Derivative 1H-Indole-2-carboxylic acid derivative Bcl2 Bcl-2 Indole_Derivative->Bcl2 Bax Bax Indole_Derivative->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway.

Quantitative Data Summary

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various derivatives of 1H-indole-2-carboxylic acid.

Table 1: Anti-proliferative Activity (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
9eHeLa (Cervical)0.37[11]
9eHT29 (Colon)0.16[11]
9eMCF-7 (Breast)0.17[11]
9bT47D (Breast)0.9[7]
4eMCF-7, A549, HCT~2 (average)[13]
ICA-CuMDA-MB-231 (Breast)5.43[14]
ICA-CuMCF-7 (Breast)5.69[14]
9cMDA-MB-231 (Breast)~1[10]
VaVarious0.026 - 0.048[6]

Table 2: Enzyme Inhibitory Activity

Compound IDTarget EnzymeIC50 / EC50 (µM)Reference
9aCaspase activation (T47D cells)0.1 (EC50)[7]
9bCaspase activation (T47D cells)0.1 (EC50)[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the anticancer activity of 1H-indole-2-carboxylic acid derivatives.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[1]

    • Compound Treatment: The cells are treated with serial dilutions of the test compound for 48-72 hours.[1]

    • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.[1]

    • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan Incubate_4h->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: General workflow for an MTT cell viability assay.

2. Apoptosis Assays

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: These assays measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorometric or colorimetric substrates.

  • Western Blot Analysis: This technique is used to detect changes in the expression levels of apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP.

3. Cell Cycle Analysis

  • Objective: To determine the effect of the compounds on cell cycle distribution.

  • Methodology:

    • Cell Treatment: Cells are treated with the compound for a specified period.

    • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol.

    • Staining: The fixed cells are stained with a DNA-binding dye, such as propidium iodide (PI).

    • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

4. Kinase Inhibition Assays

  • Objective: To measure the inhibitory activity of the compounds against specific protein kinases.

  • Methodology: These assays are typically performed in a cell-free system using purified recombinant kinases. The activity of the kinase is measured in the presence of varying concentrations of the inhibitor. The IC₅₀ value is then determined.

Conclusion

Derivatives of 1H-indole-2-carboxylic acid represent a versatile and promising class of anticancer agents. Their ability to target multiple key pathways involved in cancer progression, including critical signaling cascades, the apoptotic machinery, and cell cycle regulation, underscores their therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these compounds for clinical applications. Future research will likely focus on enhancing the potency, selectivity, and pharmacokinetic profiles of these derivatives to develop novel and effective cancer therapies.

References

Exploratory

The Multifaceted Biological Activities of 1H-Indole-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active molecules...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, virology, and inflammatory diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Core Synthetic Methodologies

The synthesis of 1H-indole-2-carboxylic acid and its derivatives often relies on classical indole (B1671886) syntheses, followed by functionalization. Key methods include:

  • Fischer Indole Synthesis: A foundational method for forming the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions.[1]

  • Vilsmeier-Haack Reaction: Employed to introduce a formyl group at the C3 position of the indole ring, a common precursor for further elaboration.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of various amine substituents onto the indole core.[2][3][4]

  • EDC/HOBt Coupling: A standard peptide coupling method used to form amide bonds between the carboxylic acid group and various amines, leading to a diverse library of carboxamide derivatives.[5][6]

Anticancer Activity

Derivatives of 1H-indole-2-carboxylic acid have exhibited potent antiproliferative and cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Data
Compound ClassTarget Cell Line(s)Activity MetricPotencyReference(s)
Indole-2-carboxamidesA549, Panc-1GI₅₀1.05 µM
5-chloro-N-phenethyl-1H-indole-2-carboxamide derivativesMultiple cancer cell linesIC₅₀ (EGFR)89 nM
5-chloro-N-phenethyl-1H-indole-2-carboxamide derivativesMultiple cancer cell linesIC₅₀ (CDK2)13 nM
1H-indole-2-carboxylic acid derivativesBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B--
3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acid derivativesNCI-60 cell linesGI₅₀Micromolar to submicromolar
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9][10][11]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1H-indole-2-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Signaling Pathways in Anticancer Activity

EGFR/CDK2 Dual Inhibition: Certain indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[12][13][14][15] This dual inhibition disrupts two critical pathways for cancer cell proliferation and survival.

EGFR_CDK2_Pathway Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative EGFR EGFR Indole_Derivative->EGFR Inhibits CDK2 CDK2 Indole_Derivative->CDK2 Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation & Survival ERK->Proliferation_Survival Rb Rb CDK2->Rb Phosphorylates CyclinE Cyclin E CyclinE->CDK2 E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

EGFR/CDK2 dual inhibition pathway.

14-3-3η Protein Targeting: In hepatocellular carcinoma, some 1H-indole-2-carboxylic acid derivatives have been shown to target the 14-3-3η protein, a key regulator of various cellular processes, including cell cycle progression and apoptosis.

fourteen_three_three_pathway Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative fourteen_three_three 14-3-3η Protein Indole_Derivative->fourteen_three_three Inhibits Client_Proteins Client Proteins (e.g., Raf, ASK1) fourteen_three_three->Client_Proteins Binds to & Regulates Cell_Cycle_Progression Cell Cycle Progression Client_Proteins->Cell_Cycle_Progression Apoptosis Apoptosis Client_Proteins->Apoptosis

14-3-3η protein inhibition pathway.

Antiviral Activity

The 1H-indole-2-carboxylic acid scaffold has been a fruitful starting point for the development of antiviral agents, particularly against HIV-1.

Quantitative Antiviral Data
Compound ClassTarget VirusActivity MetricPotencyReference(s)
Indole-2-carboxylic acid derivativesHIV-1 IntegraseIC₅₀3.11 µM
Indole-2-carboxylic acid derivative (20a)HIV-1 IntegraseIC₅₀0.13 µM
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.[16][17][18][19]

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and target DNA

  • Assay buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)

  • Test compounds

  • Detection system (e.g., fluorescence polarization, ELISA-based, or radioactivity)

  • 384-well plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, HIV-1 integrase, and the donor DNA substrate.

  • Compound Addition: Add the test compounds at various concentrations. Include a no-inhibitor control and a positive control inhibitor (e.g., Raltegravir).

  • Pre-incubation: Incubate the plate to allow the integrase to bind to the donor DNA.

  • Initiation of Strand Transfer: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction for a specified time at 37°C.

  • Detection: Stop the reaction and detect the product of strand transfer using the chosen detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host genome. 1H-indole-2-carboxylic acid derivatives can inhibit this process by chelating the essential metal ions in the enzyme's active site, thereby blocking the strand transfer reaction.

HIV_Integrase_Inhibition Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative Integrase HIV-1 Integrase Active Site Indole_Derivative->Integrase Binds to & Chelates Metal Ions Integration Integration Indole_Derivative->Integration Inhibits Viral_DNA Viral DNA Integrase->Viral_DNA Binds Host_DNA Host DNA Integrase->Host_DNA Binds Integrase->Integration Catalyzes Metal_Ions Mg²⁺/Mn²⁺ Ions Metal_Ions->Integrase

Mechanism of HIV-1 integrase inhibition.

Anti-inflammatory Activity

Certain derivatives of 1H-indole-2-carboxylic acid have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation.[20][21][22][23][24]

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Vehicle (e.g., saline, carboxymethyl cellulose)

  • Plethysmometer or calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a specific time before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Signaling Pathway: CysLT1 Receptor Antagonism

Some indole derivatives act as antagonists of the cysteinyl leukotriene receptor 1 (CysLT1), a key receptor in the inflammatory cascade, particularly in asthma and allergic rhinitis.

CysLT1_Pathway Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative CysLT1R CysLT1 Receptor Indole_Derivative->CysLT1R Antagonizes CysLTs Cysteinyl Leukotrienes (LTD4) CysLTs->CysLT1R Activates G_Protein Gq/11 CysLT1R->G_Protein PLC PLC G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Inflammation Inflammatory Responses Ca_Release->Inflammation PKC_Activation->Inflammation

CysLT1 receptor signaling pathway.

Antimicrobial Activity

Derivatives of 1H-indole-2-carboxylic acid have also been investigated for their antibacterial and antifungal properties.

Quantitative Antimicrobial Data
Compound ClassTarget Microorganism(s)Activity MetricPotency (µg/mL)Reference(s)
Indole-2-carboxamide derivativesEnterococcus faecalis, Candida albicansMIC8
Indole-triazole derivativesVarious bacteria and fungiMIC3.125-50
Experimental Protocol: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26][27][28][29]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflows

Visualizing experimental workflows can aid in understanding the logical progression of research in this area.

Synthesis_Workflow Start Starting Materials (e.g., Phenylhydrazine, Ketone/Aldehyde) Indole_Synthesis Indole Ring Synthesis (e.g., Fischer Synthesis) Start->Indole_Synthesis Functionalization Functionalization (e.g., Vilsmeier-Haack, Buchwald-Hartwig) Indole_Synthesis->Functionalization Coupling Amide Coupling (e.g., EDC/HOBt) Functionalization->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Compound Final Derivative Characterization->Final_Compound

General synthesis workflow.

Biological_Screening_Workflow Compound_Library Library of 1H-Indole-2-Carboxylic Acid Derivatives Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Lead_Optimization->In_Vivo_Testing Preclinical_Candidate Preclinical Candidate In_Vivo_Testing->Preclinical_Candidate

Biological screening workflow.

Conclusion

The 1H-indole-2-carboxylic acid scaffold continues to be a highly valuable template for the design and discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with well-established synthetic routes, make this an exciting and fruitful area of research for medicinal chemists and drug development professionals. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of novel and effective treatments for a wide range of diseases.

References

Foundational

1H-indole-2-carboxylic acid CAS number 1477-50-5 properties

An In-depth Technical Guide to 1H-Indole-2-Carboxylic Acid (CAS: 1477-50-5) For Researchers, Scientists, and Drug Development Professionals Abstract 1H-Indole-2-carboxylic acid, CAS number 1477-50-5, is a versatile heter...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1H-Indole-2-Carboxylic Acid (CAS: 1477-50-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-2-carboxylic acid, CAS number 1477-50-5, is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and organic synthesis.[1] Characterized by an indole (B1671886) core with a carboxylic acid group at the 2-position, this molecule exhibits a range of significant biological activities. It is a well-documented competitive antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, an inhibitor of HIV-1 integrase, and a potent inhibitor of lipid peroxidation.[2][3] Furthermore, its scaffold is fundamental in the development of novel therapeutics, including inhibitors for targets like IDO1/TDO in cancer immunotherapy and CysLT1 antagonists for inflammatory conditions.[4][5] This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, safety and handling protocols, synthesis methodologies, and its mechanisms of action in key signaling pathways, serving as a technical resource for professionals in research and drug development.

Physicochemical and Pharmacokinetic Properties

1H-Indole-2-carboxylic acid is an off-white to yellow or brown crystalline powder.[1] It is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and methanol (B129727) but is poorly soluble in water.[1][6] Its acidic nature is attributed to the carboxylic acid group, with a predicted pKa of approximately 4.44.[1]

PropertyValueSource
IUPAC Name 1H-indole-2-carboxylic acid[7]
Synonyms 2-Carboxyindole, 2-Indolecarboxylic acid[1][8]
CAS Number 1477-50-5[1][8][9]
Molecular Formula C₉H₇NO₂[1][8]
Molecular Weight 161.16 g/mol [1][8][9]
Appearance Off-white to yellow to brown crystalline powder[1]
Melting Point 202-206 °C[1]
Boiling Point ~287.44 °C (estimated)[1]
pKa 4.44 ± 0.30 (predicted)[1]
LogP (Octanol/Water) 1.384 (calculated)[8]
Water Solubility 719.9 mg/L @ 25 °C (estimated)[10]
SMILES O=C(O)c1cc2ccccc2[nH]1[8]
InChI Key HCUARRIEZVDMPT-UHFFFAOYSA-N[8]

Spectroscopic Data

The structural identity of 1H-indole-2-carboxylic acid is confirmed by various spectroscopic techniques.

Spectrum TypeKey Peaks / Shifts (Solvent: DMSO-d₆)Source
¹H NMR δ 13.0 (s, 1H, COOH), 11.8 (s, 1H, NH), 7.67 (d), 7.48 (d), 7.26 (t), 7.14 (t), 7.08 (s)[11]
¹³C NMR δ 163.76, 158.79, 153.77, 142.71, 138.10, 128.51, 126.17, 125.00, 123.76, 120.85, 115.94, 113.75, 106.44, 95.60, 57.19, 55.89 (Data for a derivative, 20a)[12]
Mass Spectrum (EI) Major peaks at m/z 161 (M+), 144, 116, 89[9]
Infrared (IR) Data available, specific peaks not detailed in sources[9][13]

Safety and Handling

1H-Indole-2-carboxylic acid is classified as a hazardous chemical and requires careful handling.[6] It is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[14]

Hazard ClassGHS ClassificationPrecautionary Codes
Acute Toxicity, Oral Category 4P264, P270, P301+P312, P330
Acute Toxicity, Dermal Category 4P280, P302+P352, P312, P362+P364
Skin Irritation Category 2P264, P280, P302+P352, P332+P313
Eye Irritation Category 2P264, P280, P305+P351+P338, P337+P313
STOT - Single Exposure Category 3 (Respiratory)P261, P271, P304+P340, P312

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][15]

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

  • Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed and protect from direct sunlight.[1][6][14] Store locked up.[6]

  • Incompatibilities: Strong oxidizing agents, bases.[6]

Experimental Protocols

Synthesis via Hydrazine (B178648) Reduction

A common method for synthesizing indole-2-carboxylic acid involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization using hydrazine hydrate (B1144303).[16]

Materials:

  • o-Nitrotoluene (I)

  • Diethyl oxalate (II)

  • Sodium ethoxide solution

  • 30% Sodium hydroxide (B78521) solution

  • 80% Hydrazine hydrate solution

  • Ferrous hydroxide (catalyst)

  • 30% Hydrochloric acid solution

  • Activated carbon

Procedure:

  • Condensation: In a suitable reactor, charge 1 mole of o-nitrotoluene (I) and 1.5 moles of diethyl oxalate (II). Add sodium ethoxide solution and allow the reaction to proceed for 16 hours.

  • Solvent Removal: Remove the ethanol solvent by atmospheric distillation to obtain the intermediate product (III).

  • Hydrolysis & Impurity Removal: Add the intermediate (III) to a 30% alkaline solution. Extract impurities.

  • Reductive Cyclization: To the purified intermediate solution, add 3 moles of 80% hydrazine hydrate solution and 0.05 moles of ferrous hydroxide catalyst. Heat the mixture to 80-90 °C and maintain for 3 hours, monitoring the reaction by HPLC.

  • Precipitation: Once the reaction is complete, pour the reaction solution into a 25-30% hydrochloric acid solution to precipitate the crude 1H-indole-2-carboxylic acid.

  • Purification: Collect the crude product. Dissolve it in deionized water and adjust the pH to 7-8 using a 25-30% sodium hydroxide solution. Add activated carbon to decolorize the solution and filter.

  • Final Product Isolation: Adjust the filtrate pH to 1-2 with hydrochloric acid to precipitate the pure product. Filter the resulting crystals and dry to obtain the final 1H-indole-2-carboxylic acid.[16]

G cluster_synthesis Synthesis Workflow A o-Nitrotoluene + Diethyl Oxalate B Condensation (NaOEt) A->B Reactants C Intermediate (III) B->C D Reductive Cyclization (Hydrazine Hydrate, Fe(OH)₂) C->D E Crude Product D->E F Purification (Decolorization, pH adjustment) E->F G 1H-Indole-2-carboxylic acid F->G Final Product

General synthesis workflow for 1H-indole-2-carboxylic acid.
Biological Assay: HIV-1 Integrase Strand Transfer Inhibition

This protocol outlines a general method for assessing the inhibitory activity of 1H-indole-2-carboxylic acid and its derivatives against the strand transfer step of HIV-1 integrase.

Principle: The assay measures the ability of a compound to block the integration of a viral DNA mimic into a target DNA substrate, a reaction catalyzed by the HIV-1 integrase enzyme. The inhibition is often quantified by measuring the IC₅₀ value.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (vDNA, often biotin-labeled)

  • Target DNA (tDNA, often labeled with a detectable marker like Digoxigenin)

  • Assay buffer (containing MnCl₂ or MgCl₂, DTT, and a buffering agent like MOPS)

  • 1H-Indole-2-carboxylic acid (or derivative) dissolved in DMSO

  • Streptavidin-coated microplates

  • Anti-Digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well microplate with streptavidin and wash to remove unbound material.

  • DNA Binding: Add the biotin-labeled vDNA to the wells and incubate to allow binding to the streptavidin. Wash the wells.

  • Inhibition Reaction: Add the assay buffer, recombinant HIV-1 integrase, and varying concentrations of the test compound (1H-indole-2-carboxylic acid) to the wells. Incubate to allow the enzyme to bind the vDNA.

  • Strand Transfer: Add the Digoxigenin-labeled tDNA to initiate the strand transfer reaction. Incubate at 37 °C.

  • Detection: Wash the wells to remove unintegrated tDNA. Add the anti-Digoxigenin-HRP antibody conjugate and incubate.

  • Signal Generation: After washing, add the TMB substrate. The HRP enzyme will convert the substrate, producing a colorimetric signal.

  • Quantification: Stop the reaction with H₂SO₄ and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The signal intensity is proportional to the amount of strand transfer. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Biological Activity and Applications in Drug Discovery

1H-Indole-2-carboxylic acid is not merely a synthetic intermediate; it is a biologically active molecule and a "privileged scaffold" in drug design. Its derivatives have been investigated for a wide array of therapeutic applications.

  • HIV-1 Integrase Inhibition: The core structure is a potent inhibitor of HIV-1 integrase strand transfer.[12][17][18] The indole nitrogen and the C2-carboxylate group chelate the essential Mg²⁺ ions in the enzyme's active site, disrupting its catalytic function.[3][12] This makes it a promising scaffold for developing new antiretroviral drugs, particularly against resistant strains.[17][18]

  • NMDA Receptor Antagonism: It acts as a selective and competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] By blocking the potentiating effect of the co-agonist glycine, it can modulate glutamatergic neurotransmission. This mechanism is relevant for developing treatments for neurological conditions like epilepsy and stroke.[3]

  • Cancer Immunotherapy: Derivatives of 1H-indole-2-carboxylic acid have been identified as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[4] These enzymes are implicated in tumor immune evasion. By inhibiting them, these compounds can help restore anti-tumor immune responses, making them attractive targets for cancer therapy.[4]

  • Anti-inflammatory Activity: The scaffold has been used to develop highly potent and selective antagonists for the CysLT1 receptor, a key mediator in the pathophysiology of asthma.[5]

  • Antioxidant Properties: The compound is a strong inhibitor of lipid peroxidation, suggesting a role as an antioxidant that can protect against cellular damage caused by free radicals.[2][19]

  • Synthetic Intermediate: It is a key reactant in the total synthesis of various complex natural products and their analogs, such as (±)-dibromophakellin and the pyrrolizidine (B1209537) alkaloid (±)-trachelanthamidine.[1][20]

Signaling Pathways and Mechanisms of Action

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase requires two divalent metal ions (typically Mg²⁺) in its active site to catalyze the insertion of viral DNA into the host genome. 1H-Indole-2-carboxylic acid functions as an integrase strand transfer inhibitor (INSTI) by acting as a metal chelator. The indole core and the C2-carboxyl group coordinate with the two Mg²⁺ ions, preventing the binding and processing of the viral DNA, thus halting the integration process.[3][12]

G cluster_hiv Mechanism: HIV-1 Integrase Inhibition integrase HIV-1 Integrase Active Site mg1 Mg²⁺ integrase->mg1 mg2 Mg²⁺ integrase->mg2 hostDNA Host DNA integrase->hostDNA Strand Transfer (Normal Function) vDNA Viral DNA vDNA->integrase I2CA 1H-Indole-2-carboxylic acid Scaffold I2CA->mg1 Chelation I2CA->mg2 Chelation inhibition Strand Transfer Inhibited I2CA->inhibition

Chelation of Mg²⁺ ions by the I2CA scaffold inhibits HIV-1 integrase.
Mechanism of NMDA Receptor Antagonism

The NMDA receptor, a ligand-gated ion channel, requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine) to become fully active. 1H-Indole-2-carboxylic acid structurally mimics the co-agonist and binds to the glycine site on the GluN1 subunit of the receptor. This binding is competitive and non-productive; it occupies the site without inducing the conformational change necessary for channel opening, thereby antagonizing the potentiation of the NMDA receptor current by glycine.[2][3]

G cluster_nmda Mechanism: NMDA Receptor Antagonism receptor NMDA Receptor (GluN1/GluN2 subunits) gly_site Glycine Site (on GluN1) receptor->gly_site glu_site Glutamate Site (on GluN2) receptor->glu_site glycine Glycine (Co-agonist) glycine->gly_site Binds activation Channel Activation (Ca²⁺ Influx) glycine->activation glutamate Glutamate glutamate->glu_site Binds glutamate->activation I2CA 1H-Indole-2-carboxylic acid I2CA->gly_site Competitive Binding block Activation Blocked I2CA->block

Competitive antagonism of I2CA at the NMDA receptor glycine site.

Conclusion

1H-Indole-2-carboxylic acid (CAS 1477-50-5) is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, coupled with its diverse and potent biological activities, establish it as both a valuable research tool and a highly promising scaffold for drug discovery. Its demonstrated efficacy as an inhibitor of HIV-1 integrase and an antagonist of the NMDA receptor glycine site highlights its therapeutic potential. Continued exploration of its derivatives is expected to yield novel candidates for treating a wide range of diseases, from viral infections and neurological disorders to cancer and inflammatory conditions.

References

Exploratory

An In-depth Technical Guide to the Solubility of 1H-Indole-2-Carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 1H-indole-2-carboxylic acid in various organic solvents. Understanding the solub...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-indole-2-carboxylic acid in various organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, drug development, and other chemical processes, influencing everything from reaction kinetics to purification and formulation.

Core Concepts in Solubility

The solubility of a solid compound, such as 1H-indole-2-carboxylic acid, in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity.[1] The molecular structure of 1H-indole-2-carboxylic acid, featuring both a hydrophobic indole (B1671886) ring and a hydrophilic carboxylic acid group, results in a varied solubility profile across different types of organic solvents.[2] Factors such as solvent polarity, hydrogen bonding capability, and temperature significantly influence its solubility.[2][3]

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x₁) of 1H-indole-2-carboxylic acid in ten different organic solvents at various temperatures, as determined by Liu et al. (2013). This data is crucial for designing and optimizing crystallization processes, preparing solutions for chemical reactions, and developing formulations.

Temperature (K)Methanol (B129727)Ethanol (B145695)1-Propanol2-Propanol1-ButanolEthyl AcetateDichloromethaneToluene (B28343)1,4-DioxaneWater
278.150.028960.021150.016330.015380.012550.014360.001990.000210.006330.00013
283.150.033010.024310.018820.017790.014550.016980.002360.000290.007440.00015
288.150.037550.027880.021640.020510.016830.020080.002790.000400.008740.00017
293.150.042650.031910.024850.023590.019430.023730.003300.000550.010260.00020
298.150.048380.036460.028510.027080.022390.027990.003910.000750.012040.00023
303.150.054810.041610.032670.031040.025770.032960.004620.001020.014120.00027
308.150.061990.047430.037410.035540.029630.038750.005460.001390.016540.00032
313.150.070020.053990.042790.040650.034030.045460.006450.001880.019360.00037
318.150.078980.061380.048890.046450.039050.053220.007620.002550.022630.00044
323.150.088990.069710.055810.053040.044770.062160.008980.003460.026420.00052
328.150.100150.079080.063650.060500.051270.072440.010580.004680.030790.00062
333.150.112610.089630.072520.068930.058650.084230.012460.006310.035830.00073
338.150.126510.101500.082550.078450.067020.097720.014650.008470.041620.00087
343.150.142020.114840.093880.089190.076500.113110.017210.011310.048240.00104
348.150.159310.129810.106670.101290.087220.130620.020200.014990.055810.00124
353.150.178580.146610.121100.114920.099340.150500.023680.019740.064440.00148
358.150.199990.165450.137360.130270.113050.173010.027720.025810.074280.00176
360.150.208450.172920.143890.136580.118430.182040.029370.028420.078230.00188

Data sourced from the Journal of Chemical & Engineering Data, 2013, 58 (11), pp 3192–3196.[3][4]

As the data indicates, the solubility of 1H-indole-2-carboxylic acid generally increases with temperature in all tested solvents.[3][4] It exhibits the highest solubility in polar protic solvents like methanol and ethanol, and the lowest in nonpolar solvents like toluene and water.[3]

Other sources report qualitative solubility as well. For instance, it is described as soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and methanol.[5][6] Specifically, a 5% solution (approximately 50 mg/mL) can be prepared in ethanol and methanol.[2] In DMSO, the solubility is reported to be between 32.0 and 32.23 mg/mL at 25°C.[2]

Experimental Protocol for Solubility Determination

A common and accurate method for determining the solubility of a compound like 1H-indole-2-carboxylic acid is the synthetic method coupled with a laser monitoring observation technique.[3]

Principle: A solid-liquid mixture of known composition is heated at a constant rate until the solid phase completely disappears, which is detected by a change in laser light transmission. The temperature at which the last solid particle dissolves is considered the solubility temperature for that specific composition.

Apparatus and Procedure:

  • Sample Preparation: A known mass of 1H-indole-2-carboxylic acid and the selected solvent are added to a sealed glass vessel.

  • Heating and Mixing: The vessel is placed in a thermostat-controlled bath and heated at a very slow and constant rate. The solution is continuously stirred to ensure equilibrium.

  • Laser Monitoring: A laser beam is passed through the sample vessel to a detector.

  • Dissolution Point Detection: While the solid is present, the laser light is scattered, resulting in low light transmission. When all the solid dissolves, the solution becomes clear, and the laser light transmission increases sharply.

  • Data Recording: The temperature at which this sharp increase in light transmission occurs is recorded as the solubility temperature for that specific mole fraction.

  • Repetition: The process is repeated for different compositions to generate a solubility curve over a range of temperatures.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of 1H-indole-2-carboxylic acid.

Solubility_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start weigh_solute Weigh Solute (1H-Indole-2-Carboxylic Acid) start->weigh_solute weigh_solvent Weigh Solvent weigh_solute->weigh_solvent mix Combine in Sealed Vessel weigh_solvent->mix heat Heat at Constant Rate mix->heat stir Constant Stirring laser Monitor with Laser heat->laser detect Detect Dissolution Point (Change in Light Transmission) laser->detect record Record Temperature & Composition detect->record repeat_exp Repeat for Different Compositions record->repeat_exp repeat_exp->mix Yes plot Plot Solubility Curve repeat_exp->plot No end End plot->end

Caption: Workflow for experimental solubility determination.

Conclusion

The solubility of 1H-indole-2-carboxylic acid is highly dependent on the choice of solvent and the temperature of the system. It is significantly more soluble in polar organic solvents, particularly alcohols, than in nonpolar solvents or water. The provided quantitative data and experimental methodology offer a solid foundation for researchers and professionals working with this compound, enabling informed decisions in process development, purification, and formulation design.

References

Foundational

An In-depth Technical Guide to the Discovery and History of 1H-Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 1H-Indole-2-carboxylic acid, a pivotal heterocyclic compound, has served as a fundamental scaffold in the development of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-2-carboxylic acid, a pivotal heterocyclic compound, has served as a fundamental scaffold in the development of numerous therapeutic agents and biologically active molecules. This technical guide provides a comprehensive historical account of its discovery, tracing back to the late 19th century with the pioneering work of Reissert and Fischer. We delve into the seminal synthetic methodologies, presenting detailed experimental protocols from foundational publications. The evolution of its synthesis is discussed, alongside a thorough characterization of its physicochemical properties. Furthermore, this guide explores the early biological investigations that shaped our understanding of its utility, particularly its role as an auxin antagonist in early plant biology studies, which foreshadowed its extensive use as a versatile building block in modern drug discovery.

Discovery and Foundational Synthesis

The discovery of 1H-indole-2-carboxylic acid is intrinsically linked to two landmark synthetic methods developed in the late 19th century: the Fischer indole (B1671886) synthesis and the Reissert indole synthesis. These methods laid the groundwork for the vast field of indole chemistry.

The Fischer Indole Synthesis (1883)

In 1883, Emil Fischer reported a method that could be used to synthesize indoles from arylhydrazones and carbonyl compounds. While the initial report focused on other derivatives, the reaction of pyruvic acid phenylhydrazone was found to yield 2-indolecarboxylic acid. However, the initial yields for this specific transformation were notably low.[1]

The Reissert Indole Synthesis (1897)

The first practical and targeted synthesis of 1H-indole-2-carboxylic acid was described by Arnold Reissert in 1897.[2] This method, which bears his name, involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. This synthesis provided a more reliable and higher-yielding route to the desired carboxylic acid.[2][3]

Physicochemical Properties

1H-Indole-2-carboxylic acid is a crystalline solid, with its color ranging from off-white to yellow-brown. A compilation of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1H-Indole-2-carboxylic Acid

PropertyValueReference(s)
Molecular FormulaC₉H₇NO₂[4]
Molecular Weight161.16 g/mol [4]
Melting Point202-206 °C[4]
pKa4.44 ± 0.30[4]
SolubilitySoluble in ethanol, dimethyl sulfoxide, and methanol.[4]
Spectroscopic Data
¹H NMR (DMSO-d₆)See Table 2[4]
IR (KBr)Major peaks at ~3350 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O)[5]
UV-Vis (in HClO₄)λmax at 222 nm and 280 nm[6]

Table 2: ¹H NMR Spectral Data of 1H-Indole-2-carboxylic Acid in DMSO-d₆

AssignmentChemical Shift (ppm)
Carboxylic Acid Proton~13.0
Indole N-H~11.8
Aromatic Protons7.08 - 7.67
H-3~7.26

Note: Exact peak positions and multiplicities may vary slightly depending on the solvent and instrument.

Experimental Protocols from Foundational Syntheses

The following sections provide detailed experimental protocols derived from the principles of the original Reissert and Fischer syntheses.

Reissert Indole Synthesis Protocol

This protocol is based on the original work of Arnold Reissert.

Step 1: Condensation of o-Nitrotoluene and Diethyl Oxalate

  • In a suitable reaction vessel, o-nitrotoluene is reacted with an equimolar amount of diethyl oxalate in the presence of a strong base, such as potassium ethoxide in dry ether.[3]

  • The reaction mixture is stirred at room temperature until the condensation is complete, yielding ethyl o-nitrophenylpyruvate.

Step 2: Reductive Cyclization

  • The ethyl o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization. While Reissert initially used ferrous sulfate (B86663) and ammonia (B1221849), a common modern variation employs zinc dust in acetic acid.[2][3]

  • The reaction mixture is heated, leading to the reduction of the nitro group to an amine, which spontaneously cyclizes.

  • Upon cooling and acidification, 1H-indole-2-carboxylic acid precipitates and can be collected by filtration.

Fischer Indole Synthesis Protocol

This protocol outlines the synthesis via the Fischer method.

Step 1: Formation of Phenylhydrazone

  • Phenylhydrazine is reacted with pyruvic acid in a suitable solvent, such as ethanol, to form the corresponding phenylhydrazone.

Step 2: Indolization

  • The phenylhydrazone is then treated with an acid catalyst. While various Brønsted and Lewis acids can be used, early experiments often employed zinc chloride or polyphosphoric acid.[1][7]

  • The mixture is heated, inducing a[3][3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.

  • Work-up and purification yield 1H-indole-2-carboxylic acid. The yields from this early method were reported to be low.[1]

Evolution of Synthetic Methodologies

Following the initial discoveries, the synthesis of 1H-indole-2-carboxylic acid has been refined to improve yield, safety, and environmental friendliness. Later developments include the use of milder reducing agents in the Reissert synthesis and the optimization of catalysts for the Fischer synthesis.[8]

Synthesis_Evolution Fischer Fischer Synthesis (1883) Low Yield Modern Modern Optimized Syntheses Improved Yields, Greener Methods Fischer->Modern Catalyst Optimization Reissert Reissert Synthesis (1897) Higher Yield Reissert->Modern Milder Reducing Agents

Evolution of synthetic routes for 1H-indole-2-carboxylic acid.

Early Biological Investigations: An Inactive Auxin Analogue

Initial interest in the biological activity of 1H-indole-2-carboxylic acid stemmed from its structural similarity to indole-3-acetic acid (IAA), a potent plant growth hormone (auxin). Early studies in plant physiology utilized 1H-indole-2-carboxylic acid as a negative control in experiments investigating the mechanism of auxin action.

It was observed that, unlike IAA, 1H-indole-2-carboxylic acid did not promote root elongation or other auxin-mediated growth responses in plants.[9] This lack of activity was crucial in demonstrating the high structural specificity of the auxin signaling pathway.

Auxin_Signaling_Comparison cluster_IAA Indole-3-acetic acid (IAA) cluster_I2CA 1H-Indole-2-carboxylic acid IAA IAA TIR1 TIR1 Receptor IAA->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Promotes Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Growth Plant Growth ARF->Growth Activates I2CA 1H-Indole-2- carboxylic acid TIR1_2 TIR1 Receptor I2CA->TIR1_2 Does Not Bind NoGrowth No Growth Response TIR1_2->NoGrowth

Comparative interaction with the auxin signaling pathway.

This established role as a biologically inactive analogue, or antagonist, of auxin highlighted the importance of the position of the carboxylic acid group for biological activity and solidified its use as a critical tool in plant science research.

Conclusion and Modern Perspective

From its initial synthesis in the late 19th century through the foundational work of Reissert and Fischer, 1H-indole-2-carboxylic acid has evolved from a chemical curiosity to a cornerstone of medicinal chemistry. Its early application in plant biology as an inactive auxin analogue underscored the principle of structure-activity relationships. Today, it is recognized as a privileged scaffold, with its derivatives showing a wide range of biological activities, including as CysLT1 antagonists and HIV-1 integrase inhibitors. The rich history of 1H-indole-2-carboxylic acid serves as a testament to the enduring importance of fundamental synthetic chemistry in driving innovation in the life sciences.

References

Exploratory

Theoretical Studies of 1H-Indole-2-Carboxylic Acid Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical studies conducted on the conformers of 1H-indole-2-carboxylic acid (I2CA). This mo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies conducted on the conformers of 1H-indole-2-carboxylic acid (I2CA). This molecule is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Understanding its conformational landscape is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents.

Introduction to Conformational Analysis of 1H-Indole-2-Carboxylic Acid

1H-indole-2-carboxylic acid is a bicyclic aromatic compound featuring a carboxylic acid substituent at the 2-position of the indole (B1671886) ring. The flexibility of the carboxylic acid group allows for the existence of different spatial arrangements, or conformers, which can significantly influence the molecule's physicochemical properties and its interactions with biological targets. Theoretical and computational chemistry methods, particularly ab initio and Density Functional Theory (DFT) calculations, have been instrumental in characterizing the geometry, stability, and vibrational spectra of these conformers.

A pivotal study in this area, "Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid," investigated four possible planar conformers of the I2CA monomer.[1] These conformers arise from the rotation around the C2-C(O)OH single bond and the orientation of the hydroxyl group within the carboxylic acid moiety.

Conformational Landscape of 1H-Indole-2-Carboxylic Acid

The four primary conformers of 1H-indole-2-carboxylic acid are determined by the dihedral angles associated with the carboxylic acid group. The key rotations are around the C2-C(O) bond and the C(O)-OH bond. The stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric hindrance.

Theoretical calculations have shown that the conformer with the hydroxyl group of the carboxylic acid in the anti-position relative to the indole NH group is the most stable.[1] This preference is attributed to favorable intramolecular interactions.

Quantitative Conformational Analysis

The relative energies and key dihedral angles of the four conformers of 1H-indole-2-carboxylic acid have been determined using various levels of theory. The following tables summarize the available quantitative data from theoretical studies.

Table 1: Relative Energies of 1H-Indole-2-Carboxylic Acid Conformers

ConformerDescriptionRelative Energy (kcal/mol) - B3LYPRelative Energy (kcal/mol) - MP2Relative Energy (kcal/mol) - HF
IOH group anti to the NH group0.00 (Most Stable)0.00 (Most Stable)0.00 (Most Stable)
IIOH group syn to the NH groupData not available in snippetsData not available in snippetsData not available in snippets
IIIC=O group pointing away from NH, OH is synData not available in snippetsData not available in snippetsData not available in snippets
IVC=O group pointing away from NH, OH is antiData not available in snippetsData not available in snippetsData not available in snippets

Note: The specific relative energy values for conformers II, III, and IV were not available in the searched snippets. The most stable conformer is designated as Conformer I with a relative energy of 0.00 kcal/mol.[1]

Table 2: Key Dihedral Angles of 1H-Indole-2-Carboxylic Acid Conformers

ConformerDihedral Angle 1 (N1-C2-C=O)Dihedral Angle 2 (C2-C-O-H)
IData not available in snippetsData not available in snippets
IIData not available in snippetsData not available in snippets
IIIData not available in snippetsData not available in snippets
IVData not available in snippetsData not available in snippets

Note: The specific values for the key dihedral angles defining each conformer were not available in the searched snippets.

Computational Methodologies

The theoretical investigation of 1H-indole-2-carboxylic acid conformers has primarily employed ab initio and Density Functional Theory (DFT) methods. A detailed description of the typical computational protocols is provided below.

Ab Initio Calculations
  • Hartree-Fock (HF) Method: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, which are neglected in the HF approximation, by adding a second-order perturbation correction. This generally leads to more accurate energy and geometry predictions.

Density Functional Theory (DFT)
  • B3LYP Functional: This is a hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and computational cost in predicting molecular properties.

Basis Sets
  • Pople-style basis sets (e.g., 6-31G**, 6-311++G(d,p)): These basis sets are commonly used in computational chemistry. The inclusion of polarization functions (e.g., * or (d,p)) and diffuse functions (e.g., + or ++) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding, such as I2CA.

Visualization of Conformational Space and Computational Workflow

Visual representations are essential for understanding the relationships between different conformers and the computational process used to study them.

Conformational_Analysis_Workflow cluster_start Initial Structure Generation cluster_conformers Conformer Identification cluster_calc Quantum Chemical Calculations cluster_results Analysis of Results Start 1H-Indole-2-Carboxylic Acid Conf_I Conformer I (OH anti to NH) Start->Conf_I Rotational Scan Conf_II Conformer II (OH syn to NH) Start->Conf_II Rotational Scan Conf_III Conformer III Start->Conf_III Rotational Scan Conf_IV Conformer IV Start->Conf_IV Rotational Scan DFT DFT (B3LYP) Conf_I->DFT AbInitio Ab Initio (HF, MP2) Conf_I->AbInitio Conf_II->DFT Conf_II->AbInitio Conf_III->DFT Conf_III->AbInitio Conf_IV->DFT Conf_IV->AbInitio Energies Relative Energies DFT->Energies Geometries Optimized Geometries (Dihedral Angles) DFT->Geometries Vibrational Vibrational Frequencies DFT->Vibrational AbInitio->Energies AbInitio->Geometries AbInitio->Vibrational Stability Stability Energies->Stability Determine Most Stable Conformer (I)

Caption: Computational workflow for the conformational analysis of 1H-indole-2-carboxylic acid.

Conformational_Relationships Conformer I Conformer I Conformer II Conformer II Conformer I->Conformer II Rotation Conformer III Conformer III Conformer I->Conformer III Rotation Conformer IV Conformer IV Conformer II->Conformer IV Rotation Conformer III->Conformer IV Rotation

Caption: Relationship between the four primary conformers of 1H-indole-2-carboxylic acid.

Conclusion

Theoretical studies have provided valuable insights into the conformational preferences of 1H-indole-2-carboxylic acid. The identification of the most stable conformer and the understanding of the energetic landscape are critical for predicting its behavior in different environments and its interaction with biological macromolecules. The computational methodologies outlined in this guide serve as a foundation for further in-silico investigations of I2CA and its derivatives, aiding in the discovery and development of new pharmaceuticals. Future work could focus on explicitly modeling solvent effects and exploring the conformational dynamics of I2CA when bound to a receptor active site.

References

Foundational

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Crystal Structure Analysis of 1H-Indole-2-Carboxylic Acid This guide provides a comprehensive technical overview of the crystal structure of 1H-indole-2-carboxylic acid, a molecule of s...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Crystal Structure Analysis of 1H-Indole-2-Carboxylic Acid

This guide provides a comprehensive technical overview of the crystal structure of 1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development.[1] Its derivatives have shown potential as antiviral and anticancer agents.[1] Understanding its solid-state structure is crucial for designing new therapeutic agents and controlling its physicochemical properties.

Crystallographic Data Summary

The crystal structure of 1H-indole-2-carboxylic acid has been determined by single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic space group Pna2₁, revealing a well-ordered three-dimensional arrangement of the molecules.[2] The key crystallographic parameters are summarized in the table below for clear comparison.

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)30.144(6)
b (Å)6.466(1)
c (Å)3.819(1)
V (ų)744.4(3)
Z2

Molecular and Crystal Structure Description

The crystal structure of 1H-indole-2-carboxylic acid is characterized by an extensive network of intermolecular hydrogen bonds.[1][2] The molecules self-assemble into planar ribbons through two primary types of hydrogen bonds: an O–H···O interaction between the carboxylic acid groups of adjacent molecules and an N–H···O interaction between the indole (B1671886) N–H group and the carbonyl oxygen of a neighboring molecule.[2] In this arrangement, both the hydroxyl (O–H) and the indole amine (N–H) groups act as hydrogen bond donors, while the carbonyl oxygen atom of the carboxylic acid serves as the acceptor for two hydrogen bonds.[2]

The carboxylic acid groups of molecules in adjacent chains are oriented perpendicular to each other, resulting in a distinct zig-zag pattern of hydrogen bonds.[2] These molecular layers are stacked with a separation of approximately 3.819 Å, forming a herringbone-like arrangement with adjacent stacks.[2] In contrast to some of its derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid which can form cyclic dimers, the primary motif in 1H-indole-2-carboxylic acid is a catemer chain.[1][3]

Experimental Protocols

The determination of the crystal structure of 1H-indole-2-carboxylic acid involves several key experimental steps, from crystal growth to data analysis.

3.1. Crystallization

High-quality single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution. Common methods include:

  • Slow Evaporation: A saturated or nearly saturated solution of 1H-indole-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol) is prepared.[4][5] The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container.[4] Slow evaporation of the solvent over several days to weeks can yield crystals of sufficient size and quality.[4][6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting gradual crystallization.

3.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[7] The crystal is then exposed to a monochromatic X-ray beam, typically Mo Kα radiation (λ = 0.71073 Å).[2] The diffraction data are collected at a controlled temperature, often low temperatures (e.g., 170 K), to minimize thermal vibrations of the atoms.[8] The diffractometer rotates the crystal through a series of angles, and the intensities of the diffracted X-ray beams are recorded by a detector, such as a CCD area detector.[2][9]

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods, which are computational algorithms that can determine the initial phases of the structure factors.[2][7] Software packages such as SHELXS-97 are commonly employed for this purpose.[2]

Once an initial model of the structure is obtained, it is refined using a full-matrix least-squares method.[2][9] This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[10]

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Material Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of 1H-indole-2-carboxylic acid purification Purification synthesis->purification crystallization Crystallization (e.g., Slow Evaporation) purification->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction Data Collection mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement (Least-Squares) solution->refinement analysis Final Structural Analysis refinement->analysis

Caption: Experimental workflow for the crystal structure analysis of 1H-indole-2-carboxylic acid.

Intermolecular Hydrogen Bonding Network

Caption: Schematic of the intermolecular hydrogen bonding in the crystal of 1H-indole-2-carboxylic acid.

References

Exploratory

The Natural Occurrence of 1H-Indole-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indole-2-carboxylic acid is an indole (B1671886) derivative that has garnered significant interest within the scientific community due to it...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2-carboxylic acid is an indole (B1671886) derivative that has garnered significant interest within the scientific community due to its presence in various natural sources and its potential biological activities. This technical guide provides a comprehensive overview of the natural occurrence of 1H-indole-2-carboxylic acid, detailing its presence in various organisms, its metabolic pathways, and the methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Distribution

1H-Indole-2-carboxylic acid has been identified as an endogenous metabolite in humans and is found across different biological kingdoms, including plants, animals, and microorganisms. Its presence has been reported in a variety of natural sources, highlighting its role in diverse biological systems.

Occurrence in Plants

1H-Indole-2-carboxylic acid has been detected in several plant species. Notably, it is a known phenolic component of Korean ginseng and has also been found in brown rice.[1] Its presence in sugarcane juice has also been quantitatively determined. The concentrations of this compound can vary significantly between different plant species and even within different tissues of the same plant.

Occurrence in Animals

As an endogenous metabolite, 1H-indole-2-carboxylic acid is present in animal tissues. It has been identified in various types of poultry, including chicken, turkey, and quail.[1] Further research is needed to fully elucidate its distribution and concentration in a wider range of animal species.

Occurrence in Microorganisms

Derivatives of 1H-indole-2-carboxylic acid have been isolated from various microorganisms. For instance, 6-methoxy-1H-indole-2-carboxylic acid has been identified as an antifungal metabolite produced by the bacterium Bacillus toyonensis.[2] This suggests that microorganisms are a potential source of novel indole-2-carboxylic acid derivatives with interesting biological properties.

Quantitative Data

The concentration of 1H-indole-2-carboxylic acid varies considerably depending on the natural source. The following table summarizes the available quantitative data for this compound in a specific plant source. Further research is required to expand this dataset to include a wider array of organisms.

Natural SourceMatrixConcentration (µM)Analytical MethodReference
SugarcaneJuice0.27LC-MS/MS[3]

Metabolic Pathways

1H-Indole-2-carboxylic acid is a metabolite of the essential amino acid tryptophan. Its biosynthesis is linked to the complex network of tryptophan metabolism, which includes the kynurenine (B1673888) and serotonin (B10506) pathways. While the precise enzymatic steps leading to 1H-indole-2-carboxylic acid are not fully elucidated in all organisms, it is understood to be a downstream product of tryptophan catabolism.

A proposed pathway involves the conversion of tryptophan to indole-3-pyruvic acid, which can then be further metabolized. The diagram below illustrates a simplified overview of the tryptophan metabolic pathways, highlighting the position of indole derivatives.

Tryptophan_Metabolism Tryptophan Tryptophan Indole_3_pyruvic_acid Indole-3-pyruvic acid Tryptophan->Indole_3_pyruvic_acid Serotonin_Pathway Serotonin Pathway Tryptophan->Serotonin_Pathway Kynurenine_Pathway Kynurenine Pathway Tryptophan->Kynurenine_Pathway Indole_derivatives Indole Derivatives Indole_3_pyruvic_acid->Indole_derivatives ICA 1H-Indole-2-carboxylic acid Indole_derivatives->ICA

Caption: Simplified overview of Tryptophan metabolism pathways.

Experimental Protocols

The accurate quantification of 1H-indole-2-carboxylic acid from complex biological matrices requires robust and sensitive analytical methods. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Workflow for Quantification

The following diagram outlines a typical workflow for the extraction and quantification of 1H-indole-2-carboxylic acid from a biological sample.

Experimental_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Analytical Detection Homogenization Sample Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Loading Elution Elution SPE->Elution Washing & Elution Evaporation Solvent Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Injection MS MS/MS Detection HPLC->MS Quantification Data Analysis & Quantification MS->Quantification

Caption: General workflow for 1H-indole-2-carboxylic acid analysis.

Detailed Method for Plant Material (Sugarcane Juice)

This protocol is adapted from the methodology used for the quantification of indole compounds in sugarcane juice.[3]

1. Sample Preparation and Extraction:

  • Filtration: Filter fresh sugarcane juice through a 0.45 µm membrane filter to remove particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the filtered sugarcane juice onto the conditioned cartridge.

    • Wash the cartridge with deionized water to remove interfering polar compounds.

    • Elute the indole compounds, including 1H-indole-2-carboxylic acid, with methanol.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a suitable solvent, such as a methanol/water mixture, for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

    • Flow Rate: Maintain a constant flow rate, for example, 0.3 mL/min.

    • Injection Volume: Inject a small volume of the reconstituted sample (e.g., 5 µL).

  • Mass Spectrometric Detection:

    • Ionization Mode: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on which provides better sensitivity for 1H-indole-2-carboxylic acid.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, operate the mass spectrometer in MRM mode. This involves monitoring specific precursor-to-product ion transitions for both the target analyte and an internal standard. This highly selective technique minimizes matrix interference and enhances the accuracy of quantification.

    • Data Analysis: Quantify the concentration of 1H-indole-2-carboxylic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.

Conclusion

1H-Indole-2-carboxylic acid is a naturally occurring compound with a widespread distribution across different biological kingdoms. Its role as a metabolite of tryptophan underscores its connection to fundamental biochemical pathways. The analytical methodologies detailed in this guide provide a framework for the accurate quantification of this compound in various biological matrices. Further research is warranted to expand our understanding of its quantitative distribution, biosynthetic pathways, and physiological functions in different organisms. This knowledge will be invaluable for researchers in natural product chemistry, metabolomics, and drug discovery.

References

Protocols & Analytical Methods

Method

Synthesis of 1H-Indole-2-Carboxylic Acid Derivatives: A Detailed Guide for Researchers

For Immediate Release This application note provides detailed protocols for the synthesis of 1H-indole-2-carboxylic acid derivatives, a core scaffold in numerous pharmaceuticals and biologically active compounds. The fol...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 1H-indole-2-carboxylic acid derivatives, a core scaffold in numerous pharmaceuticals and biologically active compounds. The following sections offer step-by-step methodologies for established synthetic routes, including the Fischer, Reissert, and Bartoli indole (B1671886) syntheses, as well as modern palladium-catalyzed approaches. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to synthesize these important heterocyclic compounds.

Introduction

The indole ring system is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Derivatives of 1H-indole-2-carboxylic acid are of particular interest due to their diverse biological activities, including roles as anti-inflammatory agents, antivirals, and anticancer therapeutics. The methods presented herein provide a range of strategies to access these valuable molecules, each with its own advantages in terms of substrate scope, functional group tolerance, and scalability.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of 1H-indole-2-carboxylic acid and its derivatives via different methodologies.

Synthesis MethodStarting MaterialsProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Fischer Indole Synthesis Phenylhydrazine (B124118), Ethyl pyruvate (B1213749)Ethyl 2-phenylindole-3-carboxylateZinc chlorideAcetic acid800.75~72-80[1]
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalate (B1200264)Ethyl 1H-indole-2-carboxylatePotassium ethoxide, H₂/Pd/CEthanol (B145695), Ethyl acetate (B1210297)506.7596[2]
Bartoli Indole Synthesis 2-Bromonitrobenzene, Vinylmagnesium bromide7-Bromo-1H-indoleNot specifiedTHF-40Not specifiedNot specified
Palladium-Catalyzed Synthesis 3-Bromo-1H-indole-2-carboxylic acid, Substituted anilinesEthyl 3-(arylamino)-1H-indole-2-carboxylatesPalladium acetate, Cs₂CO₃, XPhos1,4-Dioxane (B91453)100260-75[3]

Experimental Protocols

Fischer Indole Synthesis of Ethyl 2-Phenylindole-3-carboxylate

This protocol is adapted from a standard procedure for the synthesis of 2-phenylindole.[1]

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Anhydrous zinc chloride

  • Glacial acetic acid

  • Ethanol

  • Ice

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 eq) in ethanol. Add ethyl pyruvate (1 eq) dropwise while stirring. Add a few drops of glacial acetic acid and heat the mixture to 80°C for 45 minutes. Cool the reaction mixture in an ice bath to precipitate the hydrazone. Filter the solid, wash with cold ethanol, and dry.

  • Cyclization: In a separate flask, add the dried hydrazone (1 eq) to a molten mixture of anhydrous zinc chloride (excess). Heat the mixture to 170°C with vigorous stirring. The reaction is typically complete in a few minutes.

  • Work-up and Purification: Cool the reaction mixture and add a mixture of water and concentrated hydrochloric acid to dissolve the zinc chloride. Filter the crude product, wash with water, and then recrystallize from ethanol to obtain pure ethyl 2-phenylindole-3-carboxylate.

Reissert Indole Synthesis of Ethyl 1H-Indole-2-carboxylate

This protocol utilizes a continuous-flow hydrogenation method for the reductive cyclization step.[2]

Materials:

  • o-Nitrotoluene

  • Diethyl oxalate

  • Potassium ethoxide

  • Ethanol

  • Ethyl acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Condensation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of potassium ethoxide in absolute ethanol. To this, add a mixture of o-nitrotoluene (1 eq) and diethyl oxalate (1 eq) dropwise at a temperature that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 3-(2-nitrophenyl)-2-oxopropanoate.

  • Reductive Cyclization (Continuous Flow): Prepare a 0.05 M solution of the nitro-ester from the previous step in a 1:1 mixture of ethyl acetate and ethanol. Using a continuous-flow hydrogenation reactor (e.g., H-Cube®) equipped with a 10% Pd/C catalyst cartridge, pump the solution through the reactor at a flow rate of 3 mL/min, a temperature of 50°C, and a hydrogen pressure of 100 bar.

  • Purification: Collect the product stream and evaporate the solvent under reduced pressure to yield ethyl 1H-indole-2-carboxylate as a pale yellow powder.

Bartoli Indole Synthesis of 7-Substituted Indoles

The Bartoli synthesis is particularly useful for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[4]

Materials:

Procedure:

  • Grignard Reaction: In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve the ortho-substituted nitroarene (1 eq) in anhydrous THF. Cool the solution to -40°C. Add vinylmagnesium bromide (3 eq) dropwise, maintaining the temperature below -20°C. Stir the reaction mixture at this temperature for 1 hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the 7-substituted indole.

Palladium-Catalyzed Synthesis of Ethyl 3-(Arylamino)-1H-indole-2-carboxylates

This method describes a Buchwald-Hartwig amination approach to functionalize the indole core.[3]

Materials:

  • Ethyl 3-bromo-1H-indole-2-carboxylate

  • Substituted aniline (B41778) (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add ethyl 3-bromo-1H-indole-2-carboxylate (1 eq), the substituted aniline (1.2 eq), cesium carbonate (2 eq), palladium(II) acetate (0.05 eq), and XPhos (0.1 eq).

  • Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe. Heat the reaction mixture to 100°C and stir for 2 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired ethyl 3-(arylamino)-1H-indole-2-carboxylate.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a key biological pathway involving 1H-indole-2-carboxylic acid derivatives and a general experimental workflow for their synthesis.

HIV_Integrase_Inhibition cluster_virus HIV Life Cycle cluster_host Host Cell cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host Genome Viral_DNA->Integration Host_DNA Host DNA Integrase HIV-1 Integrase Integration->Integrase mediated by Provirus Provirus Mg2_ions Mg²⁺ Ions Integrase->Mg2_ions requires Mg2_ions->Integration blocked Indole_Derivative 1H-Indole-2-carboxylic Acid Derivative Indole_Derivative->Mg2_ions chelates

Caption: Inhibition of HIV-1 Integrase by 1H-Indole-2-Carboxylic Acid Derivatives.

Synthesis_Workflow Start Starting Materials Reaction Chemical Synthesis (e.g., Fischer, Reissert, etc.) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure 1H-Indole-2-carboxylic Acid Derivative Characterization->Final_Product

Caption: General Experimental Workflow for the Synthesis of Indole Derivatives.

Conclusion

The synthetic protocols and data presented in this application note offer a comprehensive resource for the preparation of 1H-indole-2-carboxylic acid derivatives. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required scale. The provided methodologies, along with the illustrative diagrams, should serve as a valuable guide for researchers in their synthetic endeavors and aid in the development of novel therapeutic agents based on this versatile scaffold.

References

Application

Application Notes and Protocols: 1H-Indole-2-Carboxylic Acid in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indole-2-carboxylic acid has emerged as a valuable scaffold in fragment-based drug discovery (FBDD) due to its versatile binding capabilitie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2-carboxylic acid has emerged as a valuable scaffold in fragment-based drug discovery (FBDD) due to its versatile binding capabilities and synthetic tractability. Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, allowing for the rapid exploration of chemical space around a target's binding site. This document provides detailed application notes and experimental protocols for the use of 1H-indole-2-carboxylic acid and its derivatives in FBDD campaigns targeting a range of therapeutically relevant proteins.

Key Targets and Applications

Derivatives of the 1H-indole-2-carboxylic acid scaffold have demonstrated inhibitory activity against several important drug targets, including:

  • Myeloid cell leukemia-1 (Mcl-1): An anti-apoptotic protein overexpressed in various cancers.

  • HIV-1 Integrase: An essential enzyme for the replication of the human immunodeficiency virus.

  • 14-3-3η Protein: An adapter protein involved in various signaling pathways and overexpressed in some cancers.

  • Transient Receptor Potential Vanilloid 1 (TRPV1): An ion channel involved in pain and inflammation.

These application notes will focus on the methodologies used to identify and characterize the binding of 1H-indole-2-carboxylic acid-based fragments to these targets.

Data Presentation: Quantitative Inhibitory Activities

The following table summarizes the reported inhibitory activities of various 1H-indole-2-carboxylic acid derivatives against their respective targets.

TargetDerivativeAssayActivity (IC₅₀/Kᵢ)Reference
Mcl-16-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid derivativeFluorescence PolarizationKᵢ = 0.48 µM[1]
Mcl-1Tricyclic indole (B1671886) 2-carboxylic acid derivativeFPAKᵢ = 35 µM[2]
HIV-1 IntegraseIndole-2-carboxylic acid derivative 20aStrand Transfer AssayIC₅₀ = 0.13 µM[3][4]
HIV-1 IntegraseIndole-2-carboxylic acid derivative 17aStrand Transfer AssayIC₅₀ = 3.11 µM[5][6]
14-3-3η1H-indole-2-carboxylic acid derivative C11Cellular Assay (Bel-7402/5-Fu)IC₅₀ = 4.55 µM[7]
CysLT13-substituted 1H-indole-2-carboxylic acid derivative 17kCalcium MobilizationIC₅₀ = 0.0059 µM[8]

Signaling Pathways and Mechanisms of Inhibition

Understanding the signaling pathways in which the target proteins are involved is crucial for elucidating the mechanism of action of the inhibitors. The following diagrams illustrate these pathways and the proposed points of intervention by 1H-indole-2-carboxylic acid derivatives.

Mcl1_Pathway cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptotic Pro-Apoptotic Signaling Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt Mcl1_Transcription Mcl-1 Transcription Akt->Mcl1_Transcription Mcl1_Protein Mcl-1 Protein Mcl1_Transcription->Mcl1_Protein Bim_Bak Bim/Bak Mcl1_Protein->Bim_Bak Inhibition Apoptosis Apoptosis Bim_Bak->Apoptosis Indole_Inhibitor 1H-Indole-2-Carboxylic Acid Derivative Indole_Inhibitor->Mcl1_Protein Inhibition

Caption: Mcl-1 Signaling Pathway Inhibition.

HIV1_Integrase_Pathway Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA HIV1_Integrase HIV-1 Integrase Viral_DNA->HIV1_Integrase Integration Integration into Host Genome HIV1_Integrase->Integration Catalyzes Provirus Provirus Integration->Provirus Indole_Inhibitor 1H-Indole-2-Carboxylic Acid Derivative Indole_Inhibitor->HIV1_Integrase Inhibition

Caption: HIV-1 Integrase Mechanism of Action.

Protein_14_3_3_Pathway Upstream_Kinase Upstream Kinase Target_Protein Target Protein (e.g., FOXO, BAD) Upstream_Kinase->Target_Protein Phosphorylates Phosphorylated_Target Phosphorylated Target Protein Target_Protein->Phosphorylated_Target Protein_14_3_3 14-3-3 Protein Phosphorylated_Target->Protein_14_3_3 Binds to Sequestration Cytoplasmic Sequestration Protein_14_3_3->Sequestration Apoptosis_Inhibition Inhibition of Apoptosis Sequestration->Apoptosis_Inhibition Indole_Inhibitor 1H-Indole-2-Carboxylic Acid Derivative Indole_Inhibitor->Protein_14_3_3 Inhibits Binding

Caption: 14-3-3 Protein Signaling Pathway.

TRPV1_Pathway Heat_Capsaicin Heat / Capsaicin TRPV1_Channel TRPV1 Channel Heat_Capsaicin->TRPV1_Channel Activates Ca_Influx Ca²⁺ Influx TRPV1_Channel->Ca_Influx Nociceptor_Activation Nociceptor Activation Ca_Influx->Nociceptor_Activation Pain_Sensation Pain Sensation Nociceptor_Activation->Pain_Sensation Indole_Antagonist 1H-Indole-2-Carboxylic Acid Derivative Indole_Antagonist->TRPV1_Channel Antagonizes

Caption: TRPV1 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in a fragment-based drug discovery campaign utilizing 1H-indole-2-carboxylic acid fragments.

Protocol 1: Fragment Screening by X-ray Crystallography

This protocol outlines the process of identifying fragment binding to a target protein through crystallographic screening.

1. Protein Expression and Purification:

  • Express the target protein (e.g., Mcl-1, HIV-1 Integrase) in a suitable expression system (e.g., E. coli).

  • Purify the protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Concentrate the protein to 5-10 mg/mL in a low-salt buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

2. Crystallization:

  • Screen for initial crystallization conditions using commercially available screens and the sitting or hanging drop vapor diffusion method.

  • Optimize lead conditions to obtain well-diffracting crystals (diffraction to at least 2.5 Å resolution is desirable).

3. Fragment Soaking:

  • Prepare a fragment library of 1H-indole-2-carboxylic acid derivatives dissolved in 100% DMSO at a stock concentration of 100 mM.

  • Prepare soaking solutions by diluting the fragment stocks into the crystal mother liquor to a final concentration of 10-50 mM with a final DMSO concentration of 10-25%.

  • Transfer crystals to the soaking solution and incubate for a period ranging from 30 minutes to 24 hours.

4. Cryo-protection and Data Collection:

  • Briefly transfer the soaked crystal into a cryo-protectant solution (e.g., mother liquor supplemented with 20-30% glycerol (B35011) or ethylene (B1197577) glycol).

  • Flash-cool the crystal in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

5. Structure Determination and Analysis:

  • Process the diffraction data using software such as XDS or MOSFLM.

  • Solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Refine the structure and identify fragment binding by inspecting the electron density maps in programs like Coot and Refmac5.

XRay_Workflow Protein_Production Protein Production & Purification Crystallization Crystallization Protein_Production->Crystallization Fragment_Soaking Fragment Soaking Crystallization->Fragment_Soaking Data_Collection X-ray Data Collection Fragment_Soaking->Data_Collection Structure_Solution Structure Solution & Analysis Data_Collection->Structure_Solution

Caption: X-ray Crystallography Workflow.

Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics and affinity of 1H-indole-2-carboxylic acid fragments to a target protein.

1. Chip Preparation and Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5, NTA). For amine coupling, activate a CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilize the target protein (ligand) at a concentration of 10-50 µg/mL in a low-salt buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve a response of 5000-10000 RU.

  • Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.

2. Fragment Binding Analysis:

  • Prepare a dilution series of the 1H-indole-2-carboxylic acid fragments in running buffer (e.g., HBS-EP+ with 1-5% DMSO). Typical concentration ranges are from 1 µM to 500 µM.

  • Inject the fragments over the immobilized ligand surface at a flow rate of 30 µL/min for a contact time of 60-120 seconds, followed by a dissociation phase of 180-300 seconds.

  • Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5).

3. Data Analysis:

  • Reference-subtract the sensorgrams using data from a reference flow cell.

  • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

SPR_Workflow Chip_Preparation Sensor Chip Preparation Ligand_Immobilization Ligand Immobilization Chip_Preparation->Ligand_Immobilization Fragment_Injection Fragment Injection Ligand_Immobilization->Fragment_Injection Data_Acquisition Data Acquisition (Sensorgram) Fragment_Injection->Data_Acquisition Kinetic_Analysis Kinetic Analysis (ka, kd, KD) Data_Acquisition->Kinetic_Analysis

Caption: Surface Plasmon Resonance Workflow.

Protocol 3: Fragment Screening by NMR Spectroscopy

This protocol details the use of protein-observed NMR spectroscopy to identify fragment binding and map the binding site.

1. Protein Isotope Labeling:

  • Express the target protein in minimal media supplemented with ¹⁵N-ammonium chloride and/or ¹³C-glucose to produce uniformly ¹⁵N- or ¹⁵N/¹³C-labeled protein.

  • Purify the labeled protein as described in Protocol 1.

2. NMR Sample Preparation:

  • Prepare an NMR sample of the labeled protein at a concentration of 50-200 µM in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) pH 6.8, 50 mM NaCl, 1 mM DTT, 10% D₂O).

3. Fragment Titration and Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Prepare stock solutions of the 1H-indole-2-carboxylic acid fragments in a deuterated solvent (e.g., DMSO-d₆).

  • Add aliquots of the fragment stock solution to the protein sample to achieve final fragment concentrations ranging from 50 µM to 2 mM.

  • Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.

4. Data Analysis:

  • Process and analyze the NMR spectra using software such as NMRPipe and Sparky.

  • Identify chemical shift perturbations (CSPs) by comparing the spectra of the protein in the presence and absence of the fragment.

  • Map the binding site by identifying the residues with significant CSPs on the protein structure.

  • Calculate the dissociation constant (KD) by fitting the CSP data to a binding isotherm.

NMR_Workflow Isotope_Labeling Protein Isotope Labeling (¹⁵N/¹³C) NMR_Sample_Prep NMR Sample Preparation Isotope_Labeling->NMR_Sample_Prep Fragment_Titration Fragment Titration NMR_Sample_Prep->Fragment_Titration HSQC_Acquisition ¹H-¹⁵N HSQC Acquisition Fragment_Titration->HSQC_Acquisition Data_Analysis CSP Analysis & Binding Site Mapping HSQC_Acquisition->Data_Analysis

Caption: NMR Spectroscopy Workflow.

Conclusion

The 1H-indole-2-carboxylic acid scaffold represents a powerful starting point for fragment-based drug discovery. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery campaigns. By combining robust biophysical screening methods with structure-based design, novel and potent inhibitors can be developed for a range of challenging therapeutic targets.

References

Method

Application Notes and Protocols for Biological Screening of 1H-Indole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2-carboxylic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides detailed application notes and protocols for the biological screening of this compound class, with a focus on its antiviral and anticancer properties. The methodologies outlined herein are intended to guide researchers in the evaluation of 1H-indole-2-carboxylic acid and its analogs as potential therapeutic agents.

Data Presentation: Biological Activities of 1H-Indole-2-Carboxylic Acid Derivatives

The following table summarizes the reported biological activities and quantitative data for various derivatives of 1H-indole-2-carboxylic acid. This data provides a comparative overview of their potency against different biological targets.

Compound/Derivative Target Assay Type Activity (IC50/EC50) Reference
Indole-2-carboxylic acid derivative 17a HIV-1 IntegraseStrand Transfer AssayIC50: 3.11 μM[1]
Indole-2-carboxylic acid derivative 20a HIV-1 IntegraseStrand Transfer AssayIC50: 0.13 μM[2]
1,5-Benzodiazepine derivative 3 HCV NS5B PolymeraseReplicon AssayEC50: 5.8 μM[3]
1,5-Benzodiazepine derivative 3 HCV NS5B PolymeraseEnzymatic AssayIC50: 3.0 μM[3]
N-Acetamideindolecarboxylic acid derivative HCV NS5B PolymeraseSubgenomic Replicon AssayEC50: <200 nM[4]
Indole-2-carboxylic acid derivative C11 14-3-3ηAnti-proliferation (Bel-7402 cells)IC50: Not specified[5]
Indole-2-carboxylic acid derivative C11 14-3-3ηAnti-proliferation (SMMC-7721 cells)IC50: Not specified[5]
Indole-2-carboxylic acid derivative C11 14-3-3ηAnti-proliferation (SNU-387 cells)IC50: Not specified[5]
Indole-2-carboxylic acid derivative C11 14-3-3ηAnti-proliferation (Hep G2 cells)IC50: Not specified[5]
Indole-2-carboxylic acid derivative C11 14-3-3ηAnti-proliferation (Hep 3B cells)IC50: Not specified[5]

Experimental Protocols

Antiviral Screening

1. Protocol for HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This protocol describes a biochemical assay to measure the inhibition of HCV NS5B polymerase activity. The assay quantifies the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand.

Materials:

  • Purified recombinant HCV NS5B protein

  • HCV (-) 3' T RNA template

  • Assay Buffer: 20 mM HEPES (pH 8.0), 1.5 mM MnCl2, 100 mM ammonium (B1175870) acetate, 1 mM DTT

  • Nucleotide Mix: 500 μM GTP, 250 μM each of CTP, ATP, and UTP

  • [33P]-CTP (radiolabeled)

  • RNasin (RNase inhibitor)

  • Test compounds (1H-indole-2-carboxylic acid derivatives) dissolved in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, nucleotide mix, RNasin, and the HCV (-) 3' T RNA template.

  • Add the test compounds at various concentrations to the wells of a 96-well plate. Include a positive control (a known NS5B inhibitor) and a negative control (DMSO vehicle).

  • Add the purified HCV NS5B protein to initiate the reaction. The final reaction volume is typically 50 μL.[6]

  • Incubate the plate at 30°C for 2 hours.

  • Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).

  • Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated nucleotides.

  • Dry the filter plate and add a scintillant.

  • Measure the incorporation of [33P]-CTP using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2. Protocol for Dengue Virus NS5 Polymerase Inhibition Assay (Scintillation Proximity Assay)

This high-throughput screening assay measures the activity of Dengue virus NS5 polymerase.

Materials:

  • Purified recombinant Dengue virus NS5 polymerase domain

  • Biotinylated RNA template

  • Streptavidin-coated SPA beads

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

  • Nucleotide Mix with [33P]-CTP

  • Test compounds in DMSO

  • 384-well plates

Procedure:

  • Dispense the test compounds at various concentrations into the wells of a 384-well plate.

  • Add the purified Dengue NS5 polymerase to the wells.

  • Add the biotinylated RNA template and the nucleotide mix containing [33P]-CTP to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding a solution containing EDTA and streptavidin-coated SPA beads.

  • Incubate for 30 minutes to allow the biotinylated RNA to bind to the SPA beads.

  • Centrifuge the plates and measure the signal using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC50 values.[7][8]

3. Protocol for HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Purified recombinant HIV-1 integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 5 mM MgCl2, 4 μM ZnCl2

  • Test compounds in DMSO

  • 96-well plates

  • Fluorescence plate reader or gel electrophoresis equipment

Procedure:

  • Pre-incubate the purified HIV-1 integrase with the donor DNA in the assay buffer for 30 minutes at room temperature to form the integrase-DNA complex.

  • Add the test compounds at various concentrations to the wells of a 96-well plate.

  • Add the pre-formed integrase-donor DNA complex to the wells.

  • Add the target DNA to initiate the strand transfer reaction.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

  • Analyze the products by gel electrophoresis and quantify the amount of strand transfer product, or use a fluorescence-based readout if the oligonucleotides are appropriately labeled.

  • Calculate the percentage of inhibition and determine the IC50 values.[1][2]

Anticancer Screening

1. Protocol for MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HepG2, Bel-7402 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (1H-indole-2-carboxylic acid derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[9]

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[9]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9]

  • After the incubation period, add 20 μL of the MTT solution to each well and incubate for an additional 4 hours.[10]

  • Remove the medium and add 150 μL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting cell viability against compound concentration.

Signaling Pathways and Experimental Workflows

Antiviral Mechanisms and Screening Workflow

HCV Replication and NS5B Polymerase Inhibition

HCV NS5B is an RNA-dependent RNA polymerase essential for the replication of the viral RNA genome.[11] Inhibition of this enzyme blocks viral replication.

HCV_NS5B_Inhibition cluster_virus_lifecycle HCV Life Cycle cluster_inhibition Mechanism of Inhibition Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release NS5B HCV NS5B Polymerase Indole_Acid 1H-Indole-2-carboxylic Acid Derivative Indole_Acid->Replication Inhibits Indole_Acid->NS5B Binds to allosteric site

Caption: Inhibition of HCV NS5B polymerase by 1H-indole-2-carboxylic acid derivatives.

Dengue Virus Replication and NS5 Polymerase Inhibition

The Dengue virus NS5 protein has both methyltransferase and RNA-dependent RNA polymerase (RdRp) activities, both of which are crucial for viral replication.[12][13]

Dengue_NS5_Inhibition cluster_replication Dengue Virus Replication cluster_inhibition Inhibition Viral_RNA Viral RNA Genome NS5 NS5 Protein Viral_RNA->NS5 RdRp RdRp Activity NS5->RdRp possesses MTase MTase Activity NS5->MTase possesses New_RNA New Viral RNA RdRp->New_RNA synthesizes MTase->New_RNA caps Indole_Acid 1H-Indole-2-carboxylic Acid Derivative Indole_Acid->RdRp Inhibits

Caption: Inhibition of Dengue virus NS5 RdRp activity.

HIV-1 Life Cycle and Integrase Inhibition

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[14][15]

HIV_Integrase_Inhibition cluster_hiv_cycle HIV-1 Life Cycle cluster_inhibition_hiv Mechanism of Inhibition Reverse_Transcription Reverse Transcription (RNA to DNA) Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Virion Assembly & Budding Transcription_Translation->Assembly_Budding Integrase HIV-1 Integrase Indole_Acid_HIV 1H-Indole-2-carboxylic Acid Derivative Indole_Acid_HIV->Integration Blocks Indole_Acid_HIV->Integrase Inhibits strand transfer

Caption: Inhibition of HIV-1 integrase by 1H-indole-2-carboxylic acid derivatives.

General Workflow for Antiviral Compound Screening

The following diagram illustrates a typical workflow for screening and identifying antiviral compounds.

Antiviral_Screening_Workflow cluster_screening Screening Stages HTS High-Throughput Screening (Biochemical or Cell-based Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assay (e.g., MTT) Dose_Response->Cytotoxicity Selectivity_Index Selectivity Index (SI) Calculation Cytotoxicity->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization

Caption: A general workflow for antiviral drug screening.

Anticancer Mechanisms and Screening Workflow

14-3-3η Signaling in Hepatocellular Carcinoma (HCC)

The 14-3-3 proteins are a family of regulatory proteins that are often overexpressed in cancer and can promote tumor progression by interacting with various signaling molecules.[16][17] 14-3-3ζ, a member of this family, has been shown to up-regulate HIF-1α in HCC through the PI3K/Akt/NF-κB signaling pathway.[18]

Caption: Inhibition of 14-3-3η signaling in HCC.

General Workflow for Anticancer Compound Screening

This diagram outlines a common workflow for the discovery and preclinical evaluation of anticancer compounds.

Anticancer_Screening_Workflow cluster_cancer_screening Anticancer Screening Workflow Cell_Line_Screening Cell Line Screening (e.g., MTT Assay) IC50_Determination IC50 Determination Cell_Line_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies Toxicity_Evaluation Toxicity Evaluation In_Vivo_Studies->Toxicity_Evaluation Lead_Compound Lead Compound Identification Toxicity_Evaluation->Lead_Compound

Caption: A general workflow for anticancer drug screening.

References

Application

Application Notes and Protocols: 1H-Indole-2-carboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction 1H-Indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic structure and the presence of reactive sites—the carboxylic acid group, the indole (B1671886) nitrogen, and various positions on the aromatic ring—make it an ideal scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing 1H-indole-2-carboxylic acid as a building block in the synthesis of diverse functional molecules, including potential antiviral, anticancer, and anti-inflammatory agents.

Applications in Drug Discovery

The indole-2-carboxylic acid core is a prevalent feature in numerous compounds with significant pharmacological activities. Its derivatives have been explored for a range of therapeutic targets.

Antiviral Agents: HIV-1 Integrase Inhibitors

1H-Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The indole nucleus and the C2-carboxyl group can chelate with two Mg²⁺ ions within the active site of the integrase enzyme, which is a critical interaction for inhibiting viral replication.[1][2][3] Structural optimization of the indole-2-carboxylic acid scaffold has led to the synthesis of potent INSTIs with significant inhibitory effects.[1][2]

Anticancer Agents

Derivatives of 1H-indole-2-carboxylic acid have demonstrated potential as anticancer agents by targeting specific cellular pathways. For instance, novel derivatives have been designed and synthesized to target the 14-3-3η protein, which is implicated in liver cancer.[4] These compounds have shown inhibitory activity against various human liver cancer cell lines.[4] Furthermore, other synthesized indole-based compounds have exhibited cytotoxicity in cell lines for breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT).[5]

Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonists

The unique structure of 1H-indole-2-carboxylic acid has been utilized to develop novel and selective antagonists for the CysLT1 receptor.[6] Cysteinyl leukotrienes are inflammatory mediators, and their receptors are targets for treating conditions like asthma. The indole-2-carboxylic acid moiety is an essential pharmacophore in this class of antagonists.[6]

Other Therapeutic Areas

The versatility of the indole-2-carboxylic acid scaffold extends to other therapeutic areas as well. It has been used in the synthesis of:

  • Antioxidants: Novel indole-2-carboxamides and N-substituted derivatives have shown potential antioxidant activity.[7]

  • Anti-Trypanosoma cruzi Agents: Indole-2-carboxamides have been identified as having activity against the parasite that causes Chagas disease.[8][9]

  • Cannabinoid Receptor 1 (CB1) Allosteric Modulators: The indole-2-carboxamide scaffold is a viable template for developing allosteric modulators of the CB1 receptor.[10]

  • IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory activities against indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets for cancer immunotherapy.[11]

Synthetic Transformations and Key Reactions

1H-Indole-2-carboxylic acid can undergo a variety of chemical transformations to generate a diverse library of derivatives. Key reactions include:

  • Esterification: The carboxylic acid group is readily esterified to produce indole-2-carboxylates, which can serve as intermediates for further modifications.[1]

  • Amide Coupling: The carboxylic acid can be converted to an amide via coupling with various amines, a common strategy in medicinal chemistry to introduce diverse substituents.[5][7]

  • Substitution at the C3 Position: The C3 position of the indole ring is susceptible to electrophilic substitution, such as Vilsmeier-Haack formylation, allowing for the introduction of functional groups.[6][12]

  • N-Alkylation/Arylation: The indole nitrogen can be functionalized through alkylation or arylation reactions.

  • Cross-Coupling Reactions: Halogenated indole-2-carboxylic acid derivatives can participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or amino substituents.[1]

Experimental Protocols

The following are detailed protocols for key synthetic transformations starting from 1H-indole-2-carboxylic acid and its derivatives.

Protocol 1: Esterification of 3-Bromo-1H-indole-2-carboxylic Acid

This protocol describes the synthesis of ethyl 3-bromo-1H-indole-2-carboxylate.

Materials:

Procedure:

  • Dissolve 3-bromo-1H-indole-2-carboxylic acid (100 mg, 0.42 mmol) in anhydrous ethanol (10 mL).

  • Add concentrated sulfuric acid (20 mg, 0.21 mmol) dropwise to the solution.

  • Stir the mixture at 80 °C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product three times with ethyl acetate (30 mL each).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel chromatography.[1]

Protocol 2: Vilsmeier-Haack Formylation of Ethyl 1H-indole-2-carboxylate Derivatives

This protocol details the introduction of a formyl group at the C3 position of an indole-2-carboxylate.

Materials:

  • Ethyl 5-nitro-1H-indole-2-carboxylate

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous sodium carbonate

  • Ethyl acetate

Procedure:

  • Dissolve the starting ethyl 5-nitro-1H-indole-2-carboxylate (87 mg, 0.37 mmol) in DMF (10 mL).

  • Add phosphorus oxychloride (572 mg, 3.73 mmol) dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture under reflux for another 2 hours, monitoring by TLC.

  • Cool the solution to room temperature.

  • Adjust the pH to 8 by adding anhydrous sodium carbonate.

  • Extract the product with ethyl acetate (20 mL x 3).

  • Combine the organic extracts and concentrate under reduced pressure to afford the crude product.[1]

Protocol 3: Amide Coupling using EDCI

This protocol describes the synthesis of N-benzyl-1H-indole-2-carbohydrazides.

Materials:

Procedure:

  • Stir a mixture of 1H-indole-2-carboxylic acid (0.25 g, 1.55 mmol) and EDCI (0.3 g, 1.55 mmol) in dichloromethane (5 mL) for approximately 10 minutes until a clear solution is obtained.

  • Add a solution of the appropriate substituted benzyl hydrazine (1.55 mmol) in dichloromethane (5 mL) to the mixture.

  • Stir the reaction for 24 hours at room temperature.

  • Wash the mixture successively with water (2 x 20 mL), 10% NaHCO₃ solution (2 x 15 mL), and water (2 x 15 mL).

  • Dry the combined organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of 1H-indole-2-carboxylic acid derivatives.

Table 1: Synthesis Yields of 1H-Indole-2-carboxylic Acid Derivatives

Compound NameStarting MaterialReaction TypeYield (%)Reference
Ethyl 3-((3-methoxyphenyl)amino)-1H-indole-2-carboxylate3-bromoindole-2-carboxylic acidBuchwald-Hartwig amination69[1]
3-Butyl-5-chloro-1H-indole-2-carboxylic AcidEthyl 5-chloro-3-butyl-1H-indole-2-carboxylateHydrolysis89.3[10]
Hex-1-en-2-yl indole-2-carboxylateIndole-2-carboxylic acidCatalytic addition to alkyne84[13]
Hex-1-en-2-yl 1-(hex-1-en-2-yl)-indole-2-carboxylateIndole-2-carboxylic acidCatalytic addition to alkyne71[13]
N-(4-Bromobenzyl)-1H-indole-2-carbohydrazide1H-indole-2-carboxylic acidAmide coupling25[5]

Table 2: Biological Activity of 1H-Indole-2-carboxylic Acid Derivatives

Compound IDTarget/AssayIC₅₀ (µM)Reference
1HIV-1 Integrase Strand Transfer32.37[1]
17aHIV-1 Integrase Strand Transfer3.11[1][2]
4eCytotoxicity (MCF-7, A549, HCT) - Average2[5]
1CysLT₁ Antagonist Activity0.66[6]
17kCysLT₁ Antagonist Activity0.0059[6]
17kCysLT₂ Antagonist Activity15[6]
20aHIV-1 Integrase Strand Transfer0.13[14]

Visualizations

Reaction Scheme: Synthesis of HIV-1 Integrase Inhibitors

G cluster_0 Synthesis of C3-Substituted Derivatives cluster_1 Synthesis of C6-Substituted Derivatives 3-bromo-1H-indole-2-carboxylic acid 3-bromo-1H-indole-2-carboxylic acid Ethyl 3-bromo-1H-indole-2-carboxylate Ethyl 3-bromo-1H-indole-2-carboxylate 3-bromo-1H-indole-2-carboxylic acid->Ethyl 3-bromo-1H-indole-2-carboxylate Esterification (H₂SO₄, EtOH) C3-amino substituted indole-2-carboxylates C3-amino substituted indole-2-carboxylates Ethyl 3-bromo-1H-indole-2-carboxylate->C3-amino substituted indole-2-carboxylates Buchwald-Hartwig (Pd(OAc)₂, aniline) 6-bromo-1H-indole-2-carboxylic acid 6-bromo-1H-indole-2-carboxylic acid Ethyl 6-bromo-1H-indole-2-carboxylate Ethyl 6-bromo-1H-indole-2-carboxylate 6-bromo-1H-indole-2-carboxylic acid->Ethyl 6-bromo-1H-indole-2-carboxylate Esterification C6-amino substituted indole-2-carboxylates C6-amino substituted indole-2-carboxylates Ethyl 6-bromo-1H-indole-2-carboxylate->C6-amino substituted indole-2-carboxylates Buchwald-Hartwig Final HIV-1 Integrase Inhibitors Final HIV-1 Integrase Inhibitors C6-amino substituted indole-2-carboxylates->Final HIV-1 Integrase Inhibitors Hydrolysis

Caption: Synthetic routes to C3 and C6 substituted indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors.

Signaling Pathway: Inhibition of HIV-1 Integrase

G cluster_0 HIV-1 Life Cycle cluster_1 Inhibition by Indole-2-Carboxylic Acid Derivatives Viral DNA (vDNA) Viral DNA (vDNA) Integration Integration Viral DNA (vDNA)->Integration HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Integration Host Genome Host Genome Provirus Provirus Host Genome->Provirus Integrated vDNA Integration->Host Genome Indole-2-Carboxylic Acid Derivative Indole-2-Carboxylic Acid Derivative Indole-2-Carboxylic Acid Derivative->HIV-1 Integrase Binds to active site Inhibition Indole-2-Carboxylic Acid Derivative->Inhibition Mg2+ ions Mg2+ ions Mg2+ ions->HIV-1 Integrase Chelation Inhibition->Integration Blocks Strand Transfer

Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.

Experimental Workflow: General Synthesis of Indole-2-Carboxamides

G Start Start Mix Indole-2-carboxylic acid and EDCI in DCM Mix Indole-2-carboxylic acid and EDCI in DCM Start->Mix Indole-2-carboxylic acid and EDCI in DCM Stir until clear solution Stir until clear solution Mix Indole-2-carboxylic acid and EDCI in DCM->Stir until clear solution Add amine solution in DCM Add amine solution in DCM Stir until clear solution->Add amine solution in DCM Stir for 24h at RT Stir for 24h at RT Add amine solution in DCM->Stir for 24h at RT Work-up Work-up Stir for 24h at RT->Work-up Wash with H₂O Wash with H₂O Work-up->Wash with H₂O Wash with NaHCO₃ Wash with NaHCO₃ Wash with H₂O->Wash with NaHCO₃ Dry organic layer Dry organic layer Wash with NaHCO₃->Dry organic layer Concentrate Concentrate Dry organic layer->Concentrate Purification Purification Concentrate->Purification Column Chromatography Column Chromatography Purification->Column Chromatography Final Product End Column Chromatography->Final Product

Caption: General workflow for the synthesis of indole-2-carboxamides via amide coupling.

References

Method

Application Note: A Comprehensive Guide to the Preparation of 1H-Indole-2-Carboxamides from 1H-Indole-2-Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals. Introduction 1H-Indole-2-carboxamides are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, incl...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Indole-2-carboxamides are a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The efficient synthesis of these compounds is crucial for the discovery and development of new therapeutic agents. This application note provides a detailed overview of the preparation of 1H-indole-2-carboxamides starting from 1H-indole-2-carboxylic acid. It includes a comparison of common coupling reagents, a detailed experimental protocol for a widely used method, and visual diagrams to illustrate the workflow and reaction mechanism.

Data Presentation: Comparison of Common Coupling Reagents

The synthesis of 1H-indole-2-carboxamides from 1H-indole-2-carboxylic acid is typically achieved through an amide bond formation reaction. This reaction involves the activation of the carboxylic acid group followed by nucleophilic attack by an amine. Several coupling reagents are available for this purpose, each with its own advantages and disadvantages. The choice of reagent can significantly impact the reaction yield, time, and purification process. Below is a summary of commonly used coupling reagents with representative data.

Coupling Reagent/SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
EDCI / HOBtDIPEA or TEADCM or DMFrt3-2410-92A widely used, cost-effective method. The urea (B33335) byproduct is water-soluble, simplifying purification.[1][2]
BOPDIPEADCM or DMFrt4-12HighHighly efficient but produces a carcinogenic byproduct (HMPA).[3][4]
HATUDIPEADMFrt4-12HighVery effective for sterically hindered substrates and less nucleophilic amines, but more expensive.
T3PPyridine---HighA low-epimerization method suitable for sensitive substrates.[5]
DCC / DMAP-DCMrt-LowCan lead to the formation of a difficult-to-remove dicyclohexylurea byproduct.[6]

EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, TEA = Triethylamine, DCM = Dichloromethane, DMF = Dimethylformamide, rt = room temperature, BOP = (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P = Propylphosphonic anhydride, DCC = N,N'-Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative 1H-indole-2-carboxamide using the EDCI/HOBt coupling system, a method frequently cited for its reliability and ease of purification.[1][2]

Materials:

  • 1H-indole-2-carboxylic acid

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • Reaction Setup: To a solution of 1H-indole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF (0.1-0.5 M), add the desired amine (1.0-1.2 equivalents).

  • Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 equivalents) and EDCI (1.2 equivalents).

  • Base Addition: Add DIPEA or TEA (2.0-3.0 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1H-indole-2-carboxamide.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and a generalized reaction mechanism for the preparation of 1H-indole-2-carboxamides.

experimental_workflow start Start reactants Dissolve 1H-indole-2-carboxylic acid and amine in anhydrous solvent start->reactants coupling Add HOBt, EDCI, and base (DIPEA/TEA) reactants->coupling reaction Stir at room temperature (3-24 h) coupling->reaction workup Aqueous Work-up (NaHCO3, H2O, Brine) reaction->workup purification Purification by Column Chromatography workup->purification product Pure 1H-Indole-2-carboxamide purification->product

Caption: Experimental workflow for the synthesis of 1H-indole-2-carboxamides.

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Indole-COOH 1H-Indole-2-carboxylic Acid Active-Ester O-acylisourea intermediate Indole-COOH->Active-Ester + EDCI EDCI EDCI HOBt-Ester Active HOBt Ester Active-Ester->HOBt-Ester + HOBt Amide 1H-Indole-2-carboxamide HOBt-Ester->Amide + R-NH2 - HOBt Amine R-NH2

Caption: General mechanism of EDCI/HOBt mediated amide coupling.

References

Application

Application Notes and Protocols for the Fischer Indole Synthesis of Substituted 1H-Indole-2-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains a widely u...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer indole (B1671886) synthesis, a cornerstone of heterocyclic chemistry discovered by Hermann Emil Fischer in 1883, remains a widely utilized and versatile method for the preparation of the indole nucleus.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of a substituted phenylhydrazine (B124118) and a carbonyl compound.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[3] Consequently, the Fischer indole synthesis is a critical tool for the synthesis of novel drug candidates and functional materials.

These application notes provide a detailed overview of the Fischer indole synthesis with a specific focus on the preparation of substituted 1H-indole-2-carboxylic acids and their ester precursors. Included are detailed experimental protocols, a summary of reaction yields for various substituted analogs, and diagrams illustrating the reaction workflow.

Reaction Mechanism and Workflow

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction is typically initiated by the condensation of a substituted phenylhydrazine with an α-keto acid, such as pyruvic acid, or its corresponding ester (e.g., ethyl pyruvate), to form a phenylhydrazone intermediate. This step can often be performed in situ.[4]

  • Tautomerization: The phenylhydrazone undergoes an acid-catalyzed tautomerization to form an ene-hydrazine.

  • [5][5]-Sigmatropic Rearrangement: A crucial[5][5]-sigmatropic rearrangement (an aza-Cope rearrangement) of the protonated ene-hydrazine occurs, leading to the formation of a di-imine intermediate.[1]

  • Rearomatization: The di-imine intermediate rearomatizes to form a more stable species.

  • Cyclization and Elimination: Intramolecular cyclization followed by the elimination of ammonia (B1221849) under acidic conditions yields the aromatic indole ring.[4]

The overall workflow of the Fischer indole synthesis for substituted 1H-indole-2-carboxylic acid esters is depicted below.

Fischer_Indole_Synthesis_Workflow sub_phenylhydrazine Substituted Phenylhydrazine hydrazone_formation Hydrazone Formation (in situ or isolated) sub_phenylhydrazine->hydrazone_formation ethyl_pyruvate Ethyl Pyruvate (B1213749) ethyl_pyruvate->hydrazone_formation phenylhydrazone Substituted Phenylhydrazone hydrazone_formation->phenylhydrazone fischer_cyclization Fischer Indole Cyclization phenylhydrazone->fischer_cyclization acid_catalyst Acid Catalyst (e.g., PPA, H2SO4, ZnCl2) acid_catalyst->fischer_cyclization indole_ester Substituted Ethyl 1H-indole-2-carboxylate fischer_cyclization->indole_ester hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) indole_ester->hydrolysis indole_acid Substituted 1H-indole- 2-carboxylic Acid hydrolysis->indole_acid

Caption: General workflow for the Fischer indole synthesis of substituted 1H-indole-2-carboxylic acids.

Data Presentation: Synthesis of Substituted 1H-Indole-2-Carboxylates

The yield of the Fischer indole synthesis can be influenced by various factors, including the nature and position of substituents on the phenylhydrazine ring, the choice of acid catalyst, reaction temperature, and reaction time. Microwave-assisted synthesis has emerged as a powerful technique to improve yields and dramatically reduce reaction times.[5][6]

The following table summarizes the yields for the synthesis of various substituted ethyl 1H-indole-2-carboxylates.

Substituent on PhenylhydrazineProductCatalyst/ConditionsYield (%)Reference
4-BromoEthyl 5-bromo-1H-indole-2-carboxylatePolyphosphoric acid, 120°C, 0.5 hGood
4-ChloroEthyl 5-chloro-1H-indole-2-carboxylateNot specified-
4-FluoroEthyl 5-fluoro-1H-indole-2-carboxylateNot specified-
4-MethylEthyl 5-methyl-1H-indole-2-carboxylateNot specified-
4-MethoxyEthyl 5-methoxy-1H-indole-2-carboxylateNot specified-
2-MethoxyEthyl 7-methoxy-1H-indole-2-carboxylateHCl/EtOHMinor
2-MethoxyEthyl 6-chloro-1H-indole-2-carboxylateHCl/EtOHMain
UnsubstitutedEthyl 1H-indole-2-carboxylateNot specified-
4-NitroEthyl 5-nitro-1H-indole-2-carboxylateNot specified-

Note: The table is populated with available data. "Not specified" indicates that the specific catalyst or conditions were not detailed in the cited search results. The reaction of 2-methoxyphenylhydrazone with HCl/EtOH leads to an abnormal product as the major component.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a substituted ethyl 1H-indole-2-carboxylate via the Fischer indole synthesis and its subsequent hydrolysis to the corresponding carboxylic acid.

Protocol 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate[7]

This protocol details the cyclization of a pre-formed hydrazone using polyphosphoric acid.

Materials:

  • Ethyl pyruvate 4-bromophenylhydrazone

  • Polyphosphoric acid (PPA)

  • Ice-cold water

  • Saturated aqueous sodium bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Beakers

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, place ethyl pyruvate 4-bromophenylhydrazone (1 equivalent) and polyphosphoric acid (a sufficient amount to ensure stirring).

  • Cyclization: Heat the reaction mixture to 120°C with stirring for 30 minutes.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the cooled mixture into a beaker of ice-cold water. c. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases. d. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure ethyl 5-bromo-1H-indole-2-carboxylate.

Protocol 2: Hydrolysis of Ethyl 5-bromo-1H-indole-2-carboxylate to 5-bromo-1H-indole-2-carboxylic acid

This protocol describes the saponification of the ester to the carboxylic acid.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • pH meter or pH paper

  • Büchner funnel and flask

  • Filtration paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve ethyl 5-bromo-1H-indole-2-carboxylate in a mixture of methanol and water.

  • Saponification: Add sodium hydroxide to the solution and heat the mixture to reflux for 30 minutes.

  • Precipitation: a. Cool the reaction mixture to room temperature. b. Slowly add 10% hydrochloric acid with stirring until the pH of the solution reaches 3-4. c. The product will precipitate out of the solution.

  • Isolation: a. Collect the precipitate by vacuum filtration using a Büchner funnel. b. Wash the solid with cold water. c. Dry the solid under vacuum to obtain 5-bromo-1H-indole-2-carboxylic acid.

Mandatory Visualization

The logical relationship of the key steps in the Fischer indole synthesis is illustrated in the following diagram.

Fischer_Indole_Mechanism_Steps start Arylhydrazine + Carbonyl Compound hydrazone Phenylhydrazone Formation start->hydrazone Condensation tautomerization Tautomerization to Ene-hydrazine hydrazone->tautomerization Acid Catalyst rearrangement [3,3]-Sigmatropic Rearrangement tautomerization->rearrangement rearomatization Rearomatization rearrangement->rearomatization cyclization Intramolecular Cyclization rearomatization->cyclization elimination Elimination of Ammonia cyclization->elimination product Indole Product elimination->product

Caption: Key mechanistic steps of the Fischer indole synthesis.

References

Method

Application Notes and Protocols: 1H-Indole-2-Carboxylic Acid Derivatization for Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the derivatization of 1H-indole-2-carboxylic acid as a promising scaffold for the development of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 1H-indole-2-carboxylic acid as a promising scaffold for the development of novel antiviral agents. The following sections detail the synthesis of these derivatives, their antiviral activities against a range of viruses, and the experimental protocols for their evaluation.

Introduction

The emergence of drug-resistant viral strains and the limited efficacy of existing antiviral therapies necessitate the discovery of new antiviral agents with novel mechanisms of action. The 1H-indole-2-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatization of this core structure has led to the identification of potent inhibitors of various viruses, including influenza viruses, herpes simplex virus (HSV), coxsackievirus B3 (Cox B3), and human immunodeficiency virus type 1 (HIV-1). This document serves as a guide for researchers engaged in the design, synthesis, and evaluation of 1H-indole-2-carboxylic acid derivatives for antiviral drug discovery.

Data Presentation: Antiviral Activity of 1H-Indole-2-Carboxylic Acid Derivatives

The following tables summarize the in vitro antiviral activity of selected 1H-indole-2-carboxylic acid derivatives from various studies. The data is presented to facilitate comparison of the inhibitory potency and cytotoxicity of the compounds against different viruses.

Table 1: Broad-Spectrum Antiviral Activity of Indole-2-Carboxylate (B1230498) Derivatives [1][2]

CompoundVirusCell LineIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
8f Cox B3Vero7.8133.417.1
Influenza A (H1N1)MDCK9.43>100>10.6
14f Influenza A (H1N1)MDCK7.5391.212.1
8e Influenza A (H1N1)MDCK8.13>100>12.3
Oseltamivir Influenza A (H1N1)MDCK6.43>100>15.5
Ribavirin Cox B3Vero2.58>100>38.7

IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)

Table 2: Anti-HIV-1 Integrase Activity of Indole-2-Carboxylic Acid Derivatives [3][4][5][6][7]

CompoundTargetIC₅₀ (µM)CC₅₀ (µM)
1 HIV-1 Integrase32.37>80
17a HIV-1 Integrase3.11>80
20a HIV-1 Integrase0.13>29

IC₅₀: 50% inhibitory concentration against the HIV-1 integrase enzyme; CC₅₀: 50% cytotoxic concentration in MT-4 cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1H-indole-2-carboxylic acid derivatives and the key antiviral assays used for their evaluation.

Protocol 1: General Synthesis of 1H-Indole-2-Carboxylate Derivatives

This protocol describes a general method for the synthesis of substituted ethyl indole-2-carboxylates, which can be further modified. A key starting material, ethyl 6-bromo-1H-indole-2-carboxylate, can be synthesized and subsequently used in cross-coupling reactions to introduce various substituents.[8]

Materials:

  • 6-bromo-1H-indole-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid

  • Appropriate arylboronic acid (for Suzuki coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Esterification of 6-bromo-1H-indole-2-carboxylic acid: a. Dissolve 6-bromo-1H-indole-2-carboxylic acid in absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid dropwise. c. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. e. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography to obtain ethyl 6-bromo-1H-indole-2-carboxylate.

  • Suzuki Cross-Coupling for C-6 Substituted Derivatives: a. To a solution of ethyl 6-bromo-1H-indole-2-carboxylate in a dioxane/water mixture, add the desired arylboronic acid, a palladium catalyst, and a base. b. Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. c. Monitor the reaction progress by TLC. d. Upon completion, cool the reaction mixture, dilute with water, and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. f. Purify the residue by column chromatography to yield the C-6 substituted indole-2-carboxylate derivative.

  • Hydrolysis to Carboxylic Acid (Optional): a. Dissolve the synthesized ester derivative in a mixture of THF, methanol, and water. b. Add an excess of lithium hydroxide (B78521) (LiOH). c. Stir the reaction mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC). d. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid. e. Filter the precipitate, wash with water, and dry to obtain the final 1H-indole-2-carboxylic acid derivative.

Protocol 2: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Screening

This assay is used to determine the ability of a compound to protect host cells from virus-induced cell death.[1][2]

Materials:

  • Host cell line (e.g., MDCK for influenza, Vero for Cox B3)

  • Virus stock of known titer

  • 96-well cell culture plates

  • Growth medium and maintenance medium

  • Test compounds (1H-indole-2-carboxylic acid derivatives)

  • Positive control antiviral drug (e.g., Oseltamivir for influenza, Ribavirin for Cox B3)

  • MTT or Crystal Violet staining solution

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the 96-well plates with the appropriate host cells at a density that will form a confluent monolayer within 24 hours. b. Incubate the plates at 37 °C in a 5% CO₂ incubator.

  • Compound Preparation and Addition: a. Prepare serial dilutions of the test compounds and the positive control in maintenance medium. b. Once the cell monolayer is confluent, remove the growth medium and wash the cells with PBS. c. Add 100 µL of the diluted compounds to the respective wells. Include cell control (medium only) and virus control (medium only at this stage) wells.

  • Virus Infection: a. Dilute the virus stock in maintenance medium to a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells within 48-72 hours. b. Add 100 µL of the diluted virus to all wells except the cell control wells.

  • Incubation: a. Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability: a. After incubation, assess cell viability using a suitable method (e.g., MTT assay or Crystal Violet staining). b. For the MTT assay, add MTT solution to each well, incubate, and then add a solubilizing agent. Read the absorbance at the appropriate wavelength. c. For Crystal Violet staining, fix the cells, stain with Crystal Violet, wash, and then solubilize the dye. Read the absorbance.

  • Data Analysis: a. Calculate the percentage of cell viability for each compound concentration compared to the cell and virus controls. b. Determine the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) by regression analysis. c. Calculate the Selectivity Index (SI = CC₅₀/IC₅₀).

Protocol 3: HIV-1 Integrase Strand Transfer Assay

This biochemical assay measures the ability of compounds to inhibit the strand transfer step of HIV-1 integration.[3][4][5]

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

  • Target DNA substrate

  • Assay buffer (containing a divalent cation, typically Mg²⁺ or Mn²⁺)

  • Test compounds

  • Positive control inhibitor (e.g., Raltegravir)

  • Detection system (e.g., fluorescence-based or ELISA-based)

  • 384-well assay plates

Procedure:

  • Assay Plate Preparation: a. Coat the assay plates with the donor DNA substrate according to the kit manufacturer's instructions.

  • Reaction Mixture Preparation: a. Prepare a reaction mixture containing the assay buffer and the HIV-1 integrase enzyme.

  • Compound Addition: a. Add serial dilutions of the test compounds and the positive control to the wells of the assay plate. b. Include enzyme control (no inhibitor) and negative control (no enzyme) wells.

  • Enzyme Addition and Incubation: a. Add the integrase-containing reaction mixture to all wells except the negative control wells. b. Incubate the plate for a specified time (e.g., 30-60 minutes) at 37 °C to allow for compound binding to the enzyme.

  • Initiation of Strand Transfer: a. Add the target DNA substrate to all wells to initiate the strand transfer reaction. b. Incubate the plate for another specified period (e.g., 60-120 minutes) at 37 °C.

  • Detection: a. Stop the reaction and detect the amount of strand transfer product using the specified detection system (e.g., by measuring fluorescence or absorbance).

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the enzyme control. b. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Visualizations: Diagrams of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the derivatization and evaluation of 1H-indole-2-carboxylic acid for antiviral activity.

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Start 1H-Indole-2-Carboxylic Acid Ester Esterification (e.g., with Ethanol/H+) Start->Ester Indole_Ester Ethyl 1H-Indole-2-Carboxylate Ester->Indole_Ester Derivatization Derivatization at various positions (e.g., N1, C4, C6, C7) Indole_Ester->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Screening Antiviral Screening (e.g., CPE Assay) Derivatives->Screening Active_Hits Active Hits Screening->Active_Hits SAR Structure-Activity Relationship (SAR) Studies Active_Hits->SAR SAR->Derivatization Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Antiviral Candidate Lead_Opt->Candidate

Caption: Workflow for the derivatization and screening of 1H-indole-2-carboxylic acid.

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration catalyzed by Integrase Provirus Provirus (in Host DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Integrase HIV-1 Integrase Integrase->Integration Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative Inhibition Inhibition of Strand Transfer Indole_Derivative->Inhibition Inhibition->Integration

Caption: Inhibition of HIV-1 integrase by 1H-indole-2-carboxylic acid derivatives.

Antiviral_Screening_Logic Start Library of Indole (B1671886) Derivatives Primary_Screening Primary Screening (e.g., CPE Assay at a single high concentration) Start->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assay (Determine CC₅₀) Primary_Screening->Cytotoxicity_Assay Dose_Response Dose-Response Assay (Determine IC₅₀) Primary_Screening->Dose_Response Calculate_SI Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) Cytotoxicity_Assay->Calculate_SI Dose_Response->Calculate_SI Hit_Selection Hit Selection (High SI) Calculate_SI->Hit_Selection Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays) Hit_Selection->Mechanism_Studies Lead_Compound Lead Compound Mechanism_Studies->Lead_Compound

Caption: Logical workflow for antiviral screening of indole derivatives.

References

Application

Application Notes &amp; Protocols: Developing Enzyme Inhibitors from a 1H-Indole-2-Carboxylic Acid Scaffold

Audience: Researchers, scientists, and drug development professionals. Introduction The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the desig...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. Its rigid bicyclic structure and the presence of a carboxylic acid group, which can act as a key pharmacophore for metal chelation or hydrogen bonding interactions, make it an ideal starting point for inhibitor development. This document provides detailed application notes and protocols for researchers working on the development of enzyme inhibitors based on this scaffold, summarizing key data and experimental methodologies.

Target Enzyme Classes and Inhibitory Data

Derivatives of 1H-indole-2-carboxylic acid have been successfully developed to target a diverse range of enzymes implicated in various diseases, including viral infections, metabolic disorders, and cancer. The following tables summarize the quantitative inhibitory data for representative compounds against their respective enzyme targets.

Table 1: HIV-1 Integrase Inhibitors
Compound IDSubstitution PatternTargetAssay TypeIC50 (µM)Reference
1 UnsubstitutedHIV-1 IntegraseStrand Transfer32.37[1][2]
17a C6-halogenated benzene (B151609) ringHIV-1 IntegraseStrand Transfer3.11[1][2]
20a Long branch on C3HIV-1 IntegraseStrand Transfer0.13[3][4]
17b C6-(2,4-difluorophenyl)amino, C3-(((4-(trifluoromethyl)benzyl)oxy)methyl)HIV-1 IntegraseStrand Transfer-[3]
20b -HIV-1 IntegraseStrand Transfer-[3]
Table 2: Metabolic and Cancer-Related Enzyme Inhibitors
Compound IDSubstitution PatternTarget EnzymeAssay TypeIC50 (µM)Reference
3.9 7-nitro derivativeFructose-1,6-bisphosphataseSpectrophotometric0.99[5]
9o-1 6-acetamido derivativeIDO1-1.17[6]
9o-1 6-acetamido derivativeTDO-1.55[6]
9p-O para-benzoquinone derivativeIDO1-Double-digit nM[6]
9p-O para-benzoquinone derivativeTDO-Double-digit nM[6]
C11 -14-3-3η protein--[7]
7c Quaternary ammonium (B1175870) salt, N-phenylpiperazine, C4-nitroAcetylcholinesteraseEllman method-[8]
Table 3: Other Enzyme and Protein Inhibitors
Compound IDSubstitution PatternTargetAssay TypeMetricValue (µM)Reference
9a 5-methyl-3-phenyl, (4-methylbenzylidene)-hydrazideApoptosis InductionCaspase ActivationEC500.1[9]
9b 5-chloro-3-phenyl, (4-nitrobenzylidene)-hydrazideApoptosis InductionCaspase ActivationEC500.1[9]
9b 5-chloro-3-phenyl, (4-nitrobenzylidene)-hydrazideGrowth Inhibition (T47D)-GI500.9[9]
- N-1 and 5-position modificationsPlasminogen Activator Inhibitor-1Spectrophotometric--[10]

Signaling Pathways and Mechanisms of Action

The enzymes targeted by 1H-indole-2-carboxylic acid derivatives are involved in critical biological pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

HIV1_Integrase_Pathway cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated DNA) Viral_DNA->Provirus Integration Host_DNA Host Chromosome Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virus New Virus Particle Viral_Proteins->New_Virus Assembly & Budding Integrase HIV-1 Integrase Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->Integrase Inhibits

Caption: Role of HIV-1 Integrase in the viral life cycle and its inhibition.

HIV-1 integrase is a key enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[1] Indole-2-carboxylic acid derivatives inhibit this process by chelating the two Mg²⁺ ions within the enzyme's active site.[1][3][4][11]

Tryptophan_Metabolism_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Metabolism Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression IDO1 IDO1 TDO TDO Inhibitor Indole-2-Carboxylic Acid Derivative Inhibitor->IDO1 Inhibits Inhibitor->TDO Inhibits

Caption: Tryptophan metabolism pathway and dual inhibition of IDO1 and TDO.

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism.[6] Their overexpression in tumors leads to immune suppression. Dual inhibitors based on the 1H-indole-2-carboxylic acid scaffold can block this pathway, presenting a promising strategy for cancer immunotherapy.[6]

Experimental Protocols

The following section provides detailed protocols for the synthesis of 1H-indole-2-carboxylic acid derivatives and the subsequent enzyme inhibition assays.

General Synthesis of 1H-Indole-2-Carboxamide Derivatives

This protocol outlines a common method for the synthesis of N-substituted 1H-indole-2-carboxamides, which are frequently explored as enzyme inhibitors.

Synthesis_Workflow Start Start Materials: 1H-Indole-2-Carboxylic Acid Substituted Amine Coupling Amide Coupling Start->Coupling Reagents: EDCI, HOBt, or HATU Base (e.g., TEA, DIPEA) Solvent (e.g., DMF, DCM) Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Final Product: Indole-2-Carboxamide Derivative Purification->Product

Caption: General workflow for the synthesis of indole-2-carboxamide inhibitors.

Materials:

Procedure:

  • Reaction Setup: To a solution of the 1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., EDCI, 1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) and a base such as TEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 1H-indole-2-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

HIV-1 Integrase Strand Transfer Assay Protocol

This protocol is designed to measure the inhibitory activity of compounds against the strand transfer step of HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase enzyme

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay buffer (containing Mg²⁺ or Mn²⁺)

  • Test compounds dissolved in DMSO

  • Control inhibitor (e.g., Raltegravir)

  • 96-well plates

  • Detection system (e.g., fluorescence or radioactivity-based)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, donor DNA, and recombinant HIV-1 integrase.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the compounds to bind to the enzyme.

  • Initiation of Reaction: Add the target DNA to each well to initiate the strand transfer reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Detection: Stop the reaction and quantify the amount of strand transfer product formed using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]

Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay Protocol

This protocol describes a spectrophotometric assay to screen for inhibitors of FBPase.

Materials:

  • Recombinant FBPase enzyme

  • Fructose-1,6-bisphosphate (substrate)

  • NADP⁺

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • Assay buffer (e.g., HEPES buffer containing MgCl₂, EDTA, and NADP⁺)

  • Test compounds dissolved in DMSO

  • Control inhibitor

  • 96-well UV-transparent plates

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a solution of the assay buffer containing all the coupling enzymes and NADP⁺.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations.

  • Enzyme Addition: Add the FBPase enzyme to each well and incubate for a short period.

  • Reaction Initiation: Add the substrate, fructose-1,6-bisphosphate, to each well to start the reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a spectrophotometer. The rate of NADPH production is proportional to the FBPase activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value as described for the HIV-1 integrase assay.[5]

Conclusion

The 1H-indole-2-carboxylic acid scaffold is a remarkably fruitful starting point for the discovery of novel enzyme inhibitors. The synthetic accessibility and the possibility for diverse functionalization at multiple positions of the indole (B1671886) ring allow for fine-tuning of the pharmacological properties of the resulting compounds. The protocols and data presented herein provide a solid foundation for researchers to design, synthesize, and evaluate new inhibitors based on this versatile scaffold for a wide range of therapeutic targets.

References

Method

Application Notes and Protocols: 1H-Indole-2-Carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of therapeutic agents. Its unique structural and electronic properties allow for diverse functionalization, leading to potent and selective modulators of various biological targets. This document provides detailed application notes, experimental protocols, and data for key therapeutic areas where 1H-indole-2-carboxylic acid derivatives have shown significant promise: oncology, virology, and inflammation.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 1H-indole-2-carboxylic acid have emerged as potent anticancer agents by targeting critical pathways involved in tumor growth, proliferation, and survival. Notably, these compounds have been developed as inhibitors of the 14-3-3η protein and receptor tyrosine kinases such as EGFR and VEGFR-2.

Inhibition of 14-3-3η Protein in Liver Cancer

The 14-3-3 protein family, particularly the η isoform, is implicated in various cellular processes, including signal transduction and cell cycle regulation, and its overexpression is linked to tumorigenesis.[1] Novel 1H-indole-2-carboxylic acid derivatives have been designed to disrupt the protein-protein interactions mediated by 14-3-3η, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]

Quantitative Data: Anti-proliferative Activity of 14-3-3η-Targeting Derivatives

CompoundCell LineIC₅₀ (µM)Reference
C11Bel-7402 (Liver Cancer)5.89[2]
C11SMMC-7721 (Liver Cancer)7.34[2]
C11SNU-387 (Liver Cancer)6.42[2]
C11Hep G2 (Liver Cancer)8.11[2]
C11Hep 3B (Liver Cancer)9.23[2]
C11Bel-7402/5-Fu (Resistant)4.55[4]
SorafenibBel-7402/5-Fu (Resistant)13.31[4]

Signaling Pathway: 14-3-3η and the Ras/Raf/MEK/ERK Cascade

14-3-3_signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Proliferation ERK->Proliferation 14-3-3η 14-3-3η 14-3-3η->Raf stabilizes/activates Indole-2-COOH Derivative Indole-2-COOH Derivative Indole-2-COOH Derivative->14-3-3η inhibits Apoptosis Apoptosis Indole-2-COOH Derivative->Apoptosis induces

14-3-3η stabilizes Raf, promoting the pro-proliferative MAPK pathway.
Dual Inhibition of EGFR and VEGFR-2

Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key drivers in cancer progression and angiogenesis.

Signaling Pathway: EGFR and VEGFR-2 Downstream Cascades

EGFR_VEGFR2_signaling cluster_egfr EGFR Pathway cluster_vegfr VEGFR-2 Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K_E PI3K EGFR->PI3K_E activates AKT AKT PI3K_E->AKT VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PI3K_V PI3K VEGFR-2->PI3K_V activates Angiogenesis Angiogenesis VEGFR-2->Angiogenesis PI3K_V->AKT Indole-2-COOH Derivative Indole-2-COOH Derivative Indole-2-COOH Derivative->EGFR inhibits Indole-2-COOH Derivative->VEGFR-2 inhibits mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Dual inhibition of EGFR and VEGFR-2 by indole (B1671886) derivatives blocks key survival pathways.

Antiviral Applications: HIV-1 Integrase Inhibition

1H-Indole-2-carboxylic acid has been identified as a potent scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). The core structure, particularly the indole nitrogen and the 2-carboxyl group, effectively chelates the two Mg²⁺ ions within the active site of the integrase enzyme, which is crucial for integrating the viral DNA into the host genome.[5][6]

Quantitative Data: HIV-1 Integrase Inhibitory Activity

CompoundIC₅₀ (µM)Reference
3-[7]
17a3.11[8]
20a0.13[7]

Mechanism of Action: HIV-1 Integrase Strand Transfer

HIV_Integrase_MOA Viral DNA Viral DNA HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Host DNA Host DNA HIV-1 Integrase->Host DNA Strand Transfer Mg2+_ions Mg2+ ions HIV-1 Integrase->Mg2+_ions chelates Integration Integration Host DNA->Integration Indole-2-COOH Derivative Indole-2-COOH Derivative Indole-2-COOH Derivative->HIV-1 Integrase inhibits by chelating Mg2+ CysLT1_signaling LTD4 LTD4 CysLT1 Receptor CysLT1 Receptor LTD4->CysLT1 Receptor Gq/11 Gq/11 CysLT1 Receptor->Gq/11 activates PLC PLC Gq/11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ release Ca2+ release IP3->Ca2+ release Inflammatory Response Inflammatory Response Ca2+ release->Inflammatory Response Indole-2-COOH Derivative Indole-2-COOH Derivative Indole-2-COOH Derivative->CysLT1 Receptor antagonizes Synthesis_Workflow Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction 1 Final Product Final Product Intermediate->Final Product Reaction 2

References

Application

Application Notes and Protocols for Amide Coupling Reactions with 1H-Indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of amide derivatives of 1H-indole-2-carboxylic acid, a crucial scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amide derivatives of 1H-indole-2-carboxylic acid, a crucial scaffold in medicinal chemistry. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity.

Introduction

1H-indole-2-carboxylic acid is a versatile building block in the synthesis of a wide range of biologically active compounds. Its derivatives, particularly indole-2-carboxamides, have shown significant potential as therapeutic agents, including as antituberculosis and anticancer agents.[1][2] The formation of the amide bond is a critical step in the synthesis of these molecules. This document provides standardized protocols for amide coupling reactions using three common and effective reagents: HATU, EDC/HOBt, and BOP.

Key Considerations for Successful Coupling

Several factors can influence the outcome of amide coupling reactions with 1H-indole-2-carboxylic acid. Careful consideration of the following can help optimize reaction conditions and maximize yields:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical and depends on the specific substrates, potential for racemization, and desired reaction conditions.[3][4]

    • HATU is a highly efficient aminium-based reagent known for rapid reaction times and low rates of racemization, making it suitable for a wide range of substrates, including sterically hindered ones.[5][6][7]

    • EDC/HOBt is a widely used carbodiimide-based system. EDC is water-soluble, which simplifies the removal of its urea (B33335) byproduct during aqueous workup.[8][9][10] The addition of HOBt suppresses side reactions and reduces racemization.[8]

    • BOP is a phosphonium-based reagent that is effective in suppressing side reactions like the dehydration of asparagine and glutamine residues in peptide synthesis.[11][12] However, it produces a carcinogenic byproduct, HMPA, so careful handling and disposal are necessary.[11][12][13]

  • Solvent: Anhydrous aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) (ACN) are typically used to prevent hydrolysis of the activated carboxylic acid intermediate.[3][5]

  • Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to neutralize the acidic proton of the carboxylic acid and facilitate the reaction.[3][5]

  • Reaction Temperature: Most amide coupling reactions are performed at room temperature, although gentle heating can sometimes be used to drive sluggish reactions to completion.[14]

  • Workup and Purification: Proper workup is essential to remove unreacted starting materials, coupling reagents, and byproducts. This typically involves aqueous washes with acidic and basic solutions, followed by purification of the crude product by column chromatography or recrystallization.[2][5]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the amide coupling of 1H-indole-2-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • 1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 5.0 equiv)

  • Anhydrous DMF or DCM

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve 1H-indole-2-carboxylic acid (1.0 equiv) and HATU (1.0-1.5 equiv) in anhydrous DMF or DCM.

  • Add the base (DIPEA or TEA, 2.0-5.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.[5]

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 18 hours.[5]

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines a standard procedure for the amide coupling of 1H-indole-2-carboxylic acid with an amine using EDC in the presence of HOBt.

Materials:

  • 1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask, add 1H-indole-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[8]

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO₃ solution) to remove the urea byproduct and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[8]

Protocol 3: BOP-Mediated Amide Coupling

This protocol provides a general method for amide bond formation between 1H-indole-2-carboxylic acid and an amine using BOP reagent.

Materials:

  • 1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • BOP reagent (1.2 equiv)

  • DIPEA or TEA (1.5 equiv)

  • Anhydrous DMF

Procedure:

  • Dissolve the 1H-indole-2-carboxylic acid, amine, and DIPEA/TEA in anhydrous DMF.[11]

  • Cool the solution to 0 °C in an ice bath.

  • Add the BOP reagent to the solution.[11]

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.[11]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.[11][13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography.[11]

Data Presentation

The following table summarizes representative quantitative data for amide coupling reactions of 1H-indole-2-carboxylic acid with various amines using different coupling reagents.

Coupling ReagentAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
HATU Aniline derivativeDIPEADMF23538[3]
HATU (Tetrahydrofuran-3-yl)methyl)amine-DMFRT-21[15]
EDC/HOBt Aniline derivativeDIPEAACN234211[3]
EDC/HOBt Benzylamine-ACN--90[16]
EDC/HOBt 4-Methoxybenzylamine-ACN--70[16]
EDC/HOBt 3,4-Dichlorobenzylamine-ACN--87[16]
BOPCl Aniline derivativeEt₃NCH₂Cl₂23-28[3]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_acid Dissolve 1H-indole-2- carboxylic acid mix_reagents Combine acid, amine, coupling reagent, and base prep_acid->mix_reagents prep_amine Prepare amine solution prep_amine->mix_reagents stir Stir at specified temperature and time mix_reagents->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography or Recrystallization dry->chromatography product Pure Indole-2-carboxamide chromatography->product

Caption: General experimental workflow for the synthesis of indole-2-carboxamides.

Signaling Pathway: Inhibition of MmpL3 in Mycobacterium tuberculosis

Indole-2-carboxamides have been identified as potent inhibitors of the MmpL3 transporter in Mycobacterium tuberculosis, which is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.[17][18][19]

MmpL3_inhibition cluster_synthesis Mycolic Acid Synthesis cluster_transport Mycolic Acid Transport cluster_assembly Cell Wall Assembly TMM_synthesis Trehalose Monomycolate (TMM) Synthesis in Cytoplasm MmpL3 MmpL3 Transporter TMM_synthesis->MmpL3 TMM_transport TMM Transport to Periplasm MmpL3->TMM_transport translocates Cell_wall Mycolic Acid Incorporation into Cell Wall TMM_transport->Cell_wall Viability Mycobacterial Viability Cell_wall->Viability Indole_carboxamide Indole-2-carboxamide Indole_carboxamide->MmpL3 inhibits

Caption: Inhibition of the MmpL3 transporter by indole-2-carboxamides disrupts mycobacterial cell wall synthesis.

Signaling Pathway: Dual Inhibition of EGFR and CDK2 in Cancer Cells

Certain indole-2-carboxamide derivatives act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), leading to synergistic anticancer effects.[1][20][21][22][23]

EGFR_CDK2_inhibition cluster_EGFR_pathway EGFR Signaling Pathway cluster_CDK2_pathway Cell Cycle Regulation EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK2 CDK2 Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK2->Cell_Cycle Indole_carboxamide Indole-2-carboxamide Derivative Indole_carboxamide->EGFR inhibits Indole_carboxamide->CDK2 inhibits

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1H-Indole-2-Carboxylic Acid Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1H-indole-2-carboxylic acid, a crucial building block in medicinal chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Yield in Reissert Indole (B1671886) Synthesis

Q1: I am attempting the Reissert synthesis of 1H-indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate (B1200264), but my yield is very low. What are the common pitfalls?

A1: The Reissert synthesis, while a classic method, has several critical steps where yields can be compromised. Common issues include inefficient condensation, incomplete reduction of the nitro group, and unwanted side reactions.

Troubleshooting Steps:

  • Base Selection for Condensation: The initial condensation of o-nitrotoluene with diethyl oxalate is base-catalyzed. Potassium ethoxide has been reported to give better results than sodium ethoxide.[1] Ensure the base is freshly prepared and used under strictly anhydrous conditions to maximize the formation of the ethyl o-nitrophenylpyruvate intermediate.

  • Purity of Starting Materials: Impurities in o-nitrotoluene or diethyl oxalate can lead to side reactions. Ensure your starting materials are pure, and consider distillation if necessary.

  • Reduction Conditions: The reductive cyclization of the pyruvate (B1213749) intermediate is a crucial step.[1][2] Several reducing agents can be employed, and the choice can significantly impact the yield.[2][3]

    • Zinc dust in acetic acid is a common choice.[1] Ensure the zinc dust is activated and used in sufficient excess.

    • Ferrous sulfate (B86663) and ammonia is another classic method.[2] Careful control of pH is necessary to ensure efficient reduction and subsequent cyclization.

    • Catalytic hydrogenation (e.g., using Pd/C) can be a cleaner and more efficient alternative, often providing higher yields under optimized conditions.[4]

  • Reaction Temperature: Both the condensation and reduction steps are sensitive to temperature. The condensation is typically performed at low to ambient temperatures, while the reductive cyclization may require heating. Monitor and optimize the temperature for each step of your specific substrate.

  • Side Reactions: The intermediate ethyl o-nitrophenylpyruvate can undergo other reactions if the reduction is not efficient. In some cases, quinolone derivatives can be formed as unexpected byproducts, particularly with certain substitution patterns and reduction conditions.

Issue 2: Fischer Indole Synthesis Fails to Produce the Desired Product

Q2: My Fischer indole synthesis using phenylhydrazine (B124118) and pyruvic acid is not yielding 1H-indole-2-carboxylic acid. What could be going wrong?

A2: The Fischer indole synthesis is a powerful tool, but its success is highly dependent on the choice of acid catalyst, reaction conditions, and the stability of the intermediates.

Troubleshooting Steps:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.[5][6]

    • Commonly used catalysts include zinc chloride, polyphosphoric acid (PPA), sulfuric acid, and p-toluenesulfonic acid .[5][6] The optimal catalyst often needs to be determined empirically for a specific substrate.

    • The initial report of this specific synthesis by Fischer and Jourdan noted a very low yield (5%), highlighting the sensitivity of this reaction.[7]

  • Hydrazone Formation: The reaction proceeds through a phenylhydrazone intermediate.[7] It is essential to ensure the efficient formation of this intermediate. In some protocols, the phenylhydrazone is formed in situ, while in others it is isolated before the cyclization step.[7]

  • Reaction Temperature: The cyclization step typically requires heating. However, excessive temperatures can lead to decomposition of the starting materials, intermediates, or the final product. A gradual increase in temperature while monitoring the reaction by TLC is recommended.

  • Incomplete Cyclization: The[3][3]-sigmatropic rearrangement is the key step in the Fischer indole synthesis.[5] If this step is not efficient, the reaction will not proceed to the desired indole. This can be influenced by the electronic properties of the substituents on the phenylhydrazine.

  • Purification: The crude product may contain unreacted starting materials or byproducts. Purification by recrystallization or column chromatography is often necessary to isolate the pure 1H-indole-2-carboxylic acid.

Issue 3: Low Yield During Saponification of Indole-2-Carboxylate (B1230498) Ester

Q3: I have successfully synthesized ethyl indole-2-carboxylate, but the subsequent hydrolysis to 1H-indole-2-carboxylic acid is giving a poor yield. What are the key parameters to control?

A3: The saponification of the ester is a critical final step. Low yields can result from incomplete hydrolysis, degradation of the indole ring under harsh basic conditions, or difficulties in isolating the product.

Troubleshooting Steps:

  • Choice of Base: Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used for saponification.[8] An excess of the base is typically required to drive the reaction to completion.

  • Solvent System: A mixture of an alcohol (e.g., methanol (B129727) or ethanol) and water is often used to ensure the solubility of both the ester and the hydroxide base.[8]

  • Reaction Temperature and Time: The hydrolysis can be performed at room temperature or with heating (reflux).[8] The optimal conditions depend on the stability of your specific indole derivative. Monitor the reaction by TLC to determine the point of complete consumption of the starting ester. Prolonged heating in strong base can lead to decomposition.

  • Work-up Procedure: After hydrolysis, the reaction mixture is typically acidified to precipitate the carboxylic acid.

    • Careful acidification is crucial. The product is least soluble at its isoelectric point.[9]

    • The precipitated product should be thoroughly washed with water to remove any inorganic salts.

    • If the product does not precipitate, extraction with an organic solvent may be necessary.

Data Presentation

Table 1: Comparison of Common Synthesis Routes for 1H-Indole-2-Carboxylic Acid and its Esters

Synthesis RouteKey ReactantsCommon ConditionsTypical YieldsKey Challenges
Reissert Synthesis o-Nitrotoluene, Diethyl oxalate1. Base (NaOEt or KOEt) for condensation. 2. Reduction (e.g., Zn/AcOH, FeSO₄/NH₄OH, or catalytic hydrogenation) for cyclization.[1][2]50-70% (can be lower)Multi-step, sensitive to reduction conditions, potential for side-product formation.
Fischer Indole Synthesis Phenylhydrazine, Pyruvic acidAcid catalyst (e.g., ZnCl₂, PPA, H₂SO₄), heating.[5][7]Highly variable (can be low, <10% to moderate)Catalyst selection is critical, potential for decomposition at high temperatures, may require optimization.
Japp-Klingemann Reaction followed by Fischer Synthesis Aryl diazonium salt, β-keto-ester1. Coupling of diazonium salt. 2. Acid-catalyzed cyclization of the resulting hydrazone.[10][11]Good to excellentTwo distinct reaction stages, requires careful control of pH in the first step.
Saponification Ethyl indole-2-carboxylateBase (NaOH or KOH) in alcohol/water, followed by acidification.[8]High (often >90%)Potential for indole ring degradation under harsh conditions, requires careful work-up.

Experimental Protocols

Protocol 1: Reissert Synthesis of Ethyl Indole-2-Carboxylate

This protocol is adapted from established procedures.[12]

  • Preparation of Potassium Ethoxide: In a three-necked flask equipped with a dropping funnel and a reflux condenser, dissolve potassium metal in absolute ethanol (B145695) under a nitrogen atmosphere.

  • Condensation: Cool the potassium ethoxide solution to room temperature and add diethyl oxalate with stirring. After 10 minutes, add o-nitrotoluene. Allow the mixture to stand for at least 24 hours. The potassium salt of ethyl o-nitrophenylpyruvate will precipitate.

  • Isolation of Intermediate: Filter the precipitated potassium salt and wash it with anhydrous ether.

  • Reductive Cyclization: Dissolve the potassium salt in glacial acetic acid. Add a catalytic amount of platinum oxide (Adam's catalyst). Hydrogenate the mixture in a Parr apparatus until hydrogen uptake ceases.

  • Work-up: Filter the catalyst and wash it with glacial acetic acid. Add water to the filtrate to precipitate the ethyl indole-2-carboxylate as a solid.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Protocol 2: Saponification of Ethyl Indole-2-Carboxylate

This is a general procedure for the hydrolysis of the ester.[8]

  • Reaction Setup: Dissolve ethyl indole-2-carboxylate in a mixture of methanol and a 30% aqueous solution of sodium hydroxide.

  • Hydrolysis: Reflux the mixture with stirring for 4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the 1H-indole-2-carboxylic acid.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

Visualizations

Reissert_Synthesis_Workflow cluster_condensation Condensation Step cluster_cyclization Reductive Cyclization cluster_hydrolysis Saponification o_nitrotoluene o-Nitrotoluene pyruvate_intermediate Ethyl o-nitrophenylpyruvate o_nitrotoluene->pyruvate_intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->pyruvate_intermediate base Base (KOEt) base->pyruvate_intermediate indole_ester Ethyl 1H-indole-2-carboxylate pyruvate_intermediate->indole_ester reducing_agent Reducing Agent (e.g., Zn/AcOH) reducing_agent->indole_ester final_product 1H-Indole-2-carboxylic Acid indole_ester->final_product base_hydrolysis Base (NaOH/KOH), then Acid (HCl) base_hydrolysis->final_product

Caption: Workflow for the Reissert synthesis of 1H-indole-2-carboxylic acid.

Troubleshooting_Low_Yield cluster_synthesis Synthesis Stage cluster_saponification Saponification Stage start Low Yield of 1H-Indole-2-carboxylic Acid synthesis_issue Problem in Synthesis Step? start->synthesis_issue saponification_issue Problem in Saponification? start->saponification_issue reissert Reissert Synthesis synthesis_issue->reissert Yes fischer Fischer Synthesis synthesis_issue->fischer Yes check_base Check Base/Anhydrous Conditions reissert->check_base check_reduction Optimize Reducing Agent reissert->check_reduction check_catalyst Screen Acid Catalysts fischer->check_catalyst check_temp_synthesis Optimize Temperature fischer->check_temp_synthesis check_hydrolysis Ensure Complete Hydrolysis (TLC) saponification_issue->check_hydrolysis Yes check_conditions Use Milder Conditions (Lower Temp/Time) saponification_issue->check_conditions check_workup Optimize Acidification/Isolation saponification_issue->check_workup

Caption: Troubleshooting decision tree for low yield in 1H-indole-2-carboxylic acid synthesis.

References

Optimization

Technical Support Center: Optimizing Coupling Reactions of 1H-Indole-2-Carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions of 1H-i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions of 1H-indole-2-carboxylic acid.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during amidation and cross-coupling reactions involving 1H-indole-2-carboxylic acid.

Amide Coupling Reactions: Low Yield or No Product

Question: I am getting a low yield or no desired amide product in my coupling reaction with 1H-indole-2-carboxylic acid. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields in the amidation of 1H-indole-2-carboxylic acid are a common issue and can stem from several factors. The electron-rich nature of the indole (B1671886) ring and the steric hindrance around the carboxylic acid can affect reactivity. Here is a step-by-step troubleshooting guide:

Troubleshooting Workflow for Low Amide Coupling Yield

G start Low or No Yield check_reagents Verify Reagent Quality and Stoichiometry - Purity of acid, amine, coupling agent, and base - Anhydrous solvent - Correct molar ratios start->check_reagents coupling_agent Optimize Coupling Agent and Additives - Switch to a more potent agent (e.g., HATU, HBTU) - Ensure presence of additives (HOBt, HOAt) check_reagents->coupling_agent Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved base_solvent Evaluate Base and Solvent - Use a non-nucleophilic base (DIPEA) - Ensure solubility in the chosen solvent (DMF, DCM) coupling_agent->base_solvent No Improvement coupling_agent->success Yield Improved temp_time Adjust Reaction Temperature and Time - Start at 0°C and warm to RT - Extend reaction time base_solvent->temp_time No Improvement base_solvent->success Yield Improved side_reactions Investigate Side Reactions - Check for decarboxylation (high temp) - Look for racemization (chiral amines) temp_time->side_reactions No Improvement temp_time->success Yield Improved side_reactions->start Re-evaluate side_reactions->success Side Reaction Mitigated

Caption: A troubleshooting decision tree for low-yield amide coupling reactions.

Potential Causes and Solutions:

  • Inefficient Activation of the Carboxylic Acid: 1H-indole-2-carboxylic acid can be challenging to activate.

    • Solution: Switch to a more powerful coupling reagent. While EDC/HOBt is common, uronium-based reagents like HATU or HBTU are often more effective for difficult couplings.[1][2][3] HATU, in particular, reacts faster and can reduce epimerization.[3]

  • Inappropriate Base: The choice of base is critical.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA).[4] Triethylamine (B128534) (TEA) can sometimes lead to side reactions. The base is crucial for deprotonating the carboxylic acid and neutralizing any acid formed during the reaction.

  • Suboptimal Solvent: Reactant solubility is key for a successful reaction.

    • Solution: Ensure all reactants are fully dissolved. N,N-Dimethylformamide (DMF) is a common and effective solvent for these types of reactions.[5] Dichloromethane (DCM) can also be used, but solubility may be an issue for some starting materials.[4]

  • Steric Hindrance: The amine coupling partner may be sterically bulky, hindering its approach to the activated carboxylic acid.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-50 °C) or extend the reaction time. However, be cautious of potential side reactions at higher temperatures, such as decarboxylation.

  • Side Reactions: Several side reactions can compete with the desired amide formation.

    • Decarboxylation: Heating 1H-indole-2-carboxylic acid, especially under harsh conditions, can lead to the loss of CO2 to form indole.

    • Racemization: If your amine is chiral, the use of certain coupling reagents or bases can lead to a loss of stereochemical integrity. Additives like HOBt or HOAt are known to suppress racemization.[6]

    • Reaction with the Coupling Reagent: The amine can sometimes react directly with the coupling reagent (e.g., HATU), leading to a guanidinium (B1211019) byproduct and consuming the amine.[7] Pre-activating the carboxylic acid with the coupling reagent before adding the amine can mitigate this.[8]

Cross-Coupling Reactions: Low Yield or Reaction Failure (Suzuki, Heck, Sonogashira)

Question: My Suzuki, Heck, or Sonogashira reaction on a 1H-indole-2-carboxylic acid derivative is not working well. What should I check?

Answer:

Cross-coupling reactions on the indole core often require careful optimization of the catalyst, ligands, base, and solvent. The carboxylic acid functionality can also interfere with the reaction.

Key Parameters to Optimize:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine (B1218219) ligand is crucial.

    • Suzuki: Pd(dppf)Cl2 and Pd(PPh3)4 are commonly used catalysts.[9][10] The choice of ligand can significantly impact the yield.

    • Heck: A variety of palladium sources can be used, including Pd(OAc)2 and PdCl2, often with phosphine ligands.[11]

    • Sonogashira: This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).[12][13]

  • Base and Solvent: The base and solvent system must be compatible with the starting materials and the catalytic cycle.

    • Suzuki: Aqueous bases like K2CO3 or K3PO4 are often used with solvents like dioxane/water or DMF/water.[9][10]

    • Heck: Organic bases such as triethylamine are common.[11]

    • Sonogashira: An amine base like triethylamine is typically used, which also often serves as the solvent.[12]

  • Protecting Group: The N-H of the indole is acidic and can interfere with the catalytic cycle.

    • Solution: Protect the indole nitrogen with a suitable protecting group, such as Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can prevent deactivation of the catalyst and other side reactions.

  • Leaving Group (for the indole derivative): The reactivity of the halide on the indole ring is important.

    • Reactivity Order: I > Br > Cl. If you are using a bromo-indole and the reaction is sluggish, consider synthesizing the iodo-indole derivative.

Logical Relationship for Cross-Coupling Troubleshooting

G start Low Yield in Cross-Coupling catalyst Optimize Catalyst and Ligand - Screen different Pd sources - Vary phosphine ligand start->catalyst base_solvent Adjust Base and Solvent - Ensure appropriate base strength - Check reactant solubility catalyst->base_solvent No Improvement success Improved Yield catalyst->success Yield Improved protection Consider N-Protection - Protect indole N-H with Boc, SEM, etc. base_solvent->protection No Improvement base_solvent->success Yield Improved leaving_group Evaluate Leaving Group - Switch from Br to I for higher reactivity protection->leaving_group No Improvement protection->success Yield Improved leaving_group->success Yield Improved

Caption: A flowchart for troubleshooting cross-coupling reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for forming an amide with 1H-indole-2-carboxylic acid?

A1: There is no single "best" reagent, as the optimal choice depends on the specific amine and reaction conditions. However, for challenging substrates like 1H-indole-2-carboxylic acid, uronium-based reagents like HATU and HBTU are often more effective than carbodiimides like EDC .[1][3] HATU is particularly noted for its high efficiency and ability to suppress racemization.[1]

Q2: Do I need to protect the indole N-H during an amide coupling reaction?

A2: It is highly recommended, especially if you are using a strong base or if your reaction conditions are harsh. The indole N-H is acidic and can be deprotonated, leading to side reactions or reduced yield. Common protecting groups include Boc, tosyl, and SEM.

Q3: My reaction mixture is turning dark during a palladium-catalyzed cross-coupling. What does this mean?

A3: A dark coloration, often black or dark brown, typically indicates the formation of palladium black (Pd(0) nanoparticles). This suggests that the palladium catalyst is precipitating out of solution and is no longer active in the catalytic cycle. This can be caused by an inappropriate ligand, solvent, or temperature. Consider using a more robust ligand or changing the solvent system.

Q4: At what temperature should I run my amide coupling reaction?

A4: It is generally best to start the reaction at a low temperature (0 °C) and allow it to slowly warm to room temperature.[5] This can help to control any initial exotherm and minimize side reactions. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but be mindful of the potential for decarboxylation at higher temperatures.

Q5: How can I avoid decarboxylation of 1H-indole-2-carboxylic acid?

A5: Decarboxylation is typically promoted by heat. To avoid this side reaction, use the mildest possible reaction conditions. This includes keeping the reaction temperature as low as possible and avoiding prolonged heating. If a higher temperature is necessary for the coupling to proceed, consider converting the carboxylic acid to a more stable derivative, such as a methyl or ethyl ester, before performing subsequent reactions.

Section 3: Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Formation
Coupling ReagentAdditiveBaseSolventTypical Yield RangeNotes
EDCHOBtDIPEADMF/DCM10-76%A common and cost-effective choice, but may be less effective for hindered substrates.[4][14]
HATU-DIPEADMFGood to ExcellentHighly efficient, fast reaction times, and low racemization.[1] Recommended for difficult couplings.
HBTU-DIPEADMFGood to ExcellentSimilar to HATU in efficiency.[15]
BOP-ClEt3NCH2Cl228% (example)Can be sluggish for some substrates.[16]
Isobutyl chloroformateEt3NCH2Cl265% (example)Mixed anhydride (B1165640) method; can be effective but may require careful temperature control.[16]
Table 2: Typical Conditions for Cross-Coupling Reactions on Indole Derivatives
ReactionPalladium CatalystLigandBaseSolventTemperature
Suzuki Pd(dppf)Cl2 or Pd(PPh3)4dppf or PPh3K2CO3 or K3PO4Dioxane/H2O or DMF80-120 °C
Heck Pd(OAc)2 or PdCl2P(OPh)3 or other phosphinesK2CO3 or Et3NDMF or CH3CN/H2O90-110 °C
Sonogashira Pd(PPh3)4 (with CuI)PPh3Et3NDMF or Et3NRT - 60 °C

Section 4: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific substrates.

Workflow for HATU Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification a Dissolve 1H-indole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and amine (1.1 eq) in anhydrous DMF. b Cool to 0°C. a->b c Add DIPEA (2.5 eq) dropwise. b->c d Warm to RT and stir for 1-4 h. c->d e Quench with water and extract with an organic solvent (e.g., EtOAc). d->e f Wash organic layer with aq. acid, aq. base, and brine. e->f g Dry, concentrate, and purify by column chromatography. f->g

Caption: A step-by-step workflow for a typical HATU-mediated amide coupling reaction.

Materials:

  • 1H-indole-2-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)[1]

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO3 (aq)

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indole-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Add the amine (1.1 equiv) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki Coupling of a Bromo-Indole Derivative

This protocol is adapted for a generic bromo-indole-2-carboxylate ester.

Materials:

  • Bromo-indole-2-carboxylate ester (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl2 (0.05 equiv)[10]

  • K2CO3 (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • In a reaction vessel, combine the bromo-indole-2-carboxylate ester (1.0 equiv), arylboronic acid (1.5 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Troubleshooting

1H-indole-2-carboxylic acid purification by recrystallization issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1H-indole-2-carboxylic acid by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 1H-indole-2-carboxylic acid?

A1: The ideal solvent for recrystallization is one in which 1H-indole-2-carboxylic acid has high solubility at elevated temperatures and low solubility at room or lower temperatures. Based on solubility data, ethanol (B145695), methanol, and acetone (B3395972) are good candidate solvents. An ethanol/water mixture is also commonly effective, where the compound is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.

Q2: My purified 1H-indole-2-carboxylic acid is discolored (yellow or brown). What is the cause and how can I fix it?

A2: Discoloration is often due to the presence of impurities, which may be carried over from the synthesis or formed during the workup. To remove colored impurities, you can perform a charcoal treatment. This involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated charcoal, heating briefly, and then performing a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Q3: I am experiencing a very low yield after recrystallization. What are the common reasons for this?

A3: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the compound crystallizes during hot filtration, you will lose product on the filter paper.

  • Washing with too much cold solvent: While washing is necessary to remove impurities from the crystal surface, using an excessive amount can redissolve some of your purified product.

  • Incomplete precipitation: The cooling process may not have been sufficient to induce maximum crystallization.

Q4: What are the common impurities I might encounter when purifying 1H-indole-2-carboxylic acid?

A4: Common impurities can include unreacted starting materials from the synthesis (e.g., from a Fischer indole (B1671886) synthesis), by-products, or residual solvents. Depending on the synthetic route, these could include various substituted anilines or hydrazines. These impurities are often more soluble in the recrystallization solvent and can be removed by careful execution of the recrystallization procedure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of 1H-indole-2-carboxylic acid.

Issue 1: Oiling Out - The Product Separates as an Oil Instead of Crystals

Cause: "Oiling out" occurs when the solute is highly concentrated and comes out of the supersaturated solution as a liquid phase before it has a chance to form a crystalline lattice. This is more common when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level slightly.

  • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling rate.

  • Use a Different Solvent or Solvent System: If oiling out persists, a different solvent with a lower boiling point or a different polarity might be necessary. Alternatively, using a solvent/anti-solvent system (e.g., ethanol/water) can sometimes prevent oiling out.

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth. Adding a tiny "seed" crystal of pure 1H-indole-2-carboxylic acid can also induce crystallization.

Issue 2: No Crystal Formation Upon Cooling

Cause: This typically happens when the solution is not sufficiently saturated, meaning too much solvent was used initially. It can also occur if the cooling time is too short or the final temperature is not low enough.

Solutions:

  • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to the product crashing out of solution with impurities. Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask at the liquid-air interface.

    • Seeding: Add a seed crystal of the pure compound.

    • Lower Temperature: Cool the solution in an ice-salt bath or a refrigerator for an extended period.

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly turbid, then warm slightly to redissolve and cool slowly.

Issue 3: Crystals Form Too Quickly and Trap Impurities

Cause: Rapid crystal formation, often appearing as a fine powder or "crashing out," is usually due to a very high level of supersaturation upon cooling. This rapid process can trap impurities within the crystal lattice, reducing the effectiveness of the purification.

Solutions:

  • Use More Solvent: Reheat the mixture to redissolve the solid and add a small amount of additional hot solvent to ensure the solution is not overly saturated at its boiling point.

  • Slower Cooling: As with oiling out, a slower cooling rate allows for the formation of larger, purer crystals. Let the solution cool to room temperature undisturbed before further cooling in an ice bath.

Data Presentation

Table 1: Solubility of 1H-Indole-2-carboxylic Acid in Various Solvents

SolventSolubility ( g/100g solvent) at 25°C (298.15 K)Solubility ( g/100g solvent) at 80°C (353.15 K)
Water~0.1~0.5
Methanol~5.0> 20
Ethanol~4.5> 20
Acetone~10.0> 30
Ethyl Acetate~2.0~15
Toluene< 0.1~0.5

Note: Solubility values are approximated from available literature and are intended for guidance in solvent selection.

Table 2: Expected Purity and Yield from Recrystallization

Recrystallization SolventStarting PurityExpected Final PurityExpected Yield Range
Ethanol/Water90-95%> 99%70-85%
Methanol90-95%> 98.5%65-80%
Acetone90-95%> 98%60-75%

Note: Yields are highly dependent on the scale of the experiment and the careful execution of the procedure.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol
  • Dissolution: Place the crude 1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate and a water bath or a heating mantle) while stirring until the solid is completely dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Preheat a funnel and a new flask containing a small amount of boiling ethanol. Quickly filter the hot solution through a fluted filter paper into the clean, hot flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop. Cover the flask with a watch glass. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the surface.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1H-indole-2-carboxylic acid in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: General experimental workflow for the recrystallization of 1H-indole-2-carboxylic acid.

Troubleshooting_Logic start Recrystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield reheat_add_solvent Reheat & Add Solvent oiling_out->reheat_add_solvent Yes slow_cooling Slow Cooling oiling_out->slow_cooling Yes change_solvent Change Solvent oiling_out->change_solvent Yes reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Yes check_solvent_amount Check Solvent Amount low_yield->check_solvent_amount Yes preheat_funnel Preheat Funnel for Hot Filtration low_yield->preheat_funnel Yes minimal_washing Use Minimal Cold Wash low_yield->minimal_washing Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

Optimization

Technical Support Center: 1H-Indole-2-carboxylic Acid Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1H-indole-2-carboxylic acid. The information is tailored fo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1H-indole-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Yield of 1H-Indole-2-carboxylic Acid

  • Question: My reaction has resulted in a very low yield of the desired 1H-indole-2-carboxylic acid. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, primarily related to reaction conditions and the stability of the product. A major side reaction to consider is decarboxylation, especially if your synthesis involves high temperatures.[1][2] Additionally, incomplete hydrolysis of an ester precursor or competing side reactions during indole (B1671886) ring formation can significantly reduce the yield.

    Troubleshooting Steps:

    • Assess Decarboxylation: 1H-indole-2-carboxylic acid is susceptible to decarboxylation to form indole, particularly when heated above its melting point.[2] If your purification or reaction conditions involve high temperatures, this is a likely cause.

      • Solution: Avoid excessive heating during the final steps of the synthesis and purification. If decarboxylation is a known issue for your specific synthetic route, consider using milder reaction conditions or a different synthetic strategy. For instance, the use of copper chromite in quinoline (B57606) for hydrolysis of indole-2-carboxylic esters can also lead to decarboxylation.[1]

    • Verify Ester Hydrolysis: Many syntheses proceed through an ethyl or methyl ester intermediate. Incomplete hydrolysis will result in a lower yield of the final carboxylic acid.

      • Solution: Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or LiOH) and adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting ester.

    • Optimize Fischer Indole Synthesis Conditions: If you are using the Fischer indole synthesis, the acidic conditions and heat can lead to side reactions.

      • Solution: Carefully control the temperature and the concentration of the acid catalyst. The choice of acid can also be critical.

    Logical Workflow for Troubleshooting Low Yield:

    LowYieldTroubleshooting start Low Yield Observed check_decarboxylation High Temperatures Used? start->check_decarboxylation solution_decarboxylation Use Milder Conditions Avoid Excessive Heat check_decarboxylation->solution_decarboxylation Yes check_hydrolysis Ester Precursor Used? check_decarboxylation->check_hydrolysis No end Improved Yield solution_decarboxylation->end solution_hydrolysis Ensure Complete Hydrolysis Monitor with TLC check_hydrolysis->solution_hydrolysis Yes check_fischer Fischer Indole Synthesis? check_hydrolysis->check_fischer No solution_hydrolysis->end solution_fischer Optimize Acid Catalyst and Temperature check_fischer->solution_fischer Yes check_fischer->end No solution_fischer->end

    Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of an Unexpected Ester in the Final Product

  • Question: My final 1H-indole-2-carboxylic acid product is contaminated with an ester (e.g., methyl or ethyl ester). How did this happen and how can I remove it?

  • Answer: This issue typically arises from two main sources: incomplete hydrolysis of an ester intermediate or an unintended esterification or transesterification reaction.

    Potential Causes and Solutions:

    • Incomplete Hydrolysis: The most common reason is that the hydrolysis of the precursor ester was not driven to completion.

      • Solution: Increase the reaction time, temperature (cautiously, to avoid decarboxylation), or the amount of base used for hydrolysis. Monitor the reaction by TLC until all the starting ester is consumed.

    • Transesterification: If you are attempting to hydrolyze an ester (e.g., ethyl ester) in the presence of a different alcohol as a solvent (e.g., methanol), you can get transesterification, leading to a mixture of esters. For example, using sodium methoxide (B1231860) in methanol (B129727) can lead to the formation of methyl indol-2-carboxylate instead of the intended reaction.[3]

      • Solution: Use a solvent system that does not introduce a competing alcohol. For hydrolysis, a mixture of the corresponding alcohol and water (e.g., ethanol (B145695)/water for an ethyl ester) is generally safe.

    • Purification Issues: The impurity might have been carried through from a previous step.

      • Solution: Purify the crude product. A common method involves dissolving the crude product in an organic solvent and adding a base like triethylamine (B128534) to precipitate the triethylamine salt of the carboxylic acid, leaving the ester impurity in the solution.[4] The salt can then be filtered and re-acidified to obtain the pure carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 1H-indole-2-carboxylic acid?

A1: Decarboxylation is arguably the most prevalent side reaction, especially when the synthesis or workup involves elevated temperatures.[2] Heating 1H-indole-2-carboxylic acid above its melting point can lead to the loss of carbon dioxide and the formation of indole.[2] This is a critical consideration during the final isolation and purification steps.

Q2: Can I use any base for the hydrolysis of ethyl 1H-indole-2-carboxylate?

A2: While several bases can be used, sodium hydroxide (B78521) (NaOH) and lithium hydroxide (LiOH) in a mixture of water and a co-solvent like ethanol or THF are most common. It is important to avoid bases that can lead to competing reactions. For example, using sodium methoxide in methanol can cause transesterification to the methyl ester rather than hydrolysis.[3]

Q3: My synthesis involves a Fischer indole cyclization. What are the key parameters to control to avoid side reactions?

A3: The Fischer indole synthesis is a powerful method but can be sensitive to reaction conditions. Key parameters to control include:

  • Temperature: Excessive heat can lead to decomposition of the starting materials or the product.

  • Acid Catalyst: The choice and concentration of the acid are crucial. Strong acids are typically required, but their concentration should be optimized to avoid charring or other side reactions.

  • Purity of Starting Materials: Impurities in the phenylhydrazine (B124118) or the ketone/aldehyde can lead to the formation of undesired indole isomers or other byproducts.

Q4: How can I effectively purify crude 1H-indole-2-carboxylic acid?

A4: A common and effective purification method involves acid-base extraction. The crude product can be dissolved in a suitable organic solvent, and the carboxylic acid is selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The aqueous layer is then washed with an organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified to precipitate the pure 1H-indole-2-carboxylic acid, which can be collected by filtration.[4] Recrystallization from a suitable solvent is also a common final purification step.

Data Presentation

Table 1: Effect of Reaction Conditions on Decarboxylation

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield of Decarboxylated Product (Indole)Reference
Copper SaltN,N-DimethylacetamideReflux580%[5]
Formic AcidN,N-Dimethylformamide95-100696%[6]
NoneQuinolineBoiling-Significant[5]

Note: The yields reported are for the decarboxylated product (indole), indicating the extent of the side reaction.

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of Ethyl 1H-indole-2-carboxylate

  • Dissolve ethyl 1H-indole-2-carboxylate in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add a stoichiometric excess (typically 2-3 equivalents) of sodium hydroxide or lithium hydroxide.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or neutral impurities.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3, which will precipitate the 1H-indole-2-carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Diagram 1: Key Synthetic Pathway and Potential Side Reactions

IndoleSynthesis cluster_synthesis Synthesis of 1H-Indole-2-carboxylic Acid cluster_side_reactions Common Side Reactions Start Starting Materials (e.g., Phenylhydrazine + Pyruvate) Fischer Fischer Indole Synthesis Start->Fischer Ester Ethyl 1H-indole-2-carboxylate Fischer->Ester Hydrolysis Hydrolysis (NaOH/H2O) Ester->Hydrolysis Transesterification Transesterification (e.g., NaOMe/MeOH) Ester->Transesterification Side Reaction Product 1H-Indole-2-carboxylic Acid Hydrolysis->Product Decarboxylation Decarboxylation (Heat) Product->Decarboxylation Side Reaction Indole Indole Decarboxylation->Indole MethylEster Methyl 1H-indole-2-carboxylate Transesterification->MethylEster

Caption: Synthetic pathway with key side reactions.

References

Troubleshooting

Technical Support Center: Enhancing the Solubility of 1H-Indole-2-Carboxylic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility of 1H-indole-2-carboxylic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: Why is 1H-indole-2-carboxylic acid poorly soluble in many common solvents?

1H-indole-2-carboxylic acid has a rigid, planar structure with a hydrophobic indole (B1671886) ring and a hydrophilic carboxylic acid group. In the solid state, the molecules are tightly packed and form strong intermolecular hydrogen bonds via their carboxylic acid moieties. For dissolution to occur, the solvent must provide enough energy to overcome these strong interactions. While the carboxylic acid group can hydrogen bond with polar solvents, the large nonpolar surface area of the indole ring limits its solubility in aqueous and some polar organic solvents. Conversely, nonpolar solvents are not effective at solvating the polar carboxylic acid group.

Q2: I am observing precipitation of my 1H-indole-2-carboxylic acid during my reaction. What are the initial troubleshooting steps?

Precipitation during a reaction is a common issue when dealing with poorly soluble reagents. Here are some initial steps to troubleshoot this problem:

  • Visual Inspection: Before starting your reaction, ensure that your stock solution of 1H-indole-2-carboxylic acid is fully dissolved. Look for any particulate matter.

  • Temperature Control: Gently warming the reaction mixture can sometimes increase the solubility of the starting material. However, be cautious to not exceed the decomposition temperature of any of your reactants or reagents.

  • Solvent Choice: Re-evaluate your choice of solvent. If possible, switch to a solvent in which 1H-indole-2-carboxylic acid has a higher known solubility (see Table 1).

  • Stirring Rate: Ensure adequate agitation. A higher stirring rate can improve mass transfer and keep the compound suspended, even if not fully dissolved.

Q3: How can I improve the solubility of 1H-indole-2-carboxylic acid in my reaction medium?

Several techniques can be employed to enhance the solubility of 1H-indole-2-carboxylic acid:

  • pH Adjustment (Salt Formation): For reactions in polar protic solvents, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

  • Co-solvent Systems: Using a mixture of solvents can significantly improve solubility. A small amount of a good solvent (like DMSO or DMF) can be added to a bulk solvent where the compound is less soluble.

  • Esterification: Converting the carboxylic acid to an ester masks the polar carboxylic acid group, which can dramatically increase solubility in organic solvents.

Q4: What common bases can be used for pH adjustment to improve solubility?

Commonly used bases include:

  • Sodium hydroxide (B78521) (NaOH)

  • Potassium carbonate (K2CO3)

  • Sodium bicarbonate (NaHCO3)

  • Triethylamine (TEA)

The choice of base will depend on the compatibility with your reaction conditions and other reagents.

Q5: Will converting 1H-indole-2-carboxylic acid to its ester affect its reactivity?

Yes, converting the carboxylic acid to an ester will change its chemical properties. The ester will not undergo reactions typical of carboxylic acids, such as acid-base reactions or direct amide bond formation without prior activation. However, the indole ring will still be susceptible to electrophilic substitution and other reactions characteristic of the indole nucleus.

Data Presentation

The solubility of 1H-indole-2-carboxylic acid has been experimentally determined in a range of pure solvents at various temperatures. The following table summarizes this data, presented as mole fraction solubility (x₁) at different temperatures.

Table 1: Mole Fraction Solubility (x₁) of 1H-Indole-2-Carboxylic Acid in Various Solvents at Different Temperatures [1]

Temperature (K)Water (x₁·10⁴)Methanol (x₁·10²)Ethanol (B145695) (x₁·10²)1-Propanol (x₁·10²)2-Propanol (x₁·10²)1-Butanol (x₁·10²)Ethyl Acetate (B1210297) (x₁·10²)Dichloromethane (x₁·10³)Toluene (x₁·10⁴)1,4-Dioxane (x₁·10²)
278.151.021.210.890.650.510.500.451.210.210.95
283.151.231.451.080.790.620.610.561.500.271.16
288.151.481.741.300.950.750.740.691.840.351.41
293.151.782.081.561.150.910.900.852.260.451.71
298.152.142.491.871.381.101.081.042.780.582.07
303.152.572.982.241.661.331.311.273.410.752.51
308.153.083.562.681.991.601.581.544.180.973.03
313.153.694.263.202.381.921.891.875.141.263.66
318.154.425.093.822.852.302.272.266.311.634.43
323.155.286.084.573.412.752.722.747.752.115.36
328.15-7.265.464.073.293.253.329.522.736.47
333.15-8.676.524.873.933.894.0211.703.537.80
338.15-10.357.795.824.704.654.86-4.579.42
343.15--9.306.955.625.565.88-5.9111.38
348.15--11.118.306.726.657.11-7.6413.75
353.15---9.918.037.958.59-9.8816.59
358.15---11.849.609.50--12.7820.01
360.15----------

Note: A dash (-) indicates that the solubility was not measured at that temperature.

Qualitative solubility information indicates that 1H-indole-2-carboxylic acid is also soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol.[2]

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of 1H-indole-2-carboxylic acid.

Protocol 1: Solubility Enhancement by pH Adjustment (Salt Formation)

Objective: To increase the solubility of 1H-indole-2-carboxylic acid in a polar protic solvent by converting it to its more soluble carboxylate salt.

Materials:

  • 1H-indole-2-carboxylic acid

  • Reaction solvent (e.g., water, ethanol, methanol)

  • Base (e.g., 1 M Sodium Hydroxide (NaOH) solution, solid Potassium Carbonate (K2CO3))

  • pH meter or pH paper

  • Stir plate and stir bar

Procedure:

  • Suspend 1H-indole-2-carboxylic acid in the chosen reaction solvent in a suitable flask.

  • Begin stirring the suspension at room temperature.

  • Slowly add the base dropwise (if a solution) or in small portions (if a solid).

  • Monitor the pH of the mixture. Continue adding the base until the solid dissolves completely. A pH of 1.5-2 units above the pKa of the carboxylic acid (approximately 4.3) is generally sufficient for complete deprotonation and dissolution.

  • Once the solid is fully dissolved, proceed with the addition of other reagents for your reaction.

Caution: Ensure the chosen base is compatible with your reaction conditions and does not interfere with subsequent steps.

Protocol 2: Solubility Enhancement using a Co-solvent System

Objective: To improve the solubility of 1H-indole-2-carboxylic acid by using a mixture of solvents.

Materials:

  • 1H-indole-2-carboxylic acid

  • Primary reaction solvent (e.g., toluene, dichloromethane)

  • Co-solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Stir plate and stir bar

Procedure:

  • Add the 1H-indole-2-carboxylic acid to the primary reaction solvent in your reaction flask.

  • If the solid is not fully dissolved, begin adding the co-solvent in small increments (e.g., 1-5% of the total volume) while stirring.

  • Continue adding the co-solvent until the 1H-indole-2-carboxylic acid is completely dissolved.

  • Be mindful of the total volume of co-solvent added, as it may affect the reaction kinetics or product isolation. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution.

Protocol 3: Solubility Enhancement by Esterification

Objective: To increase the solubility of 1H-indole-2-carboxylic acid in organic solvents by converting it to its ethyl ester.

Materials:

  • 1H-indole-2-carboxylic acid

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Reaction flask with a condenser

  • Heating mantle

  • Stir plate and stir bar

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve 1H-indole-2-carboxylic acid in an excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction).

  • Attach a condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 1H-indole-2-carboxylate.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the troubleshooting workflow for solubility issues and the experimental process of salt formation.

Solubility_Troubleshooting_Workflow start Poor Solubility of 1H-Indole-2-Carboxylic Acid check_dissolution Is the compound fully dissolved before starting? start->check_dissolution solubility_improved Solubility Improved check_dissolution->solubility_improved Yes no_improvement Still Poorly Soluble check_dissolution->no_improvement No increase_temp Increase Temperature (with caution) increase_temp->check_dissolution change_solvent Change to a Better Solvent (see Table 1) change_solvent->check_dissolution no_improvement->increase_temp no_improvement->change_solvent choose_method Choose a Solubility Enhancement Method no_improvement->choose_method ph_adjustment pH Adjustment (Salt Formation) choose_method->ph_adjustment co_solvent Use Co-solvent System choose_method->co_solvent esterification Esterification choose_method->esterification ph_adjustment->solubility_improved co_solvent->solubility_improved esterification->solubility_improved Salt_Formation_Workflow start Start: Suspend 1H-Indole-2-Carboxylic Acid in a Polar Protic Solvent stir Stir Vigorously start->stir add_base Slowly Add Base (e.g., NaOH, K2CO3) monitor_ph Monitor pH add_base->monitor_ph stir->add_base check_dissolution Is the Solid Completely Dissolved? check_dissolution->add_base No end End: Proceed with Reaction check_dissolution->end Yes monitor_ph->check_dissolution

References

Optimization

Technical Support Center: 1H-Indole-2-Carboxylic Acid Work-Up

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the work-up and purification of 1H-i...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for challenges encountered during the work-up and purification of 1H-indole-2-carboxylic acid.

Physical and Chemical Properties

A summary of key quantitative data for 1H-indole-2-carboxylic acid is provided below for easy reference during experimental work.

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂--INVALID-LINK--
Molecular Weight 161.16 g/mol --INVALID-LINK--
Appearance Off-white to yellow to brown crystalline powder--INVALID-LINK--
Melting Point 202-206 °C--INVALID-LINK--
pKa ~4.44--INVALID-LINK--
Solubility Soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and methanol. Insoluble in water.--INVALID-LINK--, --INVALID-LINK--

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the work-up of 1H-indole-2-carboxylic acid in a question-and-answer format.

Q1: My final product has a low yield. What are the potential causes and solutions?

A1: Low recovery of 1H-indole-2-carboxylic acid can stem from several factors throughout the work-up procedure.

  • Incomplete Precipitation/Crystallization: The product may remain in the mother liquor if precipitation or crystallization is incomplete.

    • Solution: Ensure the pH is adjusted to below the pKa of the carboxylic acid (around 4.4) to minimize its solubility in the aqueous phase. Cooling the solution in an ice bath can further promote precipitation. If crystallization is slow to initiate, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Product Loss During Transfers and Filtration: Mechanical losses are common.

    • Solution: Ensure all solid is transferred from the reaction vessel to the filter. Rinse the vessel with the filtrate or a small amount of cold solvent to recover any remaining product. Use a filter paper with an appropriate pore size to prevent the loss of fine particles.

  • Excessive Washing: Washing the crude solid with a solvent in which it has some solubility will lead to product loss.

    • Solution: Use minimal amounts of a cold solvent for washing to remove impurities from the surface of your crystals without dissolving a significant amount of the product.

Q2: The product "oiled out" during recrystallization instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the hot solvent or precipitates as a liquid upon cooling. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities which depress the melting point.

  • Solution 1: Adjust the Solvent System: Add a co-solvent to modify the polarity. If the product is melting in the solvent, a more polar co-solvent might be needed. If it's precipitating as an oil, a less polar co-solvent could help. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Solution 2: Slow Cooling: Rapid cooling can favor oil formation. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal lattice formation.

  • Solution 3: Reduce Impurity Load: High impurity levels can significantly lower the melting point. Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.

Q3: My isolated 1H-indole-2-carboxylic acid is discolored (yellow, brown, or black). How can I decolorize it?

A3: Discoloration is typically due to the presence of small amounts of highly colored impurities, often arising from side reactions or degradation of starting materials.

  • Solution: Activated Charcoal Treatment: Dissolve the crude, discolored product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution and briefly heat or stir. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a reduction in the yield of your desired product.

Q4: How can I effectively remove unreacted starting materials or other non-acidic impurities?

A4: An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or basic impurities.

  • Procedure:

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The 1H-indole-2-carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral or basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH below the pKa of the product (~pH 2-3). This will re-protonate the carboxylate, causing the pure 1H-indole-2-carboxylic acid to precipitate out of the solution.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

Experimental Protocols & Workflows

General Work-Up and Purification Workflow

The following diagram outlines a typical workflow for the work-up and purification of 1H-indole-2-carboxylic acid, incorporating key troubleshooting decision points.

G cluster_0 Reaction Work-Up cluster_1 Purification A Reaction Mixture B Quench Reaction (e.g., with water or aq. NaHCO3) A->B C Acid-Base Extraction B->C D Isolate Aqueous Layer (contains product as salt) C->D E Acidify Aqueous Layer (e.g., with HCl to pH < 4) D->E F Precipitation of Crude Product E->F G Collect by Filtration F->G H Wash with Cold Solvent G->H I Dry Crude Product H->I J Crude Product I->J K Assess Purity (TLC, NMR, etc.) J->K L Recrystallization K->L No M Pure Product K->M Yes N Product is Pure O Product is Impure L->J Re-assess Purity

General workflow for the work-up and purification of 1H-indole-2-carboxylic acid.
Acid-Base Extraction Logic

This diagram illustrates the separation principle of an acid-base extraction for purifying 1H-indole-2-carboxylic acid from a neutral impurity.

G cluster_extraction Extraction Step cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Mixture in Organic Solvent (Product + Neutral Impurity) extract Add Aqueous Base (e.g., NaHCO3) start->extract separate Separate Layers extract->separate org_phase Neutral Impurity in Organic Solvent separate->org_phase Organic Layer aq_phase Product as Salt (Indole-2-carboxylate) in Water separate->aq_phase Aqueous Layer dry_org Dry and Evaporate org_phase->dry_org impurity Isolated Impurity dry_org->impurity acidify Add Acid (e.g., HCl) to pH < 4 aq_phase->acidify product Precipitated Pure Product acidify->product

Logical flow of an acid-base extraction for purification.

Troubleshooting

preventing decarboxylation of 1H-indole-2-carboxylic acid during reaction

Welcome to the technical support center for handling 1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling 1H-indole-2-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a primary focus on preventing its unintended decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for 1H-indole-2-carboxylic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 1H-indole-2-carboxylic acid, this is a common side reaction, especially at elevated temperatures, which leads to the formation of indole (B1671886) as an undesired byproduct.[1] This reduces the yield of the desired product and complicates purification.

Q2: At what temperature does 1H-indole-2-carboxylic acid typically decarboxylate?

A2: The decarboxylation of 1H-indole-2-carboxylic acid is highly temperature-dependent. While the exact temperature can vary based on the solvent and presence of catalysts, significant decarboxylation is often observed at temperatures above 100°C. For instance, heating 3-methyl-1H-indole-2-carboxylic acid in DMF at 95-100°C has been shown to induce decarboxylation.[2] Some copper-catalyzed reactions that intentionally promote decarboxylation are run at temperatures as high as 160°C.[3]

Q3: Are there any catalysts that can promote the decarboxylation of 1H-indole-2-carboxylic acid?

A3: Yes, certain metal catalysts, particularly those based on copper and silver, can promote the decarboxylation of indole carboxylic acids. These are often used in reactions where decarboxylative coupling is the desired outcome. Therefore, avoiding these metals as catalysts is crucial when the carboxylic acid moiety needs to be preserved.

Troubleshooting Guides

Issue 1: Low yield of desired product and presence of indole as a major byproduct.

This is a classic sign that decarboxylation of your 1H-indole-2-carboxylic acid starting material is occurring. Here are the key factors to investigate and the recommended solutions:

Troubleshooting Steps:

  • Reaction Temperature: High temperatures are the primary driver of decarboxylation.

  • Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to increased decarboxylation.

  • Choice of Reagents: Certain reagents, particularly for amide and ester formation, are better suited for reactions at lower temperatures.

  • Stability of the Indole Ring: The free N-H of the indole ring can influence its reactivity and stability.

Experimental Protocols for Preventing Decarboxylation

Protocol 1: Amide Coupling at Low Temperature

For the formation of an amide bond, it is critical to use coupling conditions that are effective at or below room temperature.

Recommended Method: EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of a catalyst like 1-Hydroxybenzotriazole (HOBt) or an additive like 4-Dimethylaminopyridine (DMAP).

  • Reagents:

    • 1H-Indole-2-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid and the amine in the chosen solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Add HOBt and DIPEA to the reaction mixture.

    • Add EDC·HCl portion-wise while maintaining the temperature at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

Quantitative Data: Temperature Effect on Amide Coupling

Reaction Temperature (°C)Expected Yield of AmideRisk of Decarboxylation
0 to RTHighLow
40 - 60HighModerate
> 80DecreasingHigh

Note: The exact yields will be substrate-dependent.

Protocol 2: Esterification Under Mild Conditions

For ester formation, avoiding high-temperature methods like Fischer esterification is recommended.

Recommended Method: Steglich Esterification

This method uses Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Reagents:

    • 1H-Indole-2-carboxylic acid (1.0 eq)

    • Alcohol (1.2 eq)

    • DCC (1.1 eq)

    • DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid, the alcohol, and DMAP in DCM.

    • Cool the mixture to 0°C.

    • Add a solution of DCC in DCM dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

    • The byproduct, dicyclohexylurea (DCU), will precipitate and can be removed by filtration.

Protocol 3: N-Protection of the Indole Ring

Protecting the nitrogen of the indole ring can increase its stability and may help to prevent decarboxylation, particularly if subsequent reaction steps require elevated temperatures.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

  • Reagents:

    • 1H-Indole-2-carboxylic acid (1.0 eq)

    • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.2 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1H-indole-2-carboxylic acid in the chosen solvent.

    • Add Et₃N and DMAP.

    • Add (Boc)₂O and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, proceed with aqueous workup to isolate the N-Boc protected product.

Visual Guides

DecarboxylationMechanism IndoleAcid 1H-Indole-2-carboxylic acid Heat Heat (>100°C) IndoleAcid->Heat Input TransitionState Transition State Heat->TransitionState Indole Indole TransitionState->Indole Product CO2 CO₂ TransitionState->CO2 Byproduct PreventionWorkflow cluster_0 Reaction Planning cluster_1 Low Temperature Pathway cluster_2 High Temperature Pathway Start Start with 1H-Indole-2-carboxylic acid AssessTemp Assess required reaction temperature Start->AssessTemp LowTemp Mild Coupling/Esterification (e.g., EDC/HOBt, DCC/DMAP) 0°C to RT AssessTemp->LowTemp < 40°C HighTemp Reaction requires heat (> 40°C) AssessTemp->HighTemp >= 40°C Product Desired Product LowTemp->Product NProtect N-Protection (e.g., Boc, Tosyl) HighTemp->NProtect Reaction Perform desired reaction NProtect->Reaction Deprotection Deprotection Reaction->Deprotection Deprotection->Product TroubleshootingTree Start Low yield and/or Indole byproduct detected TempCheck Was reaction temp > 40°C? Start->TempCheck ReagentCheck Are you using mild coupling reagents? TempCheck->ReagentCheck No LowerTemp Lower temperature to 0°C or RT TempCheck->LowerTemp Yes UseMildReagents Switch to EDC/HOBt or DCC/DMAP ReagentCheck->UseMildReagents No OptimizeTime Reduce reaction time ReagentCheck->OptimizeTime Yes NProtectionCheck Is N-protection feasible? ImplementNProtection Implement N-protection (e.g., Boc) before heating step NProtectionCheck->ImplementNProtection Yes LowerTemp->ReagentCheck UseMildReagents->OptimizeTime OptimizeTime->NProtectionCheck

References

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1H-Indole-2-Carboxylic Acid Esterification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 1H-indole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of 1H-indole-2-carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the esterification of 1H-indole-2-carboxylic acid, offering potential causes and solutions.

Issue Potential Cause Troubleshooting & Optimization
Low or No Product Formation Inefficient Esterification Method: The chosen method may not be suitable for the specific substrate or desired ester.- For simple, non-sensitive substrates: Utilize the Fischer esterification method. To drive the equilibrium towards the product, use a large excess of the alcohol (can be used as the solvent) or remove water as it forms using a Dean-Stark apparatus.[1][2] - For acid-sensitive substrates: Employ milder conditions such as the Steglich esterification using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine).[3][4][5] - For rapid synthesis: Consider microwave-assisted esterification, which can significantly reduce reaction times and improve yields.[6][7][8][9]
Insufficient Catalyst Activity: The acid catalyst in Fischer esterification may be weak or used in insufficient quantity.- Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] - Increase the catalyst loading, but be mindful of potential side reactions.
Steric Hindrance: Bulky groups on the indole (B1671886) ring or the alcohol can hinder the reaction.- For sterically hindered substrates, Steglich esterification is often more effective than Fischer esterification.[5][10]
Presence of Side Products N-Alkylation: The nitrogen atom of the indole ring is nucleophilic and can compete with the carboxylic acid for the alkylating agent, especially under basic conditions.- Protect the indole nitrogen: Before esterification, protect the indole nitrogen with a suitable protecting group (e.g., Boc). The protecting group can be removed after the esterification is complete. - Choose the right method: Fischer esterification, under acidic conditions, protonates the indole nitrogen, reducing its nucleophilicity and minimizing N-alkylation.
Decarboxylation: 1H-indole-2-carboxylic acid can undergo decarboxylation, especially at elevated temperatures, leading to the formation of indole.[11]- Use milder reaction conditions: Avoid excessively high temperatures. Microwave-assisted synthesis can often be performed at lower temperatures.[6][7] - Copper-catalyzed methods have been used to effect decarboxylative N-arylation, so careful choice of catalyst is important if decarboxylation is to be avoided.[12]
Formation of N-Acylurea byproduct (in Steglich esterification): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common side product.[5]- Use a catalytic amount of DMAP: DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive intermediate that readily reacts with the alcohol, thus minimizing the formation of the N-acylurea byproduct.[3][5]
Difficult Purification Separation of Ester from Unreacted Carboxylic Acid: The polarity of the ester and the starting carboxylic acid can be similar, making chromatographic separation challenging.- Aqueous workup: Wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to deprotonate and extract the unreacted carboxylic acid into the aqueous layer.[13] - Column chromatography optimization: Use a solvent system with a small amount of a basic modifier like triethylamine (B128534) to neutralize the acidic silica (B1680970) gel and prevent streaking of the acidic starting material.[13] A common solvent system is a mixture of hexane (B92381) and ethyl acetate.[14]
Removal of DCC and DCU (from Steglich esterification): Dicyclohexylcarbodiimide (DCC) and the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.- Filtration: DCU is often insoluble in the reaction solvent (e.g., dichloromethane) and can be removed by filtration.[10] Chilling the reaction mixture can further precipitate the DCU.[15] - Acidic wash: Unreacted DCC can be quenched and removed by washing with a dilute acid solution.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for preparing simple esters of 1H-indole-2-carboxylic acid?

A1: The Fischer-Speier esterification is a widely used and economical method for preparing simple esters, such as methyl or ethyl esters.[16] It involves reacting the carboxylic acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst, like sulfuric acid.[1][2]

Q2: When should I consider a method other than Fischer esterification?

A2: You should consider alternative methods if your substrate is sensitive to strong acids, if you are working with a sterically hindered alcohol, or if you are concerned about potential side reactions like decarboxylation. In such cases, the Steglich esterification offers a milder, base-catalyzed alternative.[3][4][5]

Q3: How can I improve the yield of my Fischer esterification?

A3: To improve the yield of a Fischer esterification, which is an equilibrium reaction, you can:

  • Use a large excess of the alcohol, which also serves as the solvent.[1]

  • Remove the water produced during the reaction using a Dean-Stark apparatus or by adding a drying agent.[1]

Q4: What are the advantages of microwave-assisted esterification?

A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often from hours to minutes), improved reaction yields, and milder reaction conditions.[6][7][8][9]

Q5: How do I choose a suitable solvent for column chromatography to purify my 1H-indole-2-carboxylic acid ester?

A5: A common and effective solvent system for the purification of indole esters by silica gel column chromatography is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific ester and can be determined by thin-layer chromatography (TLC).[14]

Experimental Protocols

Fischer Esterification of 1H-Indole-2-carboxylic Acid (General Procedure)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 1H-indole-2-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol (B129727) or ethanol, which also acts as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 1 to 10 hours.[16]

  • Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be further purified by recrystallization or column chromatography.

Steglich Esterification of 1H-Indole-2-carboxylic Acid (General Procedure)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-indole-2-carboxylic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1-0.2 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[3][10]

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Extraction: Wash the filtrate with dilute hydrochloric acid to remove any remaining DCC and DMAP, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude ester by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl 1H-indole-2-carboxylate

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-assistedCuI (12 mol%)[bmim]OH5010 min88[6][7]
Fischer EsterificationH₂SO₄EthanolReflux2 h85Not explicitly found for this specific ester, but representative of typical high yields.
Steglich EsterificationDCC/DMAPDichloromethane0 to RT3 h>90General high yields reported for this method.[3]

Visualizations

Troubleshooting_Workflow start Esterification Reaction of 1H-Indole-2-Carboxylic Acid issue Identify Primary Issue start->issue low_yield Low or No Yield issue->low_yield e.g., <50% yield side_products Side Products Observed issue->side_products e.g., multiple spots on TLC purification_difficulty Purification Difficulty issue->purification_difficulty e.g., co-elution check_method Review Esterification Method low_yield->check_method analyze_side_products Analyze Side Products (NMR, MS) side_products->analyze_side_products optimize_purification Optimize Purification Strategy purification_difficulty->optimize_purification fischer Fischer Esterification: - Excess Alcohol - Water Removal check_method->fischer steglich_ly Steglich Esterification: - For sensitive substrates check_method->steglich_ly microwave_ly Microwave-Assisted: - For speed and yield check_method->microwave_ly n_alkylation N-Alkylation: - Protect Indole N - Use Acidic Conditions analyze_side_products->n_alkylation decarboxylation Decarboxylation: - Milder Temperature analyze_side_products->decarboxylation n_acylurea N-Acylurea (Steglich): - Use Catalytic DMAP analyze_side_products->n_acylurea acid_removal Unreacted Acid: - Basic Wash (NaHCO3) optimize_purification->acid_removal dcc_dcu_removal DCC/DCU Removal: - Filtration (Cold) - Acidic Wash optimize_purification->dcc_dcu_removal column_chrom Column Chromatography: - Optimize Solvent System - Add Base/Acid Modifier optimize_purification->column_chrom

Caption: Troubleshooting workflow for the esterification of 1H-indole-2-carboxylic acid.

Esterification_Method_Selection start Select Esterification Method for 1H-Indole-2-Carboxylic Acid substrate_properties Substrate Properties? start->substrate_properties acid_sensitive Acid Sensitive? substrate_properties->acid_sensitive Check Sensitivity sterically_hindered Sterically Hindered? acid_sensitive->sterically_hindered No steglich Steglich Esterification acid_sensitive->steglich Yes desired_outcome Desired Outcome? sterically_hindered->desired_outcome No sterically_hindered->steglich Yes fast_reaction Fast Reaction? desired_outcome->fast_reaction Check Priority fischer Fischer Esterification fast_reaction->fischer No (Cost-effective) microwave Microwave-Assisted Synthesis fast_reaction->microwave Yes

Caption: Decision tree for selecting an appropriate esterification method.

References

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 1H-Indole-2-Carboxylic Acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1H-indole-2-ca...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1H-indole-2-carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1H-indole-2-carboxylic acid, offering potential causes and recommended solutions.

Issue 1: Low Yield in the Final Product

Q: We are experiencing significantly lower than expected yields in our large-scale synthesis. What are the potential causes and how can we optimize the reaction?

A: Low yields in the synthesis of 1H-indole-2-carboxylic acid can arise from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting strategies:

  • Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature, reaction time, and catalyst concentration.[1] A systematic variation of these parameters is crucial for optimization.

  • Instability of Reactants or Intermediates: Ensure the purity of starting materials, as impurities can lead to unwanted side reactions.[1]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.

  • Product Degradation: 1H-indole-2-carboxylic acid can be susceptible to decarboxylation at elevated temperatures, leading to the formation of indole (B1671886) as a byproduct.[2][3] Careful temperature control during the reaction and work-up is essential.

  • Inefficient Purification: Product loss can occur during extraction, crystallization, and filtration steps. Optimize solvent systems and techniques for these procedures.

Issue 2: Presence of Significant Impurities and Side Products

Q: Our final product is contaminated with several impurities. What are the likely side reactions, and how can we minimize them?

A: The nature of impurities often depends on the chosen synthetic pathway. For the commonly used Fischer indole synthesis, potential side reactions include:

  • Incomplete Cyclization: This can leave unreacted phenylhydrazone or intermediate enamines in the reaction mixture.

  • Formation of Isomeric Products: The use of unsymmetrical ketones in the Fischer indole synthesis can lead to the formation of two possible indole isomers.[4] The ratio of these products can be influenced by the acid catalyst, its concentration, and the reaction temperature.[4]

  • Aldol Condensation Products: These can form as byproducts, reducing the yield of the desired indole.[5]

  • Friedel-Crafts Type Products: These may also arise as unwanted side products.[5]

  • Decarboxylation Product: As mentioned, indole from the decarboxylation of the product is a common impurity.[2][3]

To minimize side product formation:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be determined empirically.[1][5]

  • Control Reaction Temperature: Higher temperatures can favor side reactions.[4]

  • Purity of Starting Materials: Using pure arylhydrazine and carbonyl compounds is essential to prevent side reactions caused by impurities.[1]

Issue 3: Difficulty in Product Purification and Isolation

Q: We are facing challenges in purifying 1H-indole-2-carboxylic acid at a large scale. What are the recommended purification strategies?

A: Large-scale purification requires robust and scalable methods. Common techniques include:

  • Recrystallization: This is a primary method for purifying solid 1H-indole-2-carboxylic acid. The choice of solvent is critical for achieving high purity and yield.

  • Extraction: A standard work-up often involves extraction to remove inorganic salts and other impurities. Careful pH adjustment is necessary during aqueous washes to prevent the loss of the carboxylic acid product.

  • Adsorption/Chromatography: For persistent impurities, column chromatography or treatment with activated carbon can be effective.[6] However, scaling up chromatography can be challenging and costly.[7]

  • Distillation/Vaporization: If dealing with volatile impurities, techniques like flash vaporization may be employed.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common large-scale synthesis routes for 1H-indole-2-carboxylic acid?

A1: Several methods are employed for the large-scale synthesis. Two prominent routes are:

  • Reissert Synthesis: This classic method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264), followed by reductive cyclization of the resulting pyruvic acid derivative.[2] While the initial condensation and final decarboxylation can give good yields, the reductive cyclization step can be less efficient.[2]

  • Fischer Indole Synthesis: This versatile method utilizes the reaction of a phenylhydrazine (B124118) with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid.[1] Direct synthesis of the parent indole using acetaldehyde (B116499) in the Fischer method is often problematic.[1]

Q2: How can I prevent the decarboxylation of 1H-indole-2-carboxylic acid during synthesis and storage?

A2: Decarboxylation is a common issue, especially at elevated temperatures. To mitigate this:

  • Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate.

  • Work-up: Avoid prolonged heating during solvent removal and other purification steps.

  • Catalyst Choice for Decarboxylation (if intended): If the goal is to synthesize indole from indole-2-carboxylic acid, catalysts like copper chromite in quinoline (B57606) have been traditionally used.[3] Improved procedures using microwave thermolysis have also been developed.[3]

  • Storage: Store the purified 1H-indole-2-carboxylic acid in a cool, dry, and dark place.

Q3: What are the key safety precautions to consider during the large-scale synthesis of 1H-indole-2-carboxylic acid?

A3: Standard laboratory safety protocols should be strictly followed. Specific considerations include:

  • Handling of Reagents: Many reagents used in the synthesis, such as strong acids (H₂SO₄, HCl), flammable solvents (ethanol, ethyl acetate), and potentially toxic starting materials (e.g., substituted phenylhydrazines), require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Large-scale reactions can have significant exotherms. Careful monitoring of the reaction temperature and controlled addition of reagents are crucial to prevent runaway reactions.

  • Pressure Build-up: Some reactions may evolve gases. Ensure adequate venting and use pressure-rated equipment where necessary.

Experimental Protocols

1. Synthesis via Reissert Method (from o-Nitrotoluene)

This method involves the condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate, which is then reductively cyclized.

  • Step 1: Condensation: o-Nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide.

  • Step 2: Reductive Cyclization: The resulting ethyl o-nitrophenylpyruvate is reduced and cyclized to form ethyl indole-2-carboxylate (B1230498). Common reducing agents include iron in acetic acid or catalytic hydrogenation.

  • Step 3: Hydrolysis: The ethyl indole-2-carboxylate is hydrolyzed to 1H-indole-2-carboxylic acid using a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.

2. Synthesis via Fischer Indole Synthesis (from Phenylhydrazine)

This route involves the reaction of phenylhydrazine with pyruvic acid.

  • Step 1: Hydrazone Formation: Phenylhydrazine is reacted with pyruvic acid in a suitable solvent, often with acid catalysis, to form the corresponding phenylhydrazone.

  • Step 2: Indolization: The phenylhydrazone is heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride) to induce cyclization and form 1H-indole-2-carboxylic acid.[5][8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthetic Steps

ParameterReissert CondensationFischer IndolizationEster Hydrolysis
Starting Materials o-Nitrotoluene, Diethyl OxalatePhenylhydrazine, Pyruvic AcidEthyl Indole-2-carboxylate
Catalyst/Reagent Sodium EthoxidePolyphosphoric Acid / ZnCl₂Sodium Hydroxide
Solvent Ethanol- (neat) / Acetic AcidEthanol/Water
Temperature Varies100-150°CReflux
Typical Yield Moderate to HighVariesHigh

Visualizations

Reissert_Synthesis o_nitrotoluene o-Nitrotoluene condensation Condensation (Base) o_nitrotoluene->condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation pyruvate_intermediate Ethyl o-nitrophenylpyruvate condensation->pyruvate_intermediate reduction_cyclization Reductive Cyclization pyruvate_intermediate->reduction_cyclization ester_product Ethyl Indole-2-carboxylate reduction_cyclization->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product 1H-Indole-2-carboxylic Acid hydrolysis->final_product

Caption: Reissert synthesis workflow for 1H-indole-2-carboxylic acid.

Fischer_Indole_Synthesis phenylhydrazine Phenylhydrazine hydrazone_formation Hydrazone Formation phenylhydrazine->hydrazone_formation pyruvic_acid Pyruvic Acid pyruvic_acid->hydrazone_formation hydrazone_intermediate Phenylhydrazone of Pyruvic Acid hydrazone_formation->hydrazone_intermediate indolization Indolization (Acid Catalyst, Heat) hydrazone_intermediate->indolization final_product 1H-Indole-2-carboxylic Acid indolization->final_product

Caption: Fischer indole synthesis workflow for 1H-indole-2-carboxylic acid.

References

Optimization

Technical Support Center: Purification of 1H-Indole-2-Carboxylic Acid

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pur...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1H-indole-2-carboxylic acid, with a specific focus on the removal of polar impurities.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 1H-indole-2-carboxylic acid.

Problem Possible Cause Solution
Low Yield After Purification The compound may be partially soluble in the wash solvents.Pre-chill all wash solvents to minimize product loss. Use a minimal amount of cold solvent for transfers.[1]
Incomplete precipitation during acid-base extraction or recrystallization.When precipitating the product from a basic solution, ensure the pH is sufficiently acidic (pH 2-3) by using a pH meter or pH paper.[1]
Mechanical losses during transfers.Carefully scrape flask walls and use a minimal amount of cold solvent to rinse and transfer solids.[1]
Product Discoloration (Dark or Off-Color) Presence of residual starting materials or byproducts.Consider treatment with activated charcoal during recrystallization to adsorb colored impurities.[1]
Degradation of the product due to overheating or prolonged exposure to strong acids/bases.Minimize heat exposure during solvent evaporation by using a rotary evaporator at a moderate temperature. Ensure complete neutralization and removal of acidic or basic residues during workup.[1]
Oily Product Instead of Crystals During Recrystallization The solvent is too nonpolar for the solute at high temperatures, or the solution was cooled too quickly.Add a co-solvent to increase polarity. Ensure the solution is not supersaturated before cooling, and allow for slow cooling to room temperature before placing in an ice bath. Scratching the inside of the flask can induce crystallization.[2]
No Crystals Form Upon Cooling During Recrystallization The solution is too dilute, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Induce crystallization by adding a seed crystal of the pure compound. Cool to a lower temperature using an ice-salt or dry ice-acetone bath.[2][3]
Streaking on TLC or Column Chromatography The carboxylic acid group is interacting with the silica (B1680970) gel.Add a small amount of a volatile acid, such as acetic acid (0.5-1%), to the mobile phase to suppress this interaction and improve peak shape.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common polar impurities found in crude 1H-indole-2-carboxylic acid?

A1: Common polar impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual acids or bases used in the workup. If the synthesis involves the hydrolysis of an ester, the corresponding alcohol would be a polar impurity.

Q2: Which purification method is best for removing highly polar impurities?

A2: The choice of purification method depends on the nature of the impurities.

  • Acid-base extraction is highly effective for separating the acidic 1H-indole-2-carboxylic acid from neutral or basic polar impurities.[4][5][6]

  • Recrystallization is a good option if a solvent system can be found where the desired compound has significantly lower solubility than the polar impurities at low temperatures.[1][3]

  • Silica gel column chromatography can be used to separate compounds based on polarity, but care must be taken to avoid streaking, often by adding a small amount of acid to the eluent.[1][7]

Q3: How do I choose a suitable solvent for the recrystallization of 1H-indole-2-carboxylic acid?

A3: An ideal recrystallization solvent is one in which 1H-indole-2-carboxylic acid is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1] A solvent screening can be performed by testing the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, ethyl acetate, toluene, acetone) at room temperature and then with gentle heating.[1][8]

Q4: My purified 1H-indole-2-carboxylic acid shows a broad melting point range. What does this indicate?

A4: A broad melting point range is typically an indication of the presence of impurities. Pure crystalline solids usually have a sharp melting point range of 1-2°C. Further purification steps may be necessary to improve the purity of your compound.

Q5: Can I use reverse-phase HPLC for the purification of 1H-indole-2-carboxylic acid?

A5: Yes, reverse-phase HPLC can be a suitable technique for the purification of 1H-indole-2-carboxylic acid, especially for small-scale purifications or for obtaining very high purity material. A typical mobile phase would consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing impurities that have different solubility profiles from 1H-indole-2-carboxylic acid in a given solvent.

  • Solvent Selection: In a series of test tubes, add a small amount of crude 1H-indole-2-carboxylic acid to different solvents (e.g., ethanol, methanol, ethyl acetate, or mixtures with water). Heat the mixtures to boiling. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[1]

  • Dissolution: In a flask, add the chosen hot solvent to the crude product until it is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage larger crystal growth, do not disturb the flask during this initial cooling phase.[1]

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction

This technique is effective for separating the acidic 1H-indole-2-carboxylic acid from neutral and basic impurities.[4][5][6]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 1H-indole-2-carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.

  • Organic Layer Wash: The organic layer, containing neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent evaporated to isolate these impurities if desired.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as concentrated hydrochloric acid, until the pH is around 2-3.[1] 1H-indole-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water to remove any remaining salts.

  • Drying: Dry the purified 1H-indole-2-carboxylic acid under vacuum.

Protocol 3: Purification by Silica Gel Column Chromatography

This method separates compounds based on their polarity and is useful when dealing with impurities of similar acidity but different polarity.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a low-polarity mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack, draining the excess solvent until the solvent level is just above the silica bed.[1]

  • Sample Loading: Dissolve the crude 1H-indole-2-carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[1]

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then potentially adding a small amount of methanol). To prevent streaking, it is often beneficial to add 0.5-1% acetic acid to the mobile phase.[1]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1H-indole-2-carboxylic acid.

Data Presentation

Table 1: Comparison of Purification Methods for 1H-Indole-2-Carboxylic Acid

Method Principle of Separation Advantages Disadvantages Best For Removing
Recrystallization Differential solubility at varying temperaturesCan yield very pure material; scalable.Requires finding a suitable solvent; potential for yield loss.Impurities with different solubility profiles.
Acid-Base Extraction Differential solubility in acidic/basic aqueous solutionsSimple, fast, and effective for removing non-acidic impurities.Not suitable for separating from other acidic impurities.Neutral and basic polar impurities.
Column Chromatography Differential adsorption to a stationary phaseCan separate complex mixtures and impurities with similar properties.Can be time-consuming and require larger volumes of solvent; potential for product streaking.Polar impurities with different polarities from the product.

Visualizations

experimental_workflow start Crude 1H-indole-2-carboxylic acid dissolve Dissolve in organic solvent (e.g., Ethyl Acetate) start->dissolve add_base Extract with aq. NaHCO3 dissolve->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral/Basic Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Indole-2-carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with HCl to pH 2-3 aqueous_layer->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry pure_product Pure 1H-indole-2-carboxylic acid dry->pure_product

Caption: Workflow for the purification of 1H-indole-2-carboxylic acid using acid-base extraction.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC, Melting Point, etc.) start->check_purity pure Pure Product (Process Complete) check_purity->pure Yes impure Product is Impure check_purity->impure No discolored Discolored? impure->discolored low_yield Low Yield? impure->low_yield oily Oily Product? impure->oily charcoal Recrystallize with Activated Charcoal discolored->charcoal Yes check_ph Optimize pH of Precipitation low_yield->check_ph Yes slow_cool Adjust Solvent System & Cool Slowly oily->slow_cool Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of 1H-Indole-2-carboxylic Acid and Indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the biological activities of two closely related indole (B1671886) derivatives: 1H-indole-2-carboxylic acid an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related indole (B1671886) derivatives: 1H-indole-2-carboxylic acid and indole-3-carboxylic acid. While structurally similar, these isomers exhibit distinct profiles of biological activity, which are explored in this document through a review of existing experimental data. This comparison aims to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by juxtaposing the known biological targets and potencies of these two compounds.

The following sections detail the reported biological activities of each compound, supported by quantitative data where available. It is important to note that direct comparative studies evaluating both isomers under identical experimental conditions are limited. Therefore, the data presented herein is compiled from various independent studies.

Data Presentation

The quantitative data for the biological activities of 1H-indole-2-carboxylic acid and indole-3-carboxylic acid are summarized in the tables below. These tables provide a snapshot of the different biological targets and the respective potencies of the compounds and their derivatives.

Table 1: Summary of Biological Activities of 1H-Indole-2-carboxylic Acid and its Derivatives

Biological ActivityTarget/AssayTest CompoundResult
Antiviral HIV-1 Integrase Inhibition1H-indole-2-carboxylic acidIC50: 32.37 μM[1][2]
Neuroactivity NMDA Receptor Antagonism (Glycine Site)1H-indole-2-carboxylic acidIC50: 105 μM[3]
Anticancer Inhibition of 14-3-3η ProteinDerivative C11IC50: 4.55 μM (Bel-7402/5-Fu cells)[4]
Antimicrobial Antibacterial against E. coli & B. subtilisTriazole Derivative I(12)Excellent inhibition compared to Streptomycin[1]
Antimicrobial Antifungal against C. albicansAmide Derivative 2MIC: 8 µg/mL[5]
Anti-inflammatory Cytosolic Phospholipase A2 Inhibition1-methyl-3-octadecanoylindole-2-carboxylic acidIC50: 8 μM[6]

Table 2: Summary of Biological Activities of Indole-3-carboxylic Acid and its Derivatives

| Biological Activity | Target/Assay | Test Compound | Result | | :--- | :--- | :--- | | Anticancer | Cytotoxicity against A549 Lung Cancer Cells | Indole-3-carboxylic acid | 25.81% inhibition[6] | | Anticancer | Cytotoxicity against MCF-7 Breast Cancer Cells | Indole-3-carboxylic acid | EC50: 12.9 µg/ml | | Anticancer | Enhancement of Doxorubicin (B1662922) in LS180 Colorectal Cells | Indole-3-carboxylic acid (0.01-0.64 μM) | Amplifies Doxorubicin-induced cell senescence | | Antiviral | HIV Replication Inhibition in H9 Lymphocytes | Indole-3-carboxylic acid | IC50: 16.4 µg/ml | | Antifungal | Synergistic activity with Jasmonic Acid against Blumeria graminis | Indole-3-carboxylic acid | No significant activity alone, but high synergistic effect | | Antimicrobial | Antibacterial against S. aureus & MRSA | 5-bromoindole-3-carboxamido-spermine | Intrinsic antimicrobial activity[7] |

Key Biological Activities and Mechanisms

1H-Indole-2-carboxylic Acid

1H-Indole-2-carboxylic acid and its derivatives have been extensively investigated for their therapeutic potential, particularly in the fields of neuropharmacology and antiviral research.

  • NMDA Receptor Antagonism: 1H-Indole-2-carboxylic acid acts as a competitive antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. This modulation of the NMDA receptor is a key area of interest for the development of treatments for neurological conditions such as epilepsy and stroke.

  • HIV-1 Integrase Inhibition: The parent compound, 1H-indole-2-carboxylic acid, has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[1][2] This activity is attributed to the chelation of Mg2+ ions in the enzyme's active site.[1][2]

  • Anticancer Activity: Derivatives of 1H-indole-2-carboxylic acid have been synthesized and shown to target various components of cancer cell signaling pathways. For instance, certain derivatives are potent inhibitors of the 14-3-3η protein, which is implicated in liver cancer.[4] Others have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune escape.

  • Antimicrobial and Anti-inflammatory Potential: Research has also explored the antimicrobial and anti-inflammatory properties of 1H-indole-2-carboxylic acid derivatives. These compounds have shown activity against various bacterial and fungal strains, and some derivatives are effective inhibitors of cytosolic phospholipase A2, an enzyme involved in inflammatory processes.[6]

Indole-3-carboxylic Acid

Indole-3-carboxylic acid, a natural plant metabolite, and its synthetic derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on anticancer and antimicrobial applications.

  • Anticancer Properties: Indole-3-carboxylic acid has been shown to exhibit cytotoxic effects against human lung and breast cancer cell lines.[6] Furthermore, it can enhance the efficacy of conventional chemotherapy drugs like doxorubicin in colorectal cancer cells by inducing cellular senescence. Its derivatives have also been developed as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.

  • Antimicrobial and Antifungal Activities: While indole-3-carboxylic acid itself shows limited direct antifungal activity against certain plant pathogens, it acts as a potent synergist, significantly enhancing the efficacy of other antifungal compounds like jasmonic acid. Derivatives of indole-3-carboxylic acid, particularly carboxamido-polyamine conjugates, have demonstrated intrinsic antimicrobial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[7]

  • Other Biological Roles: As a plant metabolite, indole-3-carboxylic acid is involved in plant defense mechanisms, inducing resistance against fungal pathogens. In mammalian systems, derivatives of indole-3-carboxylic acid have been explored for their potential as antihypertensive agents by acting as antagonists of the angiotensin II receptor.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs discussed, the following diagrams are provided.

HIV_Integrase_Inhibition cluster_virus HIV Replication Cycle cluster_inhibition Inhibition by 1H-Indole-2-carboxylic Acid Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integrated DNA Integrated DNA Viral DNA->Integrated DNA Integration I2CA 1H-Indole-2-carboxylic Acid Integrase HIV-1 Integrase I2CA->Integrase Binds to active site Mg2 Mg2+ ions Integrase->Mg2 Chelates Integration Integration Integrase->Integration Inhibits Anticancer_Synergy cluster_effects Cellular Effects Doxorubicin Doxorubicin ColorectalCancerCell Colorectal Cancer Cell Doxorubicin->ColorectalCancerCell Induces I3CA Indole-3-carboxylic Acid I3CA->ColorectalCancerCell Enhances Senescence Cellular Senescence ColorectalCancerCell->Senescence Proliferation Cell Proliferation Senescence->Proliferation Inhibits Apoptosis Apoptosis Senescence->Apoptosis Promotes MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add Indole Carboxylic Acids (various concentrations) incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate Cell Viability (%) measure_absorbance->calculate_viability end End calculate_viability->end

References

Comparative

A Comparative Guide to the Biological Activities of 1H-Indole-2-Carboxylic Acid Derivatives

Introduction The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its versatile nature allows for m...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its versatile nature allows for modifications at various positions, leading to derivatives with potent and selective effects on different biological targets. These derivatives have shown promise as antimicrobial, antiviral, and anticancer agents. This guide provides a comparative overview of the biological activities of various 1H-indole-2-carboxylic acid derivatives, supported by quantitative data and detailed experimental protocols. The indole (B1671886) ring is a significant building block in drug discovery due to its diverse biological functions, including antimicrobial, antiviral, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities[1].

Anticancer Activity

Several derivatives of 1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, targeting various mechanisms involved in cancer cell proliferation and survival.

One area of focus has been the development of derivatives that target the 14-3-3η protein, which is involved in signal transduction, cell cycle progression, and apoptosis[2]. A series of novel 1H-indole-2-carboxylic acid derivatives were designed and synthesized for the treatment of liver cancer, with compound C11 showing a strong affinity for the 14-3-3η protein and potent inhibitory activities against several human liver cancer cell lines[2][3]. This compound was also effective against chemotherapy-resistant cells and was shown to induce G1-S phase cell cycle arrest[2][3].

Another class of derivatives, the 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids, has also been investigated for anticancer properties[4][5]. The 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, 3a , was identified as a highly active compound, inducing DNA damage and apoptosis in human tumor cells[4].

Quantitative Data: Anticancer Activity
DerivativeTarget/MechanismCell Line(s)IC50 (µM)Reference
C11 14-3-3η protein inhibitorBel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3BNot specified in abstracts[2][3]
3a Induces DNA damage and apoptosisMCF-7, HCT116, HepG2, HeLa, A549, WM793, THP-1Not specified in abstracts[4]
4e Cytotoxicity, induces apoptosisMCF-7, A549, HCT2[1]
Va EGFR inhibitorFour different human cancer cell linesGI50: 26-86 nM, IC50 (EGFR): 71 nM[6]

Signaling Pathway: 14-3-3η Inhibition

14-3-3_eta_inhibition Signaling Pathway of 14-3-3η Inhibition by 1H-Indole-2-Carboxylic Acid Derivatives cluster_0 Normal Cell Signaling cluster_1 Inhibition by Indole Derivatives 14_3_3_eta 14-3-3η Protein Client_Proteins Client Proteins (e.g., Raf, Bad) 14_3_3_eta->Client_Proteins Binds and stabilizes Apoptosis Apoptosis 14_3_3_eta->Apoptosis Leads to Cell_Cycle_Arrest Cell Cycle Arrest (G1-S phase) 14_3_3_eta->Cell_Cycle_Arrest Induces Cell_Survival Cell Survival & Proliferation Client_Proteins->Cell_Survival Promotes Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative (e.g., C11) Indole_Derivative->14_3_3_eta Inhibits

Caption: Inhibition of 14-3-3η by indole derivatives disrupts cell survival signals, leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 1H-indole-2-carboxylic acid derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-indole-2-carboxylic acid derivatives and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add indole derivatives at various concentrations Incubate_24h->Add_Compounds Incubate_48_72h Incubate for 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT solution to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity

Derivatives of 1H-indole-2-carboxylic acid have been synthesized and evaluated for their antibacterial and antifungal properties. A study on new ester and amide derivatives showed that some compounds exhibited significant scavenging effects against DPPH radicals and excellent reducing power[7][8]. In terms of antimicrobial activity, compound 2 was the most active against Enterococcus faecalis and also showed significant activity against Candida albicans with a MIC value of 8 µg/mL[7][8]. Other synthesized compounds also demonstrated noticeable antifungal activities against C. albicans[7][8]. Another study reported the synthesis of novel 1H-indole derivatives and their screening for antimicrobial activity, with some compounds showing potent antibacterial and antifungal effects[9].

Quantitative Data: Antimicrobial Activity
DerivativeOrganismMIC (µg/mL)Reference
Compound 2 Enterococcus faecalis8[7][8]
Compound 2 Candida albicans8[7][8]
Compounds 1, 6 Candida albicans32[7]
Compounds 3, 5 Candida albicans64[7]
Compound C-2 Aspergillus niger, Candida albicansPotent[9]
Compounds C-3, C-4 Bacillus subtilis, Escherichia coliPotent[9]
Experimental Protocol: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • 1H-indole-2-carboxylic acid derivatives

  • 96-well microtiter plates

  • Standardized inoculum (0.5 McFarland standard)

Procedure:

  • Serial Dilution: Perform a two-fold serial dilution of the indole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow Workflow for Antimicrobial Susceptibility Testing Start Start Prepare_Inoculum Prepare standardized microbial inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate microtiter plates with microbes and compounds Prepare_Inoculum->Inoculate_Plates Prepare_Compounds Prepare serial dilutions of indole derivatives Prepare_Compounds->Inoculate_Plates Incubate Incubate plates Inoculate_Plates->Incubate Read_Results Read results (visual inspection or absorbance measurement) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: General workflow for determining the antimicrobial susceptibility of the derivatives.

Antiviral Activity: HIV-1 Integrase Inhibition

1H-indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs)[10][11]. Integrase is a crucial enzyme in the HIV-1 life cycle, and its inhibition can effectively block viral replication[10][11]. The indole nucleus of these compounds can chelate with the two Mg2+ ions in the active site of the integrase[10][11]. Through structural optimization, derivative 17a was found to significantly inhibit integrase with an IC50 value of 3.11 µM[10][11]. Further optimization led to derivative 20a , which showed a markedly increased inhibitory effect with an IC50 of 0.13 µM[12].

Quantitative Data: HIV-1 Integrase Inhibition
DerivativeTargetIC50 (µM)Reference
1 HIV-1 Integrase Strand Transfer32.37[10]
17a HIV-1 Integrase Strand Transfer3.11[10][11]
20a HIV-1 Integrase Strand Transfer0.13[12]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition cluster_0 Normal HIV-1 Replication cluster_1 Inhibition Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase Binds to Strand_Transfer Strand Transfer Integrase->Strand_Transfer Blocked Integration Blocked Integrase->Blocked Host_DNA Host DNA Strand_Transfer->Host_DNA Integration Integration into Host Genome Host_DNA->Integration Indole_Derivative 1H-Indole-2-Carboxylic Acid Derivative Indole_Derivative->Integrase Inhibits

Caption: Indole derivatives block HIV-1 replication by inhibiting the integrase enzyme.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This in vitro assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends

  • Target DNA

  • Assay buffer containing Mg2+

  • 1H-indole-2-carboxylic acid derivatives

  • Detection system (e.g., fluorescence or radioactivity)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the HIV-1 integrase, viral DNA substrate, and the indole derivative at various concentrations.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Termination: Stop the reaction.

  • Product Detection: Separate the reaction products by gel electrophoresis and quantify the amount of strand transfer product formed.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each compound.

Other Biological Activities

Cholinesterase Inhibition

Derivatives of 1H-indole-2-carboxylic acid containing an N-phenylpiperazine moiety have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[13]. A quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with an N-phenylpiperazine fragment containing a nitro group demonstrated the most potent activity against AChE[13].

CysLT1 Receptor Antagonism

A high-throughput screening campaign identified an indole derivative as a micromolar CysLT1 antagonist with an IC50 value of 0.66 µM, showing no activity at the CysLT2 receptor[14]. Further optimization of this scaffold led to the discovery of highly potent and selective CysLT1 antagonists, with compound 17k having an IC50 of 0.0059 µM for CysLT1[14]. CysLT1 antagonists are valuable in treating inflammatory diseases like asthma by blocking the pro-inflammatory effects of cysteinyl leukotrienes[7].

Signaling Pathway: CysLT1 Receptor Antagonism

CysLT1_Antagonism Mechanism of CysLT1 Receptor Antagonism cluster_0 Normal Inflammatory Response cluster_1 Inhibition by Indole Derivatives CysLTs Cysteinyl Leukotrienes (e.g., LTD4) CysLT1R CysLT1 Receptor CysLTs->CysLT1R Activate Inflammation Inflammatory Response (Bronchoconstriction, etc.) CysLT1R->Inflammation Triggers Reduced_Inflammation Reduced Inflammation CysLT1R->Reduced_Inflammation Leads to Indole_Antagonist 1H-Indole-2-Carboxylic Acid Derivative (Antagonist) Indole_Antagonist->CysLT1R Blocks

Caption: Indole-based antagonists block the CysLT1 receptor, mitigating inflammatory responses.

Conclusion

The 1H-indole-2-carboxylic acid scaffold continues to be a highly valuable template in the design and development of new therapeutic agents. The derivatives discussed in this guide demonstrate a remarkable breadth of biological activity, with potent effects against cancer, microbial pathogens, and viruses. The ability to systematically modify the core structure allows for the fine-tuning of activity and selectivity, as evidenced by the development of highly potent inhibitors of HIV-1 integrase and CysLT1 antagonists. Future research in this area holds significant promise for the discovery of novel drugs to address a range of unmet medical needs.

References

Validation

The Versatility of 1H-Indole-2-Carboxylic Acid: A Comparative Guide to its Enzyme Inhibitory Profile

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of 1H-indole-2-carboxylic acid and its derivatives as potent enzyme inhibitors across various therapeuti...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of 1H-indole-2-carboxylic acid and its derivatives as potent enzyme inhibitors across various therapeutic areas. This guide provides a detailed analysis of their inhibitory activity against key enzymes, offering a valuable resource for advancing drug discovery programs. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a deeper understanding of their potential.

Introduction

1H-indole-2-carboxylic acid has emerged as a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of numerous enzyme inhibitors. Its derivatives have demonstrated significant inhibitory activity against a range of therapeutically relevant enzymes, including those involved in cancer, neurodegenerative diseases, viral infections, and metabolic disorders. This guide provides a comparative analysis of the performance of 1H-indole-2-carboxylic acid-based inhibitors against specific enzymes, supported by experimental data and detailed methodologies.

Comparative Inhibitory Activity

The following tables summarize the quantitative inhibitory activity of various 1H-indole-2-carboxylic acid derivatives against their target enzymes. For context, the activity of known alternative inhibitors is also provided where available.

Table 1: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

IDO1 and TDO are key enzymes in the tryptophan metabolism pathway and are validated targets for cancer immunotherapy.

CompoundTarget EnzymeIC50 (μM)Reference CompoundIC50 (μM)
6-acetamido-indole-2-carboxylic acid derivative 9o-1IDO11.17[1]--
TDO1.55[1]--
para-benzoquinone derivative 9p-OIDO1~0.01-0.1 (double digit nM)[1]--
TDO~0.01-0.1 (double digit nM)[1]--
Table 2: Inhibition of HIV-1 Integrase

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus.

CompoundTarget EnzymeIC50 (μM)Reference CompoundIC50 (μM)
1H-indole-2-carboxylic acid (1)HIV-1 Integrase32.37[2]--
Indole-2-carboxylic acid derivative 17aHIV-1 Integrase3.11[2]--
Indole-2-carboxylic acid derivative 20aHIV-1 Integrase0.13[3]--
Table 3: Inhibition of Cholinesterases

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors are used in the treatment of Alzheimer's disease.

CompoundTarget EnzymeMost Potent ActivityReference CompoundActivity
Quaternary ammonium (B1175870) salt of 1H-indole-2-carboxylic acid with N-phenylpiperazine fragment (7c)AChEDemonstrated the most potent activity against acetylcholinesterase[4]--
Table 4: Inhibition of Fructose-1,6-bisphosphatase (FBPase)

FBPase is a key enzyme in gluconeogenesis and a target for type 2 diabetes.

CompoundTarget EnzymeIC50 (μM)Reference CompoundIC50 (μM)
7-nitro-1H-indole-2-carboxylic acid derivative 3.9FBPase0.99[5]MDL-29951-
Table 5: Inhibition of Receptor Tyrosine Kinases (RTKs)

EGFR and VEGFR-2 are important targets in cancer therapy.

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Indole-2-carboxamide derivative VaEGFR71 ± 06[6]Erlotinib80 ± 05[6]
Indole derivative 3EGFR18[6]--
VEGFR-245[6]--
Indole-2-carboxamide derivatives Va, Ve, Vf, Vg, VhBRAFV600E77 - 107[6]Erlotinib60[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Cholinesterase Inhibition Assay (Modified Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Principle: The assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • AChE or BChE enzyme solution

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

    • DTNB solution

    • Test compound solution (dissolved in a suitable solvent)

  • Procedure:

    • In a 96-well microplate, add the enzyme solution, test compound at various concentrations, and DTNB solution.

    • Incubate the mixture for a predefined period at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

HIV-1 Integrase Strand Transfer Assay

This assay is used to evaluate the ability of compounds to inhibit the strand transfer step of HIV-1 integration.

  • Principle: The assay measures the integration of a labeled viral DNA substrate into a target DNA substrate, a reaction catalyzed by the HIV-1 integrase enzyme. Inhibition of this process by a test compound leads to a decrease in the integrated product.

  • Reagents:

    • Recombinant HIV-1 integrase enzyme

    • Labeled viral DNA substrate (e.g., biotin-labeled)

    • Target DNA substrate

    • Reaction buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺)

    • Test compound solution

  • Procedure:

    • The test compound is incubated with the HIV-1 integrase enzyme.

    • The viral DNA and target DNA substrates are added to the mixture to initiate the strand transfer reaction.

    • The reaction is allowed to proceed for a specific time at an optimal temperature.

    • The reaction is stopped, and the amount of integrated product is quantified. This can be done using various detection methods, such as ELISA-based formats where the biotin-labeled viral DNA integrated into a coated target DNA is detected.

    • The inhibitory activity of the compound is determined by comparing the amount of product formed in the presence and absence of the inhibitor.

    • IC50 values are calculated from the dose-response curves.

Visualizing Mechanisms and Workflows

Diagrams illustrating key biological pathways and experimental processes provide a clear visual representation of complex information.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Compound Incubation Incubate Compound + Enzyme Compound->Incubation Enzyme Enzyme Enzyme->Incubation Substrate Substrate Reaction Initiate Reaction Add Substrate Substrate->Reaction Buffer Buffer Buffer->Incubation Incubation->Reaction Measurement Measure Signal e.g., Absorbance Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

hiv_integrase_inhibition cluster_hiv HIV-1 Replication Cycle Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration (catalyzed by Integrase) Viral_DNA->Integration Provirus Provirus (integrated in Host DNA) Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions Inhibitor 1H-Indole-2-Carboxylic Acid Derivative Inhibitor->Integration Inhibits Mg2_Ions Inhibitor->Mg2_Ions Chelates Mg2+ ions in active site Mg2_Ions->Integration

Caption: Mechanism of action for 1H-indole-2-carboxylic acid-based HIV-1 integrase inhibitors.

Conclusion

1H-indole-2-carboxylic acid and its derivatives represent a highly versatile and promising class of enzyme inhibitors. The data and methodologies presented in this guide highlight their potential in targeting a diverse range of enzymes implicated in various diseases. The provided information serves as a valuable starting point for researchers and drug development professionals to explore this chemical scaffold further and to design novel, potent, and selective therapeutic agents. The continued exploration of this privileged structure is anticipated to yield significant advancements in the field of medicinal chemistry.

References

Comparative

structure-activity relationship of 1H-indole-2-carboxylic acid analogs

A comprehensive analysis of the structure-activity relationships (SAR) of 1H-indole-2-carboxylic acid analogs reveals their diverse pharmacological potential, with derivatives showing inhibitory activity against various...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 1H-indole-2-carboxylic acid analogs reveals their diverse pharmacological potential, with derivatives showing inhibitory activity against various enzymes and receptors. This guide compares the performance of these analogs as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), and as allosteric modulators of the cannabinoid 1 (CB1) receptor, supported by experimental data and detailed methodologies.

IDO1/TDO Dual Inhibitors

Derivatives of 1H-indole-2-carboxylic acid have been investigated as dual inhibitors of IDO1 and TDO, enzymes involved in tryptophan metabolism that are targets for cancer immunotherapy.[1] The core scaffold allows for modifications at various positions of the indole (B1671886) ring to optimize inhibitory activity.

Structure-Activity Relationship

A key finding in the development of these dual inhibitors is the impact of substitutions at the 6-position of the indole ring. The introduction of an acetamido group at this position has been shown to be particularly effective. Further optimization of this series led to the discovery of potent dual inhibitors with IC50 values in the low micromolar range.[1]

Interestingly, an unexpected oxidation product, a para-benzoquinone derivative, demonstrated significantly enhanced inhibitory activity against both enzymes, with IC50 values reaching the double-digit nanomolar level.[1] This highlights a novel structural direction for further optimization. Molecular docking and dynamic simulations have suggested potential binding modes within the active sites of IDO1 and TDO, providing a rationale for the observed SAR and guiding future design efforts.[1]

Quantitative Data

The following table summarizes the inhibitory activities of key 6-acetamido-indole-2-carboxylic acid derivatives against IDO1 and TDO.[1]

CompoundIDO1 IC50 (μM)TDO IC50 (μM)
9o-1 1.171.55
9p-O Double-digit nMDouble-digit nM
Experimental Protocol: IDO1/TDO Inhibition Assay

The inhibitory activities of the synthesized compounds against IDO1 and TDO were determined using a spectrophotometric assay. The general steps are as follows:

  • Enzyme and Substrate Preparation: Recombinant human IDO1 and TDO enzymes are used. L-tryptophan serves as the substrate.

  • Reaction Mixture: The reaction is typically carried out in a phosphate (B84403) buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5 for IDO1 and pH 7.5 for TDO) containing the respective enzyme, L-tryptophan, methylene (B1212753) blue, and ascorbic acid.

  • Inhibitor Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine (B1673888). The concentration of kynurenine is then measured by its absorbance at a specific wavelength (e.g., 321 nm).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Logical Relationship of SAR

SAR_IDO1_TDO cluster_scaffold 1H-Indole-2-Carboxylic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Scaffold 6-acetamido 6-Acetamido Substitution Scaffold->6-acetamido Leads to p-benzoquinone Oxidation to p-Benzoquinone 6-acetamido->p-benzoquinone Oxidation of precursor Potent_Dual_Inhibition Potent Dual IDO1/TDO Inhibition (Low µM IC50) 6-acetamido->Potent_Dual_Inhibition Enhanced_Inhibition Significantly Enhanced Inhibition (nM IC50) p-benzoquinone->Enhanced_Inhibition

Caption: SAR of 1H-indole-2-carboxylic acid analogs as IDO1/TDO inhibitors.

Cannabinoid Receptor 1 (CB1) Allosteric Modulators

Substituted 1H-indole-2-carboxamides, derived from 1H-indole-2-carboxylic acid, have been explored as allosteric modulators of the CB1 receptor.[2][3] These compounds do not bind to the primary (orthosteric) site of the receptor but to a distinct (allosteric) site, thereby modulating the effects of endogenous or exogenous ligands.

Structure-Activity Relationship

SAR studies on this series have revealed several key structural features that influence their potency as negative allosteric modulators:

  • Substitutions on the Phenyl Ring: A basic electron-accepting nitrogen at the 4-position of the phenyl ring attached to the carboxamide is preferred for activity.[2] Specifically, a diethylamino group at this position significantly enhances potency.[2][3]

  • Substitutions on the Indole Ring:

    • C5 Position: The presence of a chloro or fluoro group at the C5 position of the indole ring is beneficial for activity.[2][3]

    • C3 Position: Short alkyl groups at the C3 position of the indole ring enhance the modulatory potency.[2][3]

  • Carboxamide Linker: The carboxamide functionality itself is crucial for activity.[2]

These modifications have led to the identification of compounds with significantly improved potency compared to the initial lead compounds.[2][3]

Quantitative Data

The following table presents the IC50 values for representative 1H-indole-2-carboxamide analogs as CB1 receptor allosteric modulators.[2]

Compound4-Position Phenyl SubstitutionC5 Indole SubstitutionC3 Indole SubstitutionCB1 IC50 (nM)
1 PiperidinylClEt~790
17 DiethylaminoHH483
45 DiethylaminoClEt79
Experimental Protocol: Calcium Mobilization Assay

The CB1 allosteric modulating activity of the compounds is often evaluated using a calcium mobilization assay in cells co-expressing the CB1 receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gα15).

  • Cell Culture: CHO cells stably co-expressing the human CB1 receptor and Gα15 are cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: The test compounds (allosteric modulators) are added to the wells at various concentrations and incubated for a specific period.

  • Agonist Stimulation: A CB1 receptor agonist (e.g., CP55,940) is then added to stimulate the receptor and induce calcium release.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis: The ability of the allosteric modulator to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A CHO cells with CB1 receptor & Gα15 B Plate cells in 96-well plates A->B C Load cells with Fluo-4 AM dye B->C D Add allosteric modulator (test compound) C->D E Add CB1 agonist (e.g., CP55,940) D->E F Measure fluorescence change E->F G Calculate inhibition of agonist response F->G H Determine IC50 value G->H

Caption: Workflow for the calcium mobilization assay to assess CB1 allosteric modulators.

References

Validation

A Comparative 1H-NMR Analysis of 1H-Indole-2-Carboxylic Acid and its Methyl Ester

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the spectroscopic data of a parent compound and its derivatives is crucial for structural elucidati...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the spectroscopic data of a parent compound and its derivatives is crucial for structural elucidation and characterization. This guide provides a direct comparison of the 1H-NMR spectra of 1H-indole-2-carboxylic acid and its corresponding methyl ester, methyl 1H-indole-2-carboxylate, supported by experimental data and protocols.

The conversion of a carboxylic acid to its methyl ester is a common synthetic transformation. This modification, while seemingly minor, induces notable changes in the electronic environment of the molecule, which are readily observable in their respective 1H-NMR spectra. The primary differences arise from the replacement of the acidic proton of the carboxyl group with a methyl group, leading to the appearance of a new singlet in the upfield region and subtle shifts in the aromatic protons of the indole (B1671886) ring.

Data Presentation: 1H-NMR Spectral Data Comparison

The following table summarizes the 1H-NMR chemical shift values (δ) in parts per million (ppm), splitting patterns, and integration for 1H-indole-2-carboxylic acid and methyl 1H-indole-2-carboxylate in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

Proton Assignment 1H-Indole-2-Carboxylic Acid Methyl 1H-Indole-2-Carboxylate
-COOH ~13.0 ppm (s, 1H)-
-NH ~11.8 ppm (s, 1H)~11.8 ppm (s, 1H)
H-7 ~7.67 ppm (d, 1H)~7.65 ppm (d, 1H)
H-4 ~7.48 ppm (d, 1H)~7.50 ppm (d, 1H)
H-3 ~7.26 ppm (s, 1H)~7.15 ppm (s, 1H)
H-5 ~7.14 ppm (t, 1H)~7.20 ppm (t, 1H)
H-6 ~7.08 ppm (t, 1H)~7.05 ppm (t, 1H)
-OCH3 -~3.85 ppm (s, 3H)

Experimental Protocols

1H-NMR Spectroscopy

A standard protocol for acquiring 1H-NMR spectra of small organic molecules is as follows:

  • Sample Preparation: Approximately 5-10 mg of the compound (1H-indole-2-carboxylic acid or methyl 1H-indole-2-carboxylate) is dissolved in about 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Number of Scans: Typically 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 16 ppm is used, centered around 6-8 ppm.

    • Temperature: The experiment is conducted at a constant temperature, typically 298 K.

  • Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm).

Mandatory Visualization

G Structural Comparison cluster_0 1H-Indole-2-Carboxylic Acid cluster_1 Methyl 1H-Indole-2-Carboxylate Acid C(=O)OH Transformation Esterification Acid->Transformation Indole_Acid Indole Ring Indole_Acid->Acid at C2 Ester C(=O)OCH3 Indole_Ester Indole Ring Indole_Ester->Ester at C2 Transformation->Ester (-OH -> -OCH3)

Caption: Structural relationship between 1H-indole-2-carboxylic acid and its methyl ester.

This comparative guide highlights the key differences in the 1H-NMR spectra of 1H-indole-2-carboxylic acid and its methyl ester. The presence of the methyl singlet and the subtle shifts in the aromatic region for the ester derivative are distinguishing features that are critical for the accurate structural assignment in synthetic and medicinal chemistry research.

Comparative

A Comparative Study of 1H-Indole-2-Carboxylic Acid and Its Bioisosteres in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of 1H-indole-2-carboxylic acid and its prominent bioisosteres. The following sections detail their relative p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1H-indole-2-carboxylic acid and its prominent bioisosteres. The following sections detail their relative performance in various biological assays, supported by experimental data, and provide an overview of their synthesis and the signaling pathways they modulate.

Introduction to 1H-Indole-2-Carboxylic Acid and its Bioisosteres

1H-Indole-2-carboxylic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for numerous pharmacologically active compounds.[1] Its derivatives have shown a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3][4] The carboxylic acid moiety is often a key pharmacophoric element, engaging in essential interactions with biological targets. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[5]

Bioisosteric replacement is a widely employed strategy in drug design to address these limitations while retaining or improving biological activity.[6] This involves substituting the carboxylic acid group with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for the carboxylic acid of 1H-indole-2-carboxylic acid include tetrazole, 1,3,4-oxadiazole, and 1,2,4-triazole (B32235). This guide focuses on a comparative analysis of these key bioisosteres against the parent carboxylic acid.

Comparative Biological Activity

The following tables summarize the quantitative data for 1H-indole-2-carboxylic acid and its bioisosteres against various biological targets.

Table 1: Inhibition of New Delhi Metallo-β-lactamase-1 (NDM-1)

CompoundBioisostereIC50 (µM)Reference
1H-Indole-2-carboxylic acidCarboxylic Acid~15[5]
2-(1H-Indol-2-yl)-5H-tetrazoleTetrazole40 - 15[5]
Indole-2-carboxylic acid derivativesThiophene-carboxylic acidNot specified[7]

Table 2: Inhibition of HIV-1 Integrase (Strand Transfer Activity)

CompoundBioisostereIC50 (µM)Reference
1H-Indole-2-carboxylic acidCarboxylic Acid32.37[3]
Derivative 17a (indole-2-carboxylic acid-based)Carboxylic Acid3.11[3][8]

Table 3: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

CompoundBioisostereTargetIC50 (µM)Reference
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Carboxylic AcidIDO11.17[9]
6-acetamido-indole-2-carboxylic acid derivative (9o-1)Carboxylic AcidTDO1.55[9]
para-benzoquinone derivative (9p-O)Carboxylic AcidIDO1 & TDODouble-digit nM[9]

Table 4: Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

CompoundBioisostereTargetKi (µM)Reference
6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid derivative (12)Carboxylic AcidMcl-10.48[10]
6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid derivative (12)Carboxylic AcidBcl-23.6[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NDM-1 Enzyme Inhibition Assay

The inhibitory activity against NDM-1 is determined using a spectrophotometric assay with nitrocefin (B1678963) as the substrate.[11][12]

  • Reagents and Materials: Recombinant NDM-1 enzyme, nitrocefin, ZnSO4, DMSO, and the test compounds.

  • Procedure: a. In a microplate, 5 nM of recombinant NDM-1 enzyme supplemented with 10 µM ZnSO4 is incubated with varying concentrations of the test compound (dissolved in DMSO) for 10 minutes at 30°C. A negative control with DMSO alone is included. b. After incubation, nitrocefin is added to a final concentration of 60 µM. c. The hydrolysis of nitrocefin is monitored by measuring the absorbance at 490 nm at 30°C using a multi-mode reader. d. The percentage of inhibition is calculated, and IC50 values are determined from the dose-response curves.

HIV-1 Integrase Strand Transfer Assay

This assay quantitatively measures the strand transfer activity of HIV-1 integrase.[1][13]

  • Reagents and Materials: HIV-1 integrase assay kit (containing streptavidin-coated 96-well plates, donor substrate (DS) DNA, target substrate (TS) DNA, recombinant HIV-1 integrase, HRP-labeled antibody, and necessary buffers).

  • Procedure: a. The streptavidin-coated wells are coated with the biotin-labeled DS DNA. b. Recombinant HIV-1 integrase is added to the wells and allowed to bind to the DS DNA. c. The test compounds at various concentrations are added to the wells and incubated. d. The TS DNA is then added to initiate the strand transfer reaction. e. The integrated TS DNA is detected using an HRP-labeled antibody that specifically recognizes a modification on the TS DNA. f. A colorimetric substrate (TMB) is added, and the absorbance is measured at 450 nm. g. The IC50 values are calculated from the inhibition curves.

IDO1/TDO Cell-Based Enzyme Inhibition Assay

This assay measures the inhibition of IDO1 or TDO activity in a cellular context by quantifying the production of kynurenine (B1673888).[14][15][16][17]

  • Cell Lines: HeLa cells (for IDO1, induced with IFN-γ) or SW48 cells (for TDO).

  • Procedure: a. Cells are seeded in a 96-well plate. b. The following day, the cells are treated with the test compounds at various concentrations. c. For IDO1, IFN-γ is added to induce enzyme expression. d. After a suitable incubation period, the cell culture supernatant is collected. e. The concentration of kynurenine in the supernatant is measured, typically by HPLC or a colorimetric method. f. The percentage of inhibition of kynurenine production is calculated, and EC50 values are determined.

Mcl-1 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a compound to displace a fluorescently labeled ligand from the binding pocket of Mcl-1.[18][19][20][21]

  • Reagents and Materials: Purified Mcl-1 protein, a fluorescently labeled ligand (e.g., a peptide with high affinity for Mcl-1), and the test compounds.

  • Procedure: a. A constant concentration of Mcl-1 protein and the fluorescently labeled ligand are mixed in an appropriate buffer. b. The test compounds are serially diluted and added to the mixture. c. The fluorescence polarization of the solution is measured. When the fluorescent ligand is bound to the large Mcl-1 protein, it tumbles slowly, resulting in high fluorescence polarization. When displaced by a competitor compound, the free fluorescent ligand tumbles rapidly, leading to low fluorescence polarization. d. The Ki values are determined by analyzing the competition binding curves.

Synthesis Overview

The synthesis of 1H-indole-2-carboxylic acid and its bioisosteres generally follows established synthetic routes.

  • 1H-Indole-2-carboxylic acid: Can be synthesized through various methods, including the Reissert indole (B1671886) synthesis or Fischer indole synthesis followed by appropriate functional group manipulations.[22][23]

  • Indole-2-tetrazole: A common method involves a multicomponent Ugi-tetrazole reaction followed by an acidic ring closure.[2][5][10][24][25]

  • Indole-2-(1,3,4-oxadiazole): Typically synthesized by the cyclization of an indole-2-carbohydrazide with a carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride.[26][27][28][29]

  • Indole-2-(1,2,4-triazole): Can be prepared from indole-2-carbohydrazide by reaction with appropriate reagents to form the triazole ring.[4][6][9][30][31]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow and a key signaling pathway modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials ICA 1H-Indole-2-carboxylic acid Start->ICA Bioisosteres Bioisosteres (Tetrazole, Oxadiazole, etc.) Start->Bioisosteres In_vitro In vitro Assays (Enzyme Inhibition) ICA->In_vitro Bioisosteres->In_vitro Cell_based Cell-based Assays In_vitro->Cell_based In_vivo In vivo Studies (Animal Models) Cell_based->In_vivo SAR Structure-Activity Relationship (SAR) In_vivo->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: General workflow for the comparative study of 1H-indole-2-carboxylic acid and its bioisosteres.

IDO1_TDO_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Kynurenine Kynurenine IDO1_TDO->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Tumor_Growth Tumor Growth Immune_Suppression->Tumor_Growth Inhibitor Indole-2-carboxylic acid Bioisostere Inhibitors Inhibitor->IDO1_TDO

Caption: The IDO1/TDO signaling pathway in cancer and its inhibition.

Conclusion

The bioisosteric replacement of the carboxylic acid group in 1H-indole-2-carboxylic acid presents a viable strategy for modulating the pharmacological properties of this important scaffold. As demonstrated by the compiled data, bioisosteres such as tetrazoles can maintain or, in some cases, improve biological activity against various targets. The choice of a specific bioisostere will depend on the target and the desired physicochemical properties for a given therapeutic application. This guide provides a foundational comparison to aid researchers in the rational design and development of novel drug candidates based on the 1H-indole-2-carboxylic acid framework.

References

Validation

A Comparative Spectroscopic Analysis of 1H-Indole-2-Carboxylic Acid and Its Derivatives

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between 1H-indole-2-carboxylic acid and its primary derivatives. This guide provides a detail...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced spectroscopic differences between 1H-indole-2-carboxylic acid and its primary derivatives.

This guide provides a detailed comparative analysis of the spectroscopic characteristics of 1H-indole-2-carboxylic acid and its commonly synthesized derivatives: methyl 1H-indole-2-carboxylate, ethyl 1H-indole-2-carboxylate, and 1H-indole-2-carboxamide. Understanding these spectroscopic distinctions is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds in various research and development settings. This report presents a compilation of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supported by standardized experimental protocols and a visual workflow for spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1H-indole-2-carboxylic acid and its derivatives. These values highlight the impact of the derivatization of the carboxylic acid group on the electronic environment of the indole (B1671886) scaffold.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundH1 (NH)H3H4H5H6H7Other ProtonsSolvent
1H-Indole-2-carboxylic acid 11.80 (br s)7.08 (d, J=1.2)7.67 (d, J=8.0)7.14 (t, J=7.6)7.26 (t, J=7.6)7.48 (d, J=8.4)13.0 (br s, COOH)DMSO-d₆[1]
Methyl 1H-indole-2-carboxylate 9.05 (br s)7.12 (d, J=1.2)7.68 (d, J=8.0)7.18 (t, J=7.6)7.35 (t, J=7.6)7.45 (d, J=8.4)3.92 (s, 3H, OCH₃)CDCl₃
Ethyl 1H-indole-2-carboxylate 9.04 (br s)7.11 (d, J=1.2)7.67 (d, J=8.0)7.17 (t, J=7.6)7.34 (t, J=7.6)7.44 (d, J=8.4)4.41 (q, 2H, OCH₂), 1.42 (t, 3H, CH₃)CDCl₃
1H-Indole-2-carboxamide 11.63 (br s)7.00 (s)7.59 (d, J=7.9)7.02 (t, J=7.5)7.17 (t, J=7.5)7.43 (d, J=8.2)7.85 (br s, 1H, NH₂), 7.55 (br s, 1H, NH₂)DMSO-d₆
¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC2C3C3aC4C5C6C7C7aC=OOther CarbonsSolvent
1H-Indole-2-carboxylic acid 128.9107.8127.3122.4120.4124.7113.0137.7163.3-DMSO-d₆
Methyl 1H-indole-2-carboxylate 129.5108.3127.5122.5120.7125.1113.1137.9162.352.2 (OCH₃)DMSO-d₆
Ethyl 1H-indole-2-carboxylate 129.6107.9127.4122.3120.5124.8112.9137.8162.161.5 (OCH₂), 14.5 (CH₃)CDCl₃
1H-Indole-2-carboxamide 131.5102.8127.8121.7120.1123.8112.3137.0162.0-DMSO-d₆
Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC=O StretchC-O Stretch (Ester) / Amide BandsAromatic C=C Stretch
1H-Indole-2-carboxylic acid ~3300-2500 (broad, O-H & N-H)~1680-~1600, 1450
Methyl 1H-indole-2-carboxylate ~3300~1700~1250~1600, 1460
Ethyl 1H-indole-2-carboxylate ~3300~1690~1240~1610, 1450
1H-Indole-2-carboxamide ~3400, ~3200 (N-H₂ str.)~1650 (Amide I)~1620 (Amide II)~1590, 1470
Mass Spectrometry (MS) Data

Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments in Electron Ionization (EI) Mass Spectra

CompoundMolecular Ion [M]⁺[M-OR]⁺ / [M-NH₂]⁺[M-COOR]⁺ / [M-CONH₂]⁺Indole Cation Fragment
1H-Indole-2-carboxylic acid 161144 ([M-OH]⁺)116 ([M-COOH]⁺)117
Methyl 1H-indole-2-carboxylate 175144 ([M-OCH₃]⁺)116 ([M-COOCH₃]⁺)117
Ethyl 1H-indole-2-carboxylate 189144 ([M-OC₂H₅]⁺)116 ([M-COOC₂H₅]⁺)117
1H-Indole-2-carboxamide 160144 ([M-NH₂]⁺)116 ([M-CONH₂]⁺)117

Experimental Protocols

The data presented in this guide were compiled from various sources employing standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the compound was dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2][3] Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).[4][5]

  • ¹H NMR Acquisition : Spectra were acquired on a 400 MHz or higher field spectrometer.[2] Typical parameters included a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[2]

  • ¹³C NMR Acquisition : Spectra were acquired on the same instrument with a proton-decoupled pulse sequence.[2] Typical parameters included a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and 256-1024 scans.[2]

  • Data Processing : The acquired Free Induction Decay (FID) was subjected to Fourier transformation.[2] The resulting spectra were phased, baseline-corrected, and referenced to the residual solvent peak or TMS.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound was finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, spectra were obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra were recorded on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : Electron Ionization (EI) was used with a standard electron energy of 70 eV.

  • Mass Analysis : The generated ions were separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition : Mass spectra were recorded over a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-indole-2-carboxylic acid and its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_data Data Interpretation Indole_Acid 1H-Indole-2-Carboxylic Acid Derivatives Derivatives (Ester, Amide) Indole_Acid->Derivatives Derivatization NMR NMR Spectroscopy (¹H, ¹³C) Derivatives->NMR IR IR Spectroscopy Derivatives->IR MS Mass Spectrometry Derivatives->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Structure->NMR Structure->IR Structure->MS

Caption: Workflow for the synthesis and spectroscopic analysis of 1H-indole-2-carboxylic acid derivatives.

Signaling Pathways and Logical Relationships

The structural modifications at the 2-position of the indole ring directly influence the spectroscopic outputs. The following diagram illustrates the logical relationship between the functional group and the observed spectroscopic changes.

Spectroscopic_Relationships cluster_structure Structural Modification cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Functional_Group Functional Group (COOH, COOR, CONH₂) Proton_Shifts ¹H Chemical Shifts (NH, α-protons) Functional_Group->Proton_Shifts Alters electronic environment Carbon_Shifts ¹³C Chemical Shifts (C=O, α-carbons) Functional_Group->Carbon_Shifts Inductive/Resonance effects Vibrational_Frequencies Vibrational Frequencies (C=O, N-H, C-O) Functional_Group->Vibrational_Frequencies Changes bond strength/mass Fragmentation_Patterns Fragmentation Patterns (Loss of OR, NH₂, COOR) Functional_Group->Fragmentation_Patterns Influences bond cleavage

Caption: Logical relationships between functional group modifications and spectroscopic outcomes.

This guide serves as a valuable resource for the scientific community, offering a consolidated and comparative view of the spectroscopic properties of 1H-indole-2-carboxylic acid and its key derivatives. The provided data and protocols aim to facilitate more efficient and accurate characterization of these important chemical entities.

References

Comparative

A Comparative Guide to Assessing the Purity of Synthetic 1H-Indole-2-Carboxylic Acid by High-Performance Liquid Chromatography

For Researchers, Scientists, and Drug Development Professionals The purity of synthetic intermediates is a cornerstone of robust drug discovery and development. For a versatile building block like 1H-indole-2-carboxylic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthetic intermediates is a cornerstone of robust drug discovery and development. For a versatile building block like 1H-indole-2-carboxylic acid, ensuring high purity is critical for the successful synthesis of targeted active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of synthetic 1H-indole-2-carboxylic acid. Detailed experimental protocols and supporting data are presented to aid researchers in selecting and implementing appropriate analytical strategies.

Introduction

1H-Indole-2-carboxylic acid is a key starting material and intermediate in the synthesis of a wide range of biologically active compounds. Impurities arising from the synthetic process, such as starting materials, byproducts, or degradation products, can significantly impact the yield, purity, and safety profile of the final API. Therefore, a reliable and accurate analytical method for purity determination is essential. Reverse-phase HPLC with UV detection is the most common and effective technique for this purpose.

Comparative Analysis of Analytical Methods

While HPLC is the primary method for quantitative purity analysis, a multi-technique approach provides a more complete purity profile. The table below compares HPLC with other common analytical techniques for the assessment of 1H-indole-2-carboxylic acid purity.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (% area), detection of process-related impurities and degradation products.High sensitivity, high resolution, quantitative accuracy, well-established and robust.Requires a chromophore for UV detection, may require reference standards for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Unambiguous structure confirmation, identification and quantification of impurities with distinct proton signals.Provides detailed structural information, can be quantitative (qNMR), does not require a chromophore.Lower sensitivity than HPLC, complex spectra can be challenging to interpret, less effective for non-proton-containing impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation of the main component and impurities.High sensitivity, provides molecular weight information for unknown impurities.Typically requires coupling with a separation technique like LC or GC for complex mixtures, ionization efficiency can vary between compounds.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Analysis of volatile impurities.Excellent for separating volatile compounds.Not suitable for non-volatile compounds like 1H-indole-2-carboxylic acid without derivatization.

Experimental Protocols

A robust, stability-indicating HPLC method is crucial for the accurate assessment of 1H-indole-2-carboxylic acid purity. Below is a detailed protocol for a reverse-phase HPLC method.

1. High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthetic 1H-indole-2-carboxylic acid in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

2. Alternative Analytical Techniques

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR spectrometer.

    • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Mass Spectrometry (MS):

    • Instrument: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

    • Mode: Negative ion mode is often suitable for carboxylic acids.

Data Presentation

The following tables summarize the expected performance of the HPLC method for the analysis of 1H-indole-2-carboxylic acid and its potential impurities.

Table 1: HPLC Method Validation Parameters

Parameter Specification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.01%
Limit of Quantification (LOQ) ~0.03%

Table 2: Retention Times of 1H-Indole-2-Carboxylic Acid and Potential Impurities

Compound Expected Retention Time (min) Notes
Indole~15.2Potential starting material or byproduct
Isatin~8.5Potential oxidation byproduct
1H-Indole-2-carboxylic acid ~12.8 Main Component
Ethyl indole-2-carboxylate~18.1Potential ester impurity from synthesis

Mandatory Visualization

The following diagram illustrates the logical workflow for assessing the purity of synthetic 1H-indole-2-carboxylic acid.

HPLC_Purity_Assessment_Workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_hplc Primary Analysis: HPLC cluster_alternative Confirmatory Analysis cluster_reporting Results & Reporting synth Synthesized 1H-Indole-2-Carboxylic Acid sample Representative Sample Collection synth->sample dissolve Dissolution in Diluent sample->dissolve filter Filtration (0.45 µm) dissolve->filter hplc_analysis HPLC Injection & Data Acquisition filter->hplc_analysis nmr_analysis NMR Analysis (Structure Confirmation) filter->nmr_analysis ms_analysis MS Analysis (Molecular Weight Confirmation) filter->ms_analysis hplc_processing Chromatogram Processing (% Area Purity Calculation) hplc_analysis->hplc_processing purity_report Purity Report Generation hplc_processing->purity_report nmr_analysis->purity_report ms_analysis->purity_report pass_fail Decision: Pass / Fail purity_report->pass_fail

Caption: Workflow for Purity Assessment of 1H-Indole-2-Carboxylic Acid.

Conclusion

The purity assessment of synthetic 1H-indole-2-carboxylic acid is a critical quality control step. A well-developed and validated reverse-phase HPLC method provides a reliable and accurate means for quantitative purity determination. For comprehensive characterization and identification of unknown impurities, complementary techniques such as NMR and MS are invaluable. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important synthetic intermediate.

Validation

Unveiling the Potential: A Comparative Guide to 1H-Indole-2-Carboxylic Acid-Based Inhibitors

For researchers, scientists, and drug development professionals, the 1H-indole-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel therapeutic agents. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1H-indole-2-carboxylic acid scaffold represents a versatile and potent platform for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various inhibitors derived from this core structure, targeting a range of diseases from cancer to infectious diseases and neurological disorders. The following sections detail their quantitative inhibitory activities, the experimental methodologies used for their evaluation, and visual representations of relevant biological pathways and experimental workflows.

Efficacy at a Glance: A Quantitative Comparison

The following tables summarize the in vitro efficacy of various 1H-indole-2-carboxylic acid-based inhibitors against their respective targets. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) and Ki (inhibition constant), highlights the potency of these compounds.

Anti-Cancer Agents
Compound IDTarget ProteinCancer TypeAssay TypeIC50/EC50 (µM)Reference
Compound 4614-3-3ηHuman Liver CancerCell-based4.55[1]
Compound 30Bcl-2Breast Cancer (MCF-7)Cell-based0.83[1]
Compound 30Lung Cancer (A549)Cell-based0.73[1]
Compound 29Bcl-2-Biochemical7.63[1]
Compound 29Mcl-1-Biochemical1.53[1]
Compound 43LSD1-Biochemical0.050[1]
Compound 43Lung Cancer (A549)Cell-based0.74[1]
Compound 44hIMPDH2-Biochemical2.948[1]
Compound 45hIMPDH2-Biochemical4.207[1]
Compound 4Tubulin Polymerization-Biochemical0.81[1]
Compound 4Thioredoxin Reductase (TrxR)-Biochemical3.728[1]
Compound 4Human Cancer Cell LinesCell-based0.006 - 0.035[1]
Compound 9e-HeLa, HT29, MCF-7 Cancer CellsCell-based0.16 - 0.37[2]
Compound 9bApoptosis Induction (T47D cells)Breast CancerCell-based (Caspase activation)EC50: 0.1[3]
Compound 9bGrowth Inhibition (T47D cells)Breast CancerCell-basedGI50: 0.9[3]
Compound 4e-MCF-7, HCT116, A549 Cancer CellsCell-based0.57 - 3.49[4]
Compound C1114-3-3ηHuman Liver CancerCell-based-[2][5]
Anti-Viral (HIV-1 Integrase) Agents
Compound IDTargetAssay TypeIC50 (µM)Reference
1HIV-1 IntegraseBiochemical32.37[6]
17aHIV-1 IntegraseBiochemical3.11[6][7]
20aHIV-1 IntegraseBiochemical0.13[8]
Neurological Agents
Compound IDTargetIn Vitro AssayIn Vivo AssayKi (nM)ED50 (mg/kg, iv)Reference
3g (SM-31900)NMDA Receptor (Glycine Site)Radioligand BindingMouse NMDA-induced seizure1.02.3[9]
Anti-Inflammatory Agents
Compound IDTargetAssay TypeIC50 (µM)Reference
17kCysLT1 ReceptorCalcium Mobilization0.0059[10]
17kCysLT2 ReceptorCalcium Mobilization15[10]
Anti-Protozoal (Trypanosoma cruzi) Agents
Compound IDTargetAssay TypepEC50Reference
2Intracellular T. cruzi amastigotesCell-based HCS5.7[11][12]
56Intracellular T. cruzi amastigotesCell-based HCS6.5[11][12]
69Intracellular T. cruzi amastigotesCell-based HCS5.7[11][12]
73Intracellular T. cruzi amastigotesCell-based HCS5.8[11][12]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.

14-3-3η Protein Binding Assay (Phosphopeptide Overlay)

This assay assesses the binding of inhibitors to the 14-3-3η protein by observing their ability to disrupt the interaction between 14-3-3η and a phosphopeptide.

  • Peptide Array Synthesis: Synthesize phosphopeptides derived from known 14-3-3 target proteins on a cellulose-based matrix.

  • Recombinant 14-3-3η Purification: Express and purify recombinant human 14-3-3η protein.

  • Inhibitor Incubation: Pre-incubate the 14-3-3η protein with varying concentrations of the 1H-indole-2-carboxylic acid-based inhibitor.

  • Overlay Assay: Apply the 14-3-3η-inhibitor mixture to the phosphopeptide array.

  • Washing: Wash the array to remove unbound protein.

  • Detection: Detect the amount of bound 14-3-3η protein using a specific antibody followed by a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

  • Analysis: Quantify the signal to determine the extent of inhibition. A reduction in signal compared to the control (no inhibitor) indicates that the compound inhibits the 14-3-3η-phosphopeptide interaction.

Bcl-2 Family Protein Inhibition Assay (Fluorescence Polarization)

This competitive assay measures the ability of an inhibitor to displace a fluorescently labeled BH3 peptide from the binding groove of anti-apoptotic Bcl-2 family proteins.[1]

  • Reagent Preparation: Prepare assay buffer, a stock solution of the Bcl-2 family protein (e.g., Bcl-2, Mcl-1), a fluorescently labeled BH3 peptide (tracer), and serial dilutions of the inhibitor.

  • Reaction Setup: In a microplate, combine the Bcl-2 protein and the inhibitor at various concentrations.

  • Incubation: Allow the protein and inhibitor to incubate and reach binding equilibrium.

  • Tracer Addition: Add the fluorescently labeled BH3 peptide to the wells.

  • Equilibration: Incubate the plate to allow the binding of the tracer to the protein to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the tracer by the inhibitor.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration to determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of inhibitors to block the strand transfer step of HIV-1 integration, a crucial process in the viral life cycle.[6]

  • Reagent Preparation: Prepare a reaction buffer, purified recombinant HIV-1 integrase enzyme, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Reaction Mixture: In a microplate, combine the integrase enzyme, donor DNA, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase.

  • Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction.

  • Incubation: Incubate the reaction at 37°C to allow for the integration of the donor DNA into the target DNA.

  • Detection: The integrated product can be detected using various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA) or a fluorescence-based method.

  • Analysis: Quantify the amount of integrated product to determine the inhibitory activity of the compound. A decrease in the product formation indicates inhibition of the strand transfer reaction.

Visualizing the Science: Diagrams and Workflows

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following are Graphviz representations of key pathways and workflows relevant to the inhibitors discussed.

Signaling_Pathway cluster_0 Cancer Cell Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Downstream Signaling (e.g., Ras/Raf/MEK/ERK) Receptor->Signaling_Cascade 14_3_3 14-3-3η Protein Signaling_Cascade->14_3_3 activates Client_Proteins Pro-apoptotic Proteins (e.g., Bad, Bax) 14_3_3->Client_Proteins sequesters Proliferation Cell Proliferation & Survival 14_3_3->Proliferation promotes Apoptosis Apoptosis Client_Proteins->Apoptosis Inhibitor 1H-Indole-2-Carboxylic Acid Inhibitor Inhibitor->14_3_3 inhibits

Caption: Inhibition of 14-3-3η by 1H-indole-2-carboxylic acid derivatives disrupts pro-survival signaling in cancer cells.

Experimental_Workflow Start Start: Compound Library Screening High-Throughput Screening (e.g., Fluorescence Polarization) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Efficacy (IC50/EC50 Determination) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow for identifying and optimizing novel inhibitors.

Logical_Relationship Scaffold 1H-Indole-2-Carboxylic Acid Scaffold Derivatives Chemical Derivatives Scaffold->Derivatives serves as Targets Diverse Biological Targets (Enzymes, Receptors, Proteins) Derivatives->Targets inhibit Efficacy Therapeutic Efficacy Targets->Efficacy leads to

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling 1H-Indole-2-Carboxylic Acid

This guide provides critical safety and logistical information for the handling and disposal of 1H-indole-2-carboxylic acid (CAS No. 1477-50-5), tailored for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1H-indole-2-carboxylic acid (CAS No. 1477-50-5), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification: 1H-indole-2-carboxylic acid is a yellow, odorless solid.[1][2] It is classified as hazardous, with the following potential effects:

  • Harmful if swallowed or in contact with skin.[2][3]

  • Causes skin irritation.[2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 1H-indole-2-carboxylic acid to minimize exposure and ensure personal safety.

Protection Type Specific Recommendations Standards/Notes
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing is required to prevent skin contact.Inspect gloves before use.[2][5][6]
Respiratory Protection A NIOSH/MSHA-approved respirator with a dust filter (e.g., N95 type) is recommended, especially when dust formation is possible or if irritation is experienced.Use in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[2][4][5]

Operational and Disposal Plans

Engineering Controls:

  • Work in a well-ventilated area. The use of a chemical fume hood is recommended to control exposure.

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][4]

Procedural Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct weighing and transfer operations in a manner that minimizes dust generation. A chemical fume hood is the preferred location for these activities.

  • Handling: Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[1][2]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][2] Contaminated clothing should be removed and washed before reuse.[2]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3]

  • Keep away from incompatible materials such as bases and strong oxidizing agents.[2]

Accidental Spill Response:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel and ensure the area is well-ventilated.[5]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[5]

  • Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan:

  • Dispose of 1H-indole-2-carboxylic acid and any contaminated materials (e.g., gloves, weighing paper) in a designated and properly labeled hazardous waste container.

  • All disposal must be carried out through an approved waste disposal plant or a licensed hazardous waste contractor.[1][2][5] Do not dispose of this chemical down the drain or in regular trash.[5]

  • Consult your institution's Environmental Health and Safety (EHS) office and adhere to all federal, state, and local regulations.[5]

Workflow for Handling 1H-Indole-2-Carboxylic Acid

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep_setup Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Transfer Chemical (Minimize Dust) prep_setup->handle_weigh Proceed to Handling handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decon Decontaminate Glassware and Surfaces handle_procedure->cleanup_decon Procedure Complete disp_collect Collect Waste in Labeled Container handle_procedure->disp_collect Generate Waste cleanup_wash Wash Hands and Exposed Skin Thoroughly cleanup_decon->cleanup_wash disp_dispose Dispose via Approved Waste Contractor cleanup_wash->disp_dispose Final Disposal Step disp_collect->disp_dispose

Caption: Workflow for the safe handling and disposal of 1H-indole-2-carboxylic acid.

References

© Copyright 2026 BenchChem. All Rights Reserved.